Product packaging for Dibutyl terephthalate(Cat. No.:CAS No. 1962-75-0)

Dibutyl terephthalate

Cat. No.: B1670439
CAS No.: 1962-75-0
M. Wt: 278.34 g/mol
InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N
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Description

Dibutyl terephthalate (DBT) is a valuable organic compound with significant commercial relevance, primarily used as a plasticizer in packaging, vinyl flooring, and other commercial materials . It serves as a key ingredient in enhancing the utility of major engineering plastics, such as PVC, by increasing material flexibility and durability . Within industrial and research applications, DBT is employed in the formulation of adhesives, sealants, coatings, lubricants, and flexible PVC products . Its role in polymer research is expanding, particularly in the context of sustainable material science. Recent advances have demonstrated that DBT can be synthesized through the chemical upcycling of poly(ethylene terephthalate) (PET) waste, positioning it as a high-value feedstock for chemical manufacturing and supporting the development of circular economies for plastics . This process represents an innovative pathway for converting waste condensation polymers into useful chemicals and materials, thereby providing increased value compared to virgin monomers . For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B1670439 Dibutyl terephthalate CAS No. 1962-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID3022168
Record name 1,4-Dibutyl benzene-1,4-dicarboxylate
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Molecular Weight

278.34 g/mol
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Physical Description

Liquid
Record name 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester
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CAS No.

1962-75-0
Record name 1,4-Dibutyl 1,4-benzenedicarboxylate
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Record name Dibutyl terephthalate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyl Terephthalate (B1205515): Chemical Structure, Properties, and Biological Interactions

Introduction

Dibutyl terephthalate (DBT), a diester of terephthalic acid and n-butanol, is an organic compound with a wide range of industrial applications. Primarily utilized as a plasticizer, it imparts flexibility and durability to various polymers.[1] Its chemical properties also make it a subject of interest in chemical synthesis and material science. For researchers in drug development and life sciences, understanding the biological interactions and toxicological profile of DBT is crucial, as it is an environmental contaminant with potential endocrine-disrupting activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, biological activities, and experimental protocols related to this compound.

1. Chemical Structure and Identification

This compound is structurally characterized by a benzene (B151609) ring substituted at positions 1 and 4 with carboxylate groups, which are in turn esterified with butyl groups.

  • Chemical Name: Dibutyl benzene-1,4-dicarboxylate[2]

  • Molecular Formula: C₁₆H₂₂O₄[2][3][4]

  • Canonical SMILES: CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC[3]

  • InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N[5]

2. Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

PropertyValueReference
Molecular Weight 278.34 g/mol [2][4][6]
Appearance Colorless to light yellow, clear oily liquid[7][8]
Melting Point 16 °C[3][4]
Boiling Point 341.8 °C at 760 mmHg[3]
Density 1.053 g/cm³[3][4]
Flash Point 180.2 °C[3][7]
Refractive Index 1.463 (45 °C)[3][4]
Water Solubility 5 µg/L at 25 °C[3]
Solubility Slightly soluble in chloroform (B151607) and methanol[3][4]
Vapor Pressure 7.84E-05 mmHg at 25 °C[3]
logP (Octanol-Water Partition Coefficient) 5.5[2]
CAS Number 1962-75-0[2][3][4]

3. Synthesis and Purification

This compound is primarily synthesized through two main routes: direct esterification of terephthalic acid with n-butanol and transesterification of dimethyl terephthalate with n-butanol.

3.1. Synthesis of this compound

Synthesis RouteReactantsCatalystKey ConditionsYieldReference
Direct Esterification Terephthalic acid, n-butanolStrong acid (e.g., methane (B114726) sulfonic acid, sulfuric acid)Temperature: 110-220 °C, Atmospheric pressure, Continuous removal of waterHigh conversion[9]
Transesterification Dimethyl terephthalate, n-butanol/isobutanol mixtureTetraisopropoxy titanate (TIPT)Batch or continuous reactorNot specified[10]
Alcoholysis of PET Waste Polyethylene Terephthalate (PET), n-butanolDiacid ionic liquidTemperature: 210 °C, Time: 8 h97.5%[11]

3.2. Experimental Protocols

3.2.1. Direct Esterification of Terephthalic Acid with n-Butanol

This protocol describes a laboratory-scale synthesis of this compound.

  • Materials: Terephthalic acid (TPA), n-butanol, methane sulfonic acid (MSA) or sulfuric acid, 5% sodium hydroxide (B78521) solution, water.

  • Equipment: A one-liter reactor equipped with a heating mantle, overhead stirrer, temperature sensor, a 10-inch packed column, and a Dean-Stark trap with a condenser.[9]

  • Procedure:

    • Charge the reactor with terephthalic acid (1 mole), excess n-butanol (e.g., 3 moles, 50% excess), and a catalytic amount of strong acid (e.g., 5% by weight of TPA).[9]

    • Heat the mixture to reflux (approximately 110-220 °C) with stirring.[9] The water of reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until the highly insoluble TPA disappears, indicating the completion of the reaction (typically 4-5 hours).[9]

    • Cool the reaction mixture and neutralize the crude product with a 5% sodium hydroxide solution.[9]

    • Wash the product with water twice.

    • Remove the excess n-butanol and dry the product under vacuum at an elevated temperature (e.g., 150 °C at 1 mmHg) for one hour to obtain pure this compound.[9]

3.2.2. Purification by Vacuum Distillation

For products that are oily due to impurities, vacuum distillation is an effective purification method.

  • Equipment: Distillation flask, heating mantle with a stirrer, vacuum pump, and a collection flask.

  • Procedure:

    • Ensure all solvent has been removed from the crude product under high vacuum.[12]

    • Heat the distillation flask using a heating mantle with continuous stirring.

    • Slowly apply vacuum to the system.

    • Heat the flask to the boiling point of this compound under the applied pressure. Collect the fraction that distills over at a constant temperature.[12] The initial fraction may contain lower-boiling impurities.

4. Biological Activities and Mechanism of Action

This compound has been shown to exhibit a range of biological activities, primarily stemming from its role as an endocrine disruptor. It can influence several signaling pathways, leading to various physiological effects.

4.1. Antimicrobial and Antifungal Activity

This compound isolated from Streptomyces albidoflavus has demonstrated activity against both gram-positive and gram-negative bacteria, as well as unicellular and filamentous fungi.[13][14]

4.2. Endocrine Disruption and Signaling Pathway Interactions

DBT is recognized as an environmental estrogen and can interfere with crucial signaling pathways.

  • PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling Pathway: DBP exposure can activate the PPARα signaling pathway, affecting the expression of proteins involved in lipid metabolism such as SREBP, FAS, and GPAT, which can lead to hyperlipidemia.[15] It can also inhibit the phosphorylation and activation of AMPK, thereby hindering lipid decomposition.[15]

PPARa_Signaling_Pathway DBP This compound PPARa PPARα DBP->PPARa activates AMPK AMPK DBP->AMPK inhibits phosphorylation SREBP SREBP PPARa->SREBP affects expression FAS FAS PPARa->FAS affects expression GPAT GPAT PPARa->GPAT affects expression Lipid_Metabolism Lipid Metabolism Disorder SREBP->Lipid_Metabolism FAS->Lipid_Metabolism GPAT->Lipid_Metabolism AMPK->Lipid_Metabolism inhibits decomposition

Caption: DBP's effect on the PPARα signaling pathway and lipid metabolism.

  • Estrogen Receptor-Dependent Signaling: DBP can promote angiogenesis in human endothelial cells through the activation of ERK1/2, PI3K-Akt, and NO signaling pathways in an estrogen receptor-dependent manner.[16] It has also been shown to induce the growth of LNCaP prostate cancer cells by acting on the crosstalk between TGF-β and ER signaling pathways.[17]

Estrogen_Receptor_Signaling cluster_cell Endothelial Cell DBP This compound ER Estrogen Receptor (ER) GPER DBP->ER binds ERK1_2 ERK1/2 ER->ERK1_2 activates PI3K_Akt PI3K-Akt ER->PI3K_Akt activates eNOS eNOS ERK1_2->eNOS phosphorylates PI3K_Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis promotes

Caption: DBP-induced angiogenesis via estrogen receptor-dependent pathways.

4. Toxicology

The toxicological profile of this compound is of significant concern due to its widespread use and potential for human exposure.

4.1. Acute and Systemic Toxicity

This compound exhibits low acute oral toxicity in rats and mice, with LD50 values ranging from 8,000 to 20,000 mg/kg body weight in rats.[18] Subchronic studies have indicated effects such as reduced body weight and increased liver and kidney weights at higher doses.[18]

4.2. Developmental and Reproductive Toxicity

Exposure to DBT has been associated with adverse developmental and reproductive effects. In zebrafish embryos, DBP exposure led to delayed hatching, increased mortality, and severe teratogenic effects, including delayed yolk sac absorption and pericardial edema.[2][3][19] In rats, high doses of DBT during pregnancy were associated with an increased incidence of developmental abnormalities in offspring.[20]

4.3. Experimental Workflow for Zebrafish Embryo Toxicity Assay

The following diagram illustrates a typical workflow for assessing the toxicity of this compound using a zebrafish embryo model.

Zebrafish_Toxicity_Workflow Start Zebrafish Embryo Collection Exposure Exposure to DBP and PET Microplastics Start->Exposure Incubation Incubation at 28°C Exposure->Incubation Observation Phenotypic Observation (24, 48, 72, 96 hpf) Incubation->Observation Data_Collection Data Collection: - Hatching Rate - Mortality Rate - Malformation Rate Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for assessing DBP toxicity in zebrafish embryos.

This compound is a compound with significant industrial relevance and complex biological activities. Its role as a plasticizer is well-established, and its synthesis is achievable through straightforward chemical processes. However, its potential as an endocrine disruptor warrants careful consideration, particularly for its impact on lipid metabolism and estrogenic pathways. The provided data and protocols offer a foundational resource for researchers and professionals working with or studying this compound, enabling further investigation into its applications and biological implications.

References

Dibutyl Terephthalate (CAS No. 1962-75-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of Dibutyl terephthalate (B1205515) (DBT), CAS No. 1962-75-0. It is crucial to distinguish this compound from its isomer, Dibutyl phthalate (B1215562) (DBP), CAS No. 84-74-2. While structurally related (para- vs. ortho-isomers), their toxicological and biological profiles may differ significantly. The vast majority of publicly available toxicological research has been conducted on DBP. This guide focuses exclusively on data available for DBT (CAS 1962-75-0) and notes where specific data is unavailable.

Physicochemical Properties

Dibutyl terephthalate (DBT) is the diester of terephthalic acid and n-butanol. It is a colorless, oily liquid at room temperature and is primarily used as a plasticizer.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1962-75-0[3][4]
Molecular Formula C₁₆H₂₂O₄[3][4][5]
Molecular Weight 278.34 g/mol [3][4][6]
Physical State Colorless, oily liquid; may appear as a solid[1][5][7]
Melting Point 14.7 °C to 16 °C[3][5][6]
Boiling Point 341 °C to 381.16 °C[5][6]
Density 1.05 g/cm³ to 1.053 g/cm³ at 20 °C[3][5][6]
Flash Point 180.2 °C to 196 °C (Closed cup)[3][5][6]
Water Solubility Practically insoluble; 5 µg/L at 25 °C[3][5][6]
Vapor Pressure 7.84E-05 mmHg at 25 °C (negligible)[3][6]
log K_ow_ (Octanol/Water Partition Coefficient) 5.53[5]

Synthesis and Industrial Production

DBT is primarily synthesized through two main industrial routes: direct esterification of terephthalic acid or transesterification of dimethyl terephthalate.

2.1 Synthesis Routes

  • Direct Esterification: This is the most common method, involving the reaction of terephthalic acid (TPA) with an excess of n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8][9] Water is generated as a byproduct and is continuously removed to drive the reaction equilibrium towards the product.[8][10]

  • Transesterification: This route involves the reaction of dimethyl terephthalate (DMT) with n-butanol. This process is often catalyzed by organometallic compounds, such as titanium-based catalysts (e.g., tetraisopropoxy titanate, TIPT).[10][11] Methanol is removed as a byproduct.

  • From Waste PET: A more recent, environmentally focused method involves the alcoholysis of waste polyethylene (B3416737) terephthalate (PET). In this process, PET is depolymerized using n-butanol in the presence of specialized catalysts, such as diacid ionic liquids, to yield DBT and ethylene (B1197577) glycol.[12]

2.2 General Experimental Protocol: Direct Esterification

The following is a generalized laboratory-scale protocol for the synthesis of DBT.

  • Materials: Terephthalic acid (TPA), n-butanol (excess, e.g., 4:1 molar ratio to TPA), sulfuric acid (catalyst), 5% sodium hydroxide (B78521) solution, saturated sodium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexane.

  • Procedure:

    • A reactor vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser is charged with terephthalic acid, excess n-butanol, and a catalytic amount of sulfuric acid.[8][9]

    • The mixture is heated to reflux (approximately 120-150 °C) with vigorous stirring.[13]

    • The water of reaction is collected in the Dean-Stark trap, while the unreacted n-butanol is refluxed back into the reactor.[8]

    • The reaction progress is monitored by the disappearance of the insoluble TPA or by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane).[14]

    • Upon completion (typically 4-8 hours), the reaction mixture is cooled.[8][14]

    • The crude product is neutralized by washing with a 5% sodium hydroxide solution, followed by washing with a saturated sodium chloride solution to remove impurities.[8]

    • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

    • Excess n-butanol and other volatile impurities are removed via vacuum distillation to yield the purified this compound product.[9][13]

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Esterification Reaction cluster_purification Purification Process TPA Terephthalic Acid (TPA) Reactor Reactor (Heat to Reflux) TPA->Reactor Butanol n-Butanol (Excess) Butanol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Neutralize Neutralization (NaOH Wash) Reactor->Neutralize Crude Product Byproduct Water (Removed via Dean-Stark) Reactor->Byproduct Wash Brine Wash Neutralize->Wash Dry Drying (Anhydrous MgSO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

A generalized workflow for the synthesis of this compound.

Industrial and Research Applications

DBT's primary function is as a plasticizer, an additive used to increase the flexibility, durability, and workability of polymeric materials.[1]

  • Polymers: It is a critical component in Polyvinyl Chloride (PVC) formulations, transforming rigid PVC into flexible materials for products like cable insulation, flooring, and automotive interiors.[1]

  • Coatings and Adhesives: In the coatings industry, DBT acts as a coalescing agent, reducing the minimum film formation temperature (MFFT) of latex polymers.[2] This ensures a continuous, uniform film, enhancing flexibility, adhesion, and weather resistance in paints, varnishes, and lacquers.[1][2] It is also used in adhesives to improve pliability.[4]

  • Textiles: The textile industry employs DBT as a softening agent to impart a desirable soft feel and improve the drape of fabrics.[1]

Toxicological and Biological Profile

Note: There is a significant lack of publicly available toxicological data specifically for this compound (CAS 1962-75-0). Safety Data Sheets (SDS) for the compound often state that no toxicology data is available.[7] The ECHA C&L Inventory indicates that the substance does not meet GHS hazard criteria in the vast majority of notifications.[15]

4.1 Hazard Classification

Based on supplier safety data, DBT may be classified with the following hazards, though this is not universally reported:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Signal Word: Warning.[12]

4.2 Biological Effects and Signaling Pathways

No specific studies detailing the mechanism of action or effects on biological signaling pathways for this compound (CAS 1962-75-0) were identified in the public literature. The extensive research on endocrine disruption, reproductive toxicity, and specific signaling pathway modulation (e.g., PPARα, Akt, eNOS) pertains to its isomer, Dibutyl phthalate (DBP, CAS 84-74-2), and cannot be scientifically extrapolated to DBT without specific evidence.[1] Therefore, no signaling pathway diagram for DBT can be provided.

Environmental Fate and Ecotoxicology

Similar to the toxicological profile, there is a scarcity of specific data on the environmental fate and ecotoxicity of this compound. General information suggests that as a phthalate ester, it is practically insoluble in water and is not volatile.[5] Its high log K_ow_ of 5.53 suggests a potential for bioaccumulation.[5] However, without specific studies on its biodegradability and aquatic toxicity, a comprehensive environmental risk assessment cannot be detailed.

Analytical Methodology

The determination of DBT in various matrices (e.g., polymers, environmental samples) is typically achieved using chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS).

6.1 General Experimental Protocol: GC-MS Analysis

  • Objective: To identify and quantify this compound in a sample matrix.

  • Sample Preparation:

    • Extraction: The sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The method varies by matrix; for solid samples like plastic, Soxhlet extraction or sonication may be employed.

    • Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., silica (B1680970) gel, Florisil).

    • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume. An internal standard (e.g., a deuterated phthalate like DBP-d4, though a specific DBT standard is ideal) is added for quantification.[16]

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., HP-5MS or equivalent). A typical temperature program starts at a low temperature, ramps up to a high temperature to elute the analytes, and holds for a period.

    • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI). The mass spectrometer is operated in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification). For DBT, characteristic ions would be monitored (e.g., m/z 149 is a common phthalate fragment).[16]

    • Quantification: The concentration of DBT is determined by comparing its peak area to that of the internal standard, using a calibration curve prepared from certified reference standards.

6.2 Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., polymer, water) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Cleanup) Extraction->Cleanup Concentration Concentration & Internal Standard Addition Cleanup->Concentration Injection Injection Concentration->Injection GCMS GC-MS System Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Report Quantification->Result

A generalized workflow for the analysis of this compound.

References

Physical and chemical properties of Dibutyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Terephthalate (B1205515)

Introduction

Dibutyl terephthalate (DBT) is an organic compound and a diester of terephthalic acid.[1] With the chemical formula C16H22O4, it is a colorless to light yellow, viscous liquid.[1][2] DBT is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC).[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Table 1: General and Molecular Properties
PropertyValueReference
IUPAC Name dibutyl benzene-1,4-dicarboxylate[1][3]
Synonyms 1,4-Benzenedicarboxylic acid, dibutyl ester; Terephthalic acid, dibutyl ester[2][3]
CAS Number 1962-75-0[1][3][4]
Molecular Formula C16H22O4[1][3][4]
Molecular Weight 278.34 g/mol [1][3][4]
Appearance Colorless to light yellow, clear liquid[1][2]
Physical Description Liquid[3]
SMILES CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC[1]
InChI Key LQLQDKBJAIILIQ-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueReference
Melting Point 16 °C[5]
Boiling Point 381.16 °C (rough estimate)[5]
Density 1.053 g/cm³[5]
Refractive Index 1.463 (45 °C)[5]
Flash Point 180 °C[1]
Solubility Soluble in DMSO. Insoluble in water.[1][6]
Vapor Pressure 0.00007 mmHg (20 °C)[7]
Table 3: Spectroscopic Data
TechniqueDataReference
FT-IR (cm⁻¹) 2960, 2874, 1722, 1265, 1462, 1119, 1069, 741, 651[8]
¹H NMR (CDCl₃, δ) 7.73-7.70 (m, 2H), 7.53-7.50 (m, 2H), 4.3 (t, 2H), 4.10-4.08 (d, 1H), 2.08-2.02 (m, 1H), 1.47-1.33 (m, 4H), 0.97 (t, 7H)[8]
¹³C NMR (CDCl₃, δ) 13.3, 18.8, 132.0, 167.2[8]
Mass Spectrum (ESI) m/z = 279 (M+1)⁺[8]
HRMS (ESI) Calculated for C16H23O4 (M+1)⁺: 279.1597, Found: 279.1590[8]
Table 4: Safety and Hazard Information
AspectInformationReference
GHS Classification Not classified as hazardous by the majority of reports.[1][3]
Handling Handle in a well-ventilated area. Wear protective clothing, gloves, and safety goggles.[9][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen.[9][10]
First Aid (Skin Contact) Wash off with soap and plenty of water.[9][10]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes.[9][10]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.[9][10]

Experimental Protocols

Synthesis of this compound via Alcoholysis of PET

A sustainable method for synthesizing this compound involves the alcoholysis of polyethylene (B3416737) terephthalate (PET) waste.[1][11] This process depolymerizes PET using n-butanol in the presence of a catalyst.

Materials:

  • Waste Polyethylene terephthalate (PET) flakes

  • n-Butanol

  • Catalyst (e.g., diacid ionic liquid [HO3S-(CH2)3-mim]Cl-FeCl3)[11]

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • Charge the reactor with waste PET flakes and n-butanol. A typical molar ratio of PET repeating units to n-butanol is 1:3.[11]

  • Add the catalyst. The mass ratio of PET to catalyst is typically around 5:1.[11]

  • Heat the mixture to the reaction temperature (e.g., 210 °C) under constant stirring.[11]

  • Maintain the reaction for a specified time (e.g., 8 hours) to ensure complete conversion of PET.[11]

  • After the reaction, the products, this compound and ethylene (B1197577) glycol, are separated and purified, often through distillation. The catalyst can be separated and reused.[11]

Characterization Techniques

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify the functional groups present in the synthesized compound.

  • Method: A small sample of this compound is placed on the ATR crystal of the FT-IR spectrometer. The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum is analyzed for characteristic peaks corresponding to the ester carbonyl group (C=O), C-O stretching, and aromatic C-H bonds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the molecular structure of the compound by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Method: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the structure of this compound.

3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • Method: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants Reactants: - PET Flakes - n-Butanol - Catalyst reaction Alcoholysis Reaction (e.g., 210°C, 8h) reactants->reaction Charge Reactor crude Crude Product Mixture reaction->crude Cooling distillation Distillation crude->distillation Separation pure_dbt Pure this compound distillation->pure_dbt byproduct Ethylene Glycol (byproduct) distillation->byproduct analysis Characterization: - FT-IR - NMR - Mass Spectrometry pure_dbt->analysis Quality Control

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_relationships cluster_properties Core Properties cluster_applications Primary Applications DBT This compound (DBT) phys_props Physical Properties (Liquid, High Boiling Point) DBT->phys_props chem_props Chemical Properties (Ester, Aromatic) DBT->chem_props plasticizer Plasticizer in Polymers (PVC) phys_props->plasticizer enables use as synthesis Intermediate in Chemical Synthesis chem_props->synthesis allows for plasticizer->DBT is a key application of

Caption: Logical relationships of this compound's properties and applications.

References

A Technical Guide to the Solubility of Dibutyl Terephthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl terephthalate (B1205515) (DBT). Due to a notable scarcity of publicly available quantitative solubility data for DBT in various organic solvents, this document focuses on presenting the existing qualitative data, inferring a solubility profile based on chemical principles and data from structurally related compounds, and providing a detailed experimental protocol for the precise determination of its solubility.

Introduction to Dibutyl Terephthalate

This compound is the diester of terephthalic acid and n-butanol. Its chemical structure, characterized by a central benzene (B151609) ring with two opposing butyl ester groups, dictates its physical and chemical properties, including its solubility. As a relatively non-polar molecule with a molecular weight of 278.34 g/mol , its solubility is governed by the principle of "like dissolves like." Understanding its solubility is crucial for its application in various fields, including its use as a plasticizer and in the synthesis of other organic compounds.

Chemical Structure:

  • IUPAC Name: dibutyl benzene-1,4-dicarboxylate[1]

  • CAS Number: 1962-75-0[1][2]

  • Molecular Formula: C₁₆H₂₂O₄[1][2]

  • Molecular Weight: 278.34 g/mol [1]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a wide range of organic solvents is limited in published literature. However, based on its chemical structure and available qualitative information, an inferred solubility profile can be constructed.

Quantitative Solubility Data

The available quantitative solubility data for this compound is sparse. The most commonly cited value is its solubility in water.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water255 µg/L

Source: ChemicalBook[2]

Qualitative and Inferred Solubility

Based on chemical principles and data from related compounds, the following qualitative solubility profile can be inferred:

  • High Solubility: Expected in non-polar and moderately polar aprotic solvents such as:

    • Toluene

    • Benzene

    • Dichloromethane

    • Chloroform (B151607) ("slightly soluble" has been reported, suggesting moderate to good solubility)[2]

    • Diethyl ether

    • Ethyl acetate

  • Moderate to Good Solubility: Expected in polar aprotic solvents like:

    • Acetone

    • Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (B87167) (DMSO) ("soluble" has been reported)

  • Low to Slight Solubility: Expected in polar protic solvents, particularly short-chain alcohols:

    • Methanol ("slightly soluble" has been reported)[2]

    • Ethanol

  • Insolubility: As is common for esters of its size, it is practically insoluble in water.

Comparison with Structurally Related Compounds

The solubility of this compound can be contextualized by comparing it with its parent acid (terephthalic acid) and its methyl ester analog (dimethyl terephthalate).

  • Terephthalic Acid (TPA): TPA exhibits very low solubility in water and most organic solvents due to its strong intermolecular hydrogen bonding.[3] Esterification to this compound significantly increases its solubility in organic media by replacing the hydrogen-bonding carboxylic acid groups with less polar ester groups.[3]

  • Dimethyl Terephthalate (DMT): DMT is a solid at room temperature and its solubility has been more extensively studied.[4][5] It is generally soluble in solvents like chloroform and acetone.[4] Given the longer, more non-polar butyl chains in this compound, it is expected to have a higher solubility in non-polar solvents and potentially a lower solubility in more polar solvents compared to DMT.[3]

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers requiring precise solubility data for this compound in specific solvents, the gravimetric method is a reliable and straightforward approach.[6][7][8] This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[6][7][8]

Materials and Apparatus
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered, saturated solution into a pre-weighed, labeled glass vial or evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be used.

    • Once the solvent is completely removed, place the vial or dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Weigh the vial or dish containing the dried this compound on an analytical balance.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(m_final - m_initial) / (m_solution - (m_final - m_initial))] x 100

Where:

  • m_final is the final mass of the vial with the dried solute.

  • m_initial is the initial mass of the empty vial.

  • m_solution is the mass of the saturated solution transferred to the vial.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G Gravimetric Method for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_meas Measurement cluster_calc Calculation A 1. Add excess DBT to solvent in a sealed flask B 2. Equilibrate at constant temperature with agitation A->B C 3. Settle excess solid B->C D 4. Withdraw known volume of supernatant C->D E 5. Filter to remove undissolved solid D->E F 6. Transfer to a pre-weighed vial E->F G 7. Evaporate solvent F->G H 8. Dry to a constant weight G->H I 9. Weigh the vial with dried solute H->I J 10. Calculate solubility (e.g., g/100g solvent) I->J

Caption: Workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding of its solubility profile can be inferred from its chemical structure and comparison with related compounds. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable means for experimental determination. This empowers researchers and professionals in drug development and other scientific fields to generate the specific data needed for their work, fostering a more complete understanding of this important compound's behavior in various solvent systems.

References

Spectroscopic Analysis of Dibutyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dibutyl terephthalate (B1205515) (DBT), with the chemical formula C₁₆H₂₂O₄, is the diester of terephthalic acid and n-butanol. As a key industrial chemical, often used as a plasticizer, its unambiguous identification and characterization are crucial for quality control, research, and regulatory purposes. This technical guide provides an in-depth overview of the key spectroscopic data for DBT, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For Dibutyl terephthalate, both ¹H and ¹³C NMR provide definitive information about its symmetric structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a limited number of signals due to the molecule's symmetry. The aromatic ring contains two sets of equivalent carbons, and the identical butyl chains simplify the aliphatic region.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
165.7Carbonyl Carbon (C=O)
134.1Aromatic Carbon (quaternary, C-CO)
129.5Aromatic Carbon (CH)
65.4Methylene Carbon (-O-C H₂-)
30.7Methylene Carbon (-CH₂-C H₂-CH₃)
19.2Methylene Carbon (-C H₂-CH₃)
13.7Methyl Carbon (-CH₃)
(Data sourced from publicly available spectral databases for this compound in CDCl₃)
¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum was not located in the conducted search, the expected signals can be predicted based on the molecular structure of this compound. The para-substituted aromatic ring and the four-carbon butyl chains will produce a distinct pattern.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1Singlet (s)4HAromatic Protons (Ar-H)
~ 4.3Triplet (t)4HMethylene Protons (-O-C H₂-)
~ 1.7Multiplet (m)4HMethylene Protons (-CH₂-C H₂-CH₃)
~ 1.5Multiplet (m)4HMethylene Protons (-C H₂-CH₃)
~ 1.0Triplet (t)6HMethyl Protons (-CH₃)
(Predicted values based on standard chemical shift tables and analysis of similar structures.)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and vibrations of the aromatic ring and aliphatic chains.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
2960, 2873StrongC-H Stretch (Aliphatic CH₃ and CH₂)
1720StrongC=O Stretch (Ester Carbonyl)
1465MediumC-H Bend (Aliphatic CH₂)
1270StrongC-O Stretch (Ester, Ar-CO-O)
1105StrongC-O Stretch (Ester, O-C-C)
728StrongC-H Bend (Aromatic, para-disubstituted out-of-plane)
(Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural components.

While a detailed experimental mass spectrum for this compound was not available in the search, the molecular weight is confirmed to be 278.34 g/mol .[2][3] The expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 278.

Predicted Fragmentation: Unlike its isomer dibutyl phthalate, which typically shows a strong peak at m/z 149 due to the formation of a stable phthalic anhydride (B1165640) ion (an "ortho-effect"), the fragmentation of this compound is expected to proceed through different pathways:

  • [M]⁺ at m/z 278 : The molecular ion.

  • Loss of a butoxy radical (-OC₄H₉) : Resulting in a fragment at m/z 205.

  • Loss of butene (-C₄H₈) via McLafferty rearrangement: Resulting in a fragment at m/z 222.

  • Further fragmentation of the butyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Transfer : Filter the solution into a clean, 5 mm NMR tube.

  • Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument procedures. Typical parameters for ¹³C NMR include proton decoupling to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy Protocol (Thin Film Method)
  • Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly : Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.

  • Analysis : Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

  • Data Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization substance Pure Substance (this compound) nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms data_nmr Chemical Shifts Coupling Constants Integration nmr->data_nmr data_ir Absorption Bands (Wavenumbers) ir->data_ir data_ms Molecular Ion Peak Fragmentation Pattern ms->data_ms info_nmr Connectivity & Symmetry data_nmr->info_nmr info_ir Functional Groups (Ester, Aromatic) data_ir->info_ir info_ms Molecular Weight & Formula Confirmation data_ms->info_ms structure Structure Elucidation & Identity Confirmation info_nmr->structure info_ir->structure info_ms->structure

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dibutyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl terephthalate (B1205515) (DBT), a diester of terephthalic acid and n-butanol, is a widely used plasticizer in various industrial and consumer products. Its primary function is to impart flexibility and durability to polymers. However, the non-covalent bonding of DBT within the polymer matrix allows for its gradual leaching into the environment, leading to its ubiquitous presence in various environmental compartments, including soil, water, and sediments. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of DBT, with a focus on its persistence, mobility, and the various biotic and abiotic pathways through which it is transformed.

Environmental Fate of Dibutyl Terephthalate

The environmental fate of a chemical is governed by a combination of its physicochemical properties and its interactions with the surrounding environment. For DBT, key processes influencing its distribution and persistence include sorption to soil and sediment, bioaccumulation in organisms, and degradation through both biological and non-biological mechanisms.

Abiotic Degradation

Abiotic degradation processes, which do not involve biological organisms, play a role in the transformation of DBT in the environment. The principal abiotic pathways are hydrolysis and photolysis.

Hydrolysis: The ester linkages in DBT are susceptible to hydrolysis, breaking down the molecule into monobutyl terephthalate (MBT) and subsequently into terephthalic acid (TPA) and butanol. The rate of hydrolysis is significantly influenced by pH. While the hydrolysis of phthalate (B1215562) esters is generally slow at neutral pH, it is catalyzed by both acidic and alkaline conditions.[1]

Photolysis: DBT can be degraded by sunlight, a process known as photolysis. The direct photolysis of DBT in water under UV irradiation has been shown to be a relatively fast process, with over 90% degradation observed within an hour under specific laboratory conditions.[2] The primary decomposition mechanism is believed to be the hydrolytic photolysis of the ester chain, leading to the formation of aromatic carboxylic derivatives.[2]

Biotic Degradation

Biodegradation is a crucial process for the removal of DBT from the environment. A wide variety of microorganisms, including bacteria and fungi, have been identified that can utilize DBT as a source of carbon and energy, leading to its mineralization into carbon dioxide and water.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of DBT is initiated by the enzymatic hydrolysis of the ester bonds. Esterases and lipases are key enzymes that catalyze the cleavage of one or both ester linkages, resulting in the formation of monobutyl terephthalate (MBT) and terephthalic acid (TPA).[3][4] TPA is then further metabolized through a series of enzymatic reactions. Common pathways involve the conversion of TPA to protocatechuic acid or catechol, which are then subject to ring cleavage by dioxygenases, ultimately entering central metabolic pathways like the Krebs cycle.[4]

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of phthalate esters also begins with hydrolysis to phthalic acid.[5][6][7] In sulfate-reducing bacteria, for example, phthalate is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds.[5][6][7]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data related to the environmental fate of this compound.

Table 1: Abiotic Degradation of this compound

ParameterValueConditionsReference(s)
Hydrolysis Half-life Negligible at neutral pHpH 7[1]
Significantly faster under acidic/alkaline conditionspH < 6 or > 8[8]
Photolysis Rate >90% degradation in 1 hourMonochromatic UV irradiation at 254 nm in water[2]

Table 2: Biodegradation of this compound

MicroorganismDegradation RateHalf-life (t½)ConditionsReference(s)
Acinetobacter baumannii DP-298.89% degradation of 10 mg/L in 120 hours-30°C, pH 7.0[9]
Pleurotus ostreatus99.6% degradation of 500 mg/L in 312 hours44.7 hoursGlucose-containing medium[10]
Bacterial Consortium LV-1>90% degradation of 500 mg/L in 48 hours-30°C, pH 7.0-8.0[11]
Variovorax sp.Degradation of 300 mg/L (as part of a mixture)-28°C, pH 7.0[12]

Table 3: Soil Sorption of this compound

Soil TypeOrganic Carbon Content (%)Kd (L/kg)Log KocConditionsReference(s)
Paddy Soil FractionsVaries with particle size-Lower at 15°CTemperature-dependent sorption study[13]
General Soils--> 5Estimated, indicating immobility[2]

Table 4: Bioaccumulation of this compound

OrganismBCF Value(s)Exposure ConditionsReference(s)
Fish (general)19 - 77-[9]
Fathead minnow18,50032-day exposure[9]
Rainbow trout7,7604-day exposure[9]
Mosquitofish1,610-[9]
Catfish10,610-[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of chemicals. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Biodegradability Testing (OECD 301)

The OECD Guideline 301 for "Ready Biodegradability" provides a set of six methods to screen chemicals for their potential to be readily biodegradable under aerobic conditions.[3][4][6][14]

  • Principle: A small amount of the test substance is dissolved or suspended in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark under aerobic conditions for 28 days.

  • Methods: The six methods include:

    • 301 A: DOC Die-Away: Measures the removal of dissolved organic carbon (DOC).

    • 301 B: CO2 Evolution (Sturm Test): Measures the production of carbon dioxide.

    • 301 C: MITI (I) (Ministry of International Trade and Industry, Japan): A respirometric method measuring oxygen consumption.

    • 301 D: Closed Bottle: Measures the depletion of dissolved oxygen.

    • 301 E: Modified OECD Screening: A simplified version of the DOC die-away test.

    • 301 F: Manometric Respirometry: Measures oxygen uptake in a closed respirometer.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test period.

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[1]

  • Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a sufficient time to reach equilibrium.

  • Procedure:

    • Soil Preparation: Soil samples are air-dried and sieved. The organic carbon content and other relevant soil properties are determined.

    • Solution Preparation: A stock solution of DBT is prepared in a suitable solvent (e.g., methanol), and then diluted with a calcium chloride solution to create the test solutions.

    • Equilibration: A known volume of the test solution is added to a known mass of soil in a centrifuge tube. The tubes are shaken at a constant temperature until equilibrium is reached.

    • Analysis: The tubes are centrifuged to separate the soil and the aqueous phase. The concentration of DBT remaining in the aqueous phase is measured using a suitable analytical method (e.g., HPLC or GC-MS).

    • Calculation: The amount of DBT sorbed to the soil is calculated by difference. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of DBT in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing Kd to the organic carbon content of the soil.[2][15]

Fish Bioconcentration Factor (BCF) (OECD Guideline 305)

This guideline describes a procedure to determine the bioconcentration of a chemical in fish.[16][17]

  • Principle: Fish are exposed to a constant concentration of the test substance in water for a period of time (uptake phase), followed by a period in clean water (depuration phase).

  • Procedure:

    • Test Organisms: A suitable fish species (e.g., rainbow trout, fathead minnow) is selected.

    • Exposure: The fish are exposed to a flow-through system with a constant, low concentration of DBT in the water. Water and fish tissue samples are taken at regular intervals during the uptake phase.

    • Depuration: After the uptake phase, the fish are transferred to clean, flowing water. Fish tissue samples are taken at regular intervals to measure the rate of elimination of the substance.

    • Analysis: The concentration of DBT in the water and fish tissue is measured using appropriate analytical methods.

    • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of DBT in the fish tissue to the concentration in the water at steady state.[18][19]

Analytical Methods

The accurate quantification of DBT and its degradation products is essential for environmental fate studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly used analytical techniques.[10][11][20][21][22]

  • Sample Preparation: Environmental samples (water, soil, sediment) often require extraction and cleanup steps to isolate the analytes of interest and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10]

  • GC-MS Analysis: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. DBT and its metabolites can be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for identification.[11][20][21][22]

  • HPLC Analysis: HPLC is suitable for the analysis of non-volatile and thermally labile compounds. DBT and its more polar degradation products, such as MBT and TPA, can be separated on a reverse-phase HPLC column and detected using a UV detector or a mass spectrometer (LC-MS).

Degradation Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Dibutyl_Terephthalate_Degradation cluster_aerobic Aerobic Biodegradation DBT This compound (DBT) MBT Monobutyl Terephthalate (MBT) DBT->MBT Esterase/Lipase Butanol Butanol DBT->Butanol Esterase/Lipase TPA Terephthalic Acid (TPA) MBT->TPA Esterase/Lipase MBT->Butanol Esterase/Lipase Protocatechuic_Acid Protocatechuic Acid TPA->Protocatechuic_Acid Dioxygenase Catechol Catechol TPA->Catechol Decarboxylase, Dioxygenase Ring_Cleavage Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage Dioxygenase Catechol->Ring_Cleavage Dioxygenase Krebs_Cycle Krebs Cycle Ring_Cleavage->Krebs_Cycle CO2_H2O CO2 + H2O Krebs_Cycle->CO2_H2O

Caption: Aerobic biodegradation pathway of this compound.

Experimental_Workflow Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Results Fate and Degradation Assessment Data->Results

Caption: General experimental workflow for DBT analysis.

Abiotic_Degradation cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photolysis Photolysis (UV Light) DBT This compound (DBT) MBT Monobutyl Terephthalate (MBT) DBT->MBT Butanol Butanol DBT->Butanol TPA Terephthalic Acid (TPA) MBT->TPA MBT->Butanol DBT_photo This compound (DBT) Aromatic_Derivatives Aromatic Carboxylic Derivatives DBT_photo->Aromatic_Derivatives

Caption: Abiotic degradation pathways of this compound.

Conclusion

This compound is subject to a range of environmental fate and degradation processes. While it exhibits some persistence, particularly in environments with limited microbial activity, it is susceptible to both abiotic and biotic degradation. Biodegradation by a diverse array of microorganisms appears to be the primary mechanism for its removal from the environment. The degradation pathways typically involve initial hydrolysis of the ester bonds, followed by the breakdown of the terephthalic acid ring structure. Understanding these pathways and the factors that influence them is critical for assessing the environmental risks associated with DBT and for developing effective remediation strategies for contaminated sites. Further research is warranted to obtain more comprehensive quantitative data on its fate in various environmental compartments and to explore the full potential of microbial degradation for its removal.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dibutyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Dibutyl terephthalate (DBT). An understanding of the thermal properties of DBT is essential for its application in various manufacturing processes, particularly in the polymer and pharmaceutical industries where it may be used as a plasticizer or a specialty solvent. This document details the thermal behavior of DBT, outlines experimental protocols for its analysis, and discusses its decomposition pathway and products.

Physicochemical Properties of this compound

This compound is the 1,4-benzenedicarboxylic acid dibutyl ester. It is a colorless to light yellow, clear liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueUnit
Molecular FormulaC₁₆H₂₂O₄
Molecular Weight278.34 g/mol
CAS Number1962-75-0
Normal Boiling Point749.72 (Predicted)K
Normal Melting Point289.00 (Predicted)K
Enthalpy of Vaporization72.46 (Predicted)kJ/mol
Enthalpy of Fusion36.42 (Predicted)kJ/mol

(Data sourced from Cheméo using the Joback Method for prediction)[1]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific, comprehensive TGA and DSC data for this compound are not extensively available in the public literature, data from closely related terephthalate and phthalate (B1215562) esters provide valuable insights into its expected thermal behavior. The thermal decomposition of esters like DBT typically proceeds through a β-hydride elimination mechanism.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For DBT, TGA can be used to determine the onset temperature of decomposition and the temperature of maximum weight loss. Based on analogous compounds, a single-step degradation process is expected in an inert atmosphere.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as melting and crystallization. For DBT, DSC can identify its melting point and any endothermic or exothermic events associated with its decomposition at higher temperatures.

Expected Thermal Analysis Data

The following table presents a template of the kind of quantitative data that would be obtained from TGA and DSC analysis of this compound, based on data from analogous compounds like diethyl terephthalate and poly(butylene terephthalate).[2][3] Researchers are encouraged to perform these analyses to determine the precise thermal characteristics of their specific DBT samples.

ParameterExpected Value RangeUnitAnalysis Method
Onset of Decomposition (Tonset)250 - 300°CTGA
Temperature of Maximum Weight Loss (Tmax)300 - 350°CTGA
Residual Mass at 600 °C (N₂ atmosphere)< 5%TGA
Melting Point (Tm)16 - 20°CDSC

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed primarily through a β-hydrogen transfer mechanism , also known as ester pyrolysis.[2][3] This intramolecular elimination reaction involves a six-membered cyclic transition state, leading to the formation of terephthalic acid and butene. The reaction can proceed in two steps, with the initial formation of monobutyl terephthalate and one molecule of butene, followed by the decomposition of the monobutyl terephthalate to terephthalic acid and a second molecule of butene.

At higher temperatures, further decomposition of the primary products can occur. Pyrolysis-GC/MS studies of related compounds suggest that at temperatures above 650-700 °C, phthalic anhydride (B1165640) (from the ortho-isomer, DBP) and butyl benzoate (B1203000) can decompose into smaller radicals, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene (B1679779) and anthracene.[4] For DBT, analogous decomposition of terephthalic acid at high temperatures would be expected.

The primary decomposition products of this compound are therefore predicted to be:

  • Butene (specifically, 1-butene)

  • Monobutyl terephthalate (intermediate)

  • Terephthalic acid

At higher temperatures, secondary decomposition may yield a more complex mixture of hydrocarbons.

Below is a diagram illustrating the proposed primary decomposition pathway of this compound.

Caption: Proposed primary decomposition pathway of this compound via β-hydride elimination.

Experimental Protocols

Detailed methodologies for the key experiments to characterize the thermal stability and decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean alumina (B75360) or platinum crucible.

Instrument Setup:

  • Place the sample crucible and an empty reference crucible (if required by the instrument) into the TGA furnace.

  • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

  • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

Data Acquisition:

  • Initiate the temperature program and record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) from the first derivative of the TGA curve (DTG curve).

  • Record the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent volatilization.

Instrument Setup:

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Set the temperature program to ramp from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

Data Acquisition:

  • Initiate the temperature program and record the heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow versus temperature to obtain the DSC thermogram.

  • Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

  • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

  • Observe any other endothermic or exothermic peaks at higher temperatures that may correspond to decomposition events.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol

Objective: To identify the thermal decomposition products of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

Sample Preparation:

  • Place a small amount (e.g., 100-500 µg) of this compound into a pyrolysis sample cup.

Instrument Setup:

  • Pyrolyzer: Set the pyrolysis temperature to a range of interest, for example, starting at 350 °C and performing subsequent analyses at higher temperatures (e.g., 600 °C) to investigate the evolution of decomposition products.

  • GC: Use a suitable capillary column (e.g., 5% phenyl-methyl silicone). Set the oven temperature program to achieve good separation of the expected volatile products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C).

  • MS: Operate in electron impact (EI) mode. Scan a mass range of m/z 35-550.

Data Acquisition:

  • Introduce the sample into the pyrolyzer.

  • Initiate the pyrolysis, which will inject the decomposition products directly into the GC/MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectra of the separated components.

Data Analysis:

  • Identify the peaks in the TIC.

  • Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the decomposition products.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg in Alumina Crucible Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg in Aluminum Pan & Seal Sample->Weigh_DSC Weigh_Py Place ~200 µg in Pyrolysis Cup Sample->Weigh_Py TGA TGA Analysis (25-600°C @ 10°C/min, N₂) Weigh_TGA->TGA DSC DSC Analysis (-20-400°C @ 10°C/min, N₂) Weigh_DSC->DSC PyGCMS Py-GC/MS Analysis (Pyrolysis @ 350-600°C) Weigh_Py->PyGCMS TGA_Data TGA/DTG Curves (Tonset, Tmax, % Residue) TGA->TGA_Data DSC_Data DSC Thermogram (Tm, ΔHf, Decomposition Events) DSC->DSC_Data Py_Data TIC & Mass Spectra (Identification of Products) PyGCMS->Py_Data

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide on the Molecular Interactions of Dibutyl Terephthalate with Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Dibutyl terephthalate (B1205515) (DBT) and various polymers. DBT is a primary plasticizer known for enhancing the flexibility and processability of polymeric materials.[1] This document delves into the quantitative measures of these interactions, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and analytical workflows.

Quantitative Analysis of Dibutyl Terephthalate-Polymer Interactions

The compatibility and interaction between a plasticizer and a polymer can be quantified using several parameters. These values are crucial for predicting the performance and stability of the plasticized polymer system.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a widely used method to predict the miscibility of materials. The principle is that "like dissolves like." A smaller distance between the HSP values of two substances indicates a higher likelihood of miscibility. The total Hansen parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2]

The HSP for Dibutyl Phthalate (B1215562) (DBP), a close analog of this compound, and various polymers are summarized in Table 1. Due to the structural similarity, the HSP values for DBP serve as a strong estimate for DBT.

MaterialδD (MPa½)δP (MPa½)δH (MPa½)
Dibutyl Phthalate (DBP) 17.88.64.1
Polyvinyl Chloride (PVC)18.27.58.3
Polyethylene Terephthalate (PET)19.55.911.2
Polymethyl Methacrylate (PMMA)18.610.57.5
Polystyrene (PS)21.35.84.3

Table 1: Hansen Solubility Parameters for Dibutyl Phthalate and selected polymers.[3]

Glass Transition Temperature (Tg)

The addition of a plasticizer like DBT to a polymer increases the free volume between polymer chains, which in turn lowers the glass transition temperature (Tg).[4] This transition from a rigid, glassy state to a more flexible, rubbery state is a key indicator of plasticizer efficiency. The reduction in Tg is generally proportional to the concentration of the plasticizer.

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) of PVC (°C)
082
2055
4025
605
80-15

Table 2: Illustrative effect of plasticizer concentration on the Glass Transition Temperature of PVC. Data shown for Dioctyl Phthalate (DOP) as a proxy for this compound.[1]

Experimental Protocols

Characterizing the interactions between DBT and polymers requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of polymers, including the glass transition temperature (Tg) and melting temperature (Tm), which are affected by the presence of plasticizers.[5]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the DBT-polymer blend into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the polymer (e.g., 250 °C for PVC).

    • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating scan at the same rate as the first.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample and studying intermolecular interactions.[4] Changes in the vibrational frequencies of specific functional groups in the polymer and plasticizer can indicate interactions between them.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount of the DBT-polymer blend is placed directly onto the ATR crystal. For solid samples, ensure good contact is made between the sample and the crystal by applying pressure with the instrument's clamp.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrument-related absorptions.

  • Sample Spectrum Collection: The sample is placed on the crystal, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for shifts in the characteristic absorption bands of the polymer and DBT. For example, a shift in the carbonyl (C=O) stretching frequency of the ester group in DBT can indicate hydrogen bonding with the polymer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Leaching Studies

GC-MS is a highly sensitive method for quantifying the amount of plasticizer that leaches from a polymer matrix into a surrounding medium.

Methodology:

  • Leaching Experiment:

    • Immerse a known weight and surface area of the DBT-plasticized polymer in a specific volume of a simulant solvent (e.g., ethanol, water, or a food simulant) in a sealed container.

    • Incubate the container at a controlled temperature for a defined period.

    • At various time points, an aliquot of the simulant is withdrawn for analysis.

  • Sample Preparation for GC-MS:

    • The collected aliquot may require extraction and concentration. A common method is liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • An internal standard is added to the extract to improve quantitative accuracy.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-MS system.

    • The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

    • The MS detector fragments the eluted molecules and records their mass-to-charge ratio, allowing for identification and quantification of DBT.

  • Quantification: A calibration curve is generated by analyzing standard solutions of DBT of known concentrations. The concentration of DBT in the leached samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the molecular interactions of this compound with polymers.

PlasticizationMechanism cluster_Polymer Rigid Polymer Matrix cluster_Plasticizer DBT Molecules cluster_Result Flexible Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain dbt1 DBT dbt2 DBT fp1 Polymer Chain fdbt1 DBT fp2 Polymer Chain fdbt2 DBT fp3 Polymer Chain start cluster_Polymer cluster_Polymer plus + cluster_Plasticizer cluster_Plasticizer plus->cluster_Plasticizer arrow => cluster_Result cluster_Result arrow->cluster_Result cluster_Polymer->plus cluster_Plasticizer->arrow

Caption: Mechanism of polymer plasticization by this compound (DBT).

DSCWorkflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of DBT-polymer blend prep2 Seal in Aluminum Pan prep1->prep2 analysis1 Place sample and reference in DSC cell prep2->analysis1 analysis2 Equilibrate at -50 °C analysis1->analysis2 analysis3 Heat to 250 °C (10 °C/min) analysis2->analysis3 analysis4 Cool to -50 °C (10 °C/min) analysis3->analysis4 analysis5 Second Heating Scan analysis4->analysis5 data1 Obtain Heat Flow vs. Temperature Curve analysis5->data1 data2 Determine Glass Transition Temperature (Tg) data1->data2

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

LeachingAnalysisWorkflow cluster_leaching Leaching Experiment cluster_extraction Sample Preparation cluster_gcms GC-MS Analysis leach1 Immerse polymer in simulant solvent leach2 Incubate at controlled temperature leach1->leach2 leach3 Withdraw aliquots at time intervals leach2->leach3 ext1 Liquid-liquid extraction of aliquot leach3->ext1 ext2 Add internal standard ext1->ext2 ext3 Concentrate extract ext2->ext3 gcms1 Inject extract into GC-MS ext3->gcms1 gcms2 Separation and Detection gcms1->gcms2 gcms3 Quantify DBT using calibration curve gcms2->gcms3

Caption: Workflow for quantifying DBT leaching from polymers using GC-MS.

References

Health and Safety Data for Dibutyl Terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available health and safety data for Dibutyl terephthalate (B1205515). It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive risk assessment. Much of the publicly available detailed toxicological data pertains to the structurally related compound, Dibutyl Phthalate (B1215562) (DBP), and has been included for context with clear notation. Data specifically for Dibutyl terephthalate is limited in the public domain.

Chemical and Physical Properties

This compound is the dibutyl ester of terephthalic acid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₂₂O₄[1]
Molecular Weight 278.34 g/mol [1]
CAS Number 1962-75-0[1]
Appearance Colorless to faint-yellow, oily liquid[2]
Odor Slight, aromatic[2]
Melting Point -35 °C[3]
Boiling Point 340 °C[3]
Density 1.05 g/cm³ at 20 °C[3]
Vapor Pressure 2.67 x 10⁻³ Pa[3]
Water Solubility Slightly soluble[4]
Octanol-Water Partition Coefficient (log Kow) ~4[3]

Toxicological Data

Acute Toxicity

Dibutyl Phthalate (DBP) has low acute toxicity.

Table 2: Acute Toxicity of Dibutyl Phthalate (DBP)

EndpointSpeciesRouteValueReference
LD₅₀RatOral6,279 - 20,000 mg/kg bw[3]
LD₅₀MouseOral3,474 mg/kg bw[5]
LD₅₀Guinea PigOral10,000 mg/kg bw[5]
LD₅₀RabbitDermal>20,000 mg/kg bw[6]
LC₅₀ (4h)RatInhalation≥15.68 mg/L (aerosol)[6]
LC₅₀ (2h)RatInhalation25,000 mg/m³ (mist)[5]
Skin and Eye Irritation

Dibutyl Phthalate (DBP) is not considered to be a skin or eye irritant.

Table 3: Irritation Data for Dibutyl Phthalate (DBP)

EndpointSpeciesResultReference
Skin IrritationRabbitNo skin irritation (4h exposure)[7]
Eye IrritationRabbitNo eye irritation (72h observation)[7]
Skin Sensitization

Dibutyl Phthalate (DBP) is not considered to be a skin sensitizer (B1316253) in animal studies.[6]

Repeated Dose Toxicity

For Dibutyl Phthalate (DBP) , a 90-day oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Table 4: Repeated Dose Toxicity of Dibutyl Phthalate (DBP)

Study DurationSpeciesRouteNOAELLOAELEffects at LOAELReference
90-dayRatOral152 mg/kg bw/day752 mg/kg bw/dayChanges in hematological and clinical chemistry parameters, increased liver and kidney weights[8]
1-yearRatOral125 mg/kg bw/day625 mg/kg bw/day50% mortality in the first week[3]
Genotoxicity

Dimethyl terephthalate , a related compound, was not mutagenic in an Ames assay.[9] For Dibutyl Phthalate (DBP) , the weight of evidence from various in vitro and in vivo studies suggests it is non-genotoxic.[6]

Table 5: Genotoxicity of Dibutyl Phthalate (DBP)

AssaySystemMetabolic ActivationResultReference
Ames Test (OECD 471)Salmonella typhimuriumWith and without S9Negative[9]
Micronucleus Test (OECD 474)MouseIn vivoNegative[10]
Chromosomal AberrationMammalian CellsIn vitroPositive[10]
Comet AssayBovine LymphocytesIn vitroPositive (DNA damage)[11]
Micronucleus AssayBovine LymphocytesIn vitroPositive[11]
Carcinogenicity

There is no adequate information available to assess the carcinogenic potential of this compound. For Dibutyl Phthalate (DBP) , no adequate long-term carcinogenicity studies in animals or humans are available.[12]

Reproductive and Developmental Toxicity

For Dibutyl Phthalate (DBP) , effects on the male reproductive system are the most sensitive endpoints.

Table 6: Reproductive and Developmental Toxicity of Dibutyl Phthalate (DBP)

Study TypeSpeciesNOAELLOAELEffects at LOAELReference
Two-generationRat52 mg/kg bw/day (males), 80 mg/kg bw/day (females)256 mg/kg bw/day (males), 385 mg/kg bw/day (females)Testicular atrophy[1]
DevelopmentalRat50 mg/kg bw/day100 mg/kg bw/dayIncreased seminiferous tubule atrophy and retained nipples[1]
DevelopmentalRat30 mg/kg bw/day50 mg/kg bw/dayAltered morphometry of seminiferous cords[13]
DevelopmentalRat50 mg/kg bw/day250 mg/kg bw/dayDecreased pup weight and male reproductive tract malformations[4]

Ecotoxicological Data

Specific ecotoxicological data for this compound is limited. The following table provides data for Dibutyl Phthalate (DBP) .

Table 7: Ecotoxicity of Dibutyl Phthalate (DBP)

EndpointSpeciesDurationValueReference
LC₅₀Oncorhynchus mykiss (Rainbow Trout)96 h>100 mg/L (Limit test)[14]
EC₅₀Daphnia magna (Water Flea)48 h8.3 mg/L[11]
EC₅₀ (24h)Chlorella vulgaris (Green Algae)24 h4.95 mg/L[15]
Environmental Fate
  • Biodegradation: Dibutyl Phthalate (DBP) can be degraded by certain bacterial strains, with degradation rates depending on conditions such as pH, temperature, and initial concentration.[16][17][18][19]

  • Bioaccumulation: Due to its lipophilic nature (log Kow ~4), Dibutyl Phthalate (DBP) has the potential to bioaccumulate.[3]

Experimental Protocols

The following sections describe the general methodologies for key toxicological and ecotoxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral dose. The study proceeds in a stepwise manner using a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg). The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity at one of the fixed doses, rather than mortality. A group of 5 animals of a single sex (usually females) is used for each dose level. Observations are made for at least 14 days.[19][20][21]

Acute Dermal Toxicity (OECD 402)

This test evaluates the potential hazard from a single dermal exposure. The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of young adult rats (5 males and 5 females) and held in place with a semi-occlusive dressing for 24 hours. A limit test is often performed at 2000 mg/kg body weight. Animals are observed for mortality, signs of toxicity (systemic and local), and body weight changes for 14 days.[1][22][23][24]

Skin Irritation (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin. A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of skin on an albino rabbit under a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[25][26][27]

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye. A single dose (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[15][18][19][23][24][28][29][30]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application. The test substance is applied to the ears of mice for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously, and the draining auricular lymph nodes are excised and the radioactivity is measured to determine the stimulation index.[7][25][31][32][33]

Repeated Dose 90-Day Oral Toxicity (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period. The test substance is administered orally to groups of rodents (typically rats, 10 per sex per group) at three or more dose levels daily for 90 days. A control group receives the vehicle only. Observations include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs are performed.[4][9][11][15][34][35][36][37][38]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes). Cells are exposed to the test substance, with and without metabolic activation, and then treated with a substance to arrest them in metaphase. The chromosomes are then examined microscopically for aberrations.[5][10][31]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. Animals are exposed to the test substance, and bone marrow or peripheral blood is collected. Immature erythrocytes are then examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[2][9][21][24]

Reproductive and Developmental Toxicity
  • Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations. The substance is administered to parental (P) animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through to the production of the second generation (F2).[2][20][22][36]

  • Prenatal Developmental Toxicity (OECD 414): This study assesses the effects on the developing fetus when the mother is exposed during pregnancy. Pregnant females (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Shortly before birth, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[6]

Aquatic Toxicity
  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[3][8][12][13][28]

  • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., rainbow trout or zebrafish) are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.[1][14][23][26][35]

  • Algal Growth Inhibition Test (OECD 201): A culture of a green algae species is exposed to various concentrations of the test substance. The effect on the growth of the algae is measured over a period of 72 hours to determine the EC₅₀.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions. Various methods can be used, such as measuring oxygen consumption or carbon dioxide evolution over a 28-day period.

Signaling Pathways and Endocrine Disruption

There is limited information specifically on the signaling pathways affected by This compound . However, related phthalates, such as Dibutyl Phthalate (DBP) , are known endocrine disruptors.

  • Anti-androgenic Effects: DBP and other phthalates can interfere with the male reproductive system by acting as androgen receptor antagonists or by inhibiting testosterone (B1683101) synthesis.[32][33] In utero exposure to DBP has been shown to decrease the expression of the androgen receptor (AR) in the testis of rats.[31]

  • Estrogenic Effects: Some studies suggest that DBP can have estrogenic effects. It has been shown to increase the expression of estrogen receptor α (ERα) and decrease the expression of estrogen receptor β (ERβ) in the testis of rats prenatally exposed to DBP.[31] In fish, DBP exposure has been linked to an estrogenic mode of action, leading to an increase in plasma vitellogenin, a biomarker for estrogenic exposure.[21]

  • Other Signaling Pathways: In human prostate cells, DBP has been shown to activate both ERα and AR, and to alter redox homeostasis. In mouse cortical neurons, DBP-induced apoptosis and neurotoxicity were found to be mediated by the Aryl Hydrocarbon Receptor (AhR), while estrogen receptor and PPARγ signaling pathways were impaired.[2] In prostate cancer models, DBP may induce growth through crosstalk between the TGF-β and ER signaling pathways.

The following diagram illustrates a simplified potential signaling pathway for endocrine disruption by a phthalate like DBP, based on the available literature.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBP Dibutyl Phthalate (or other phthalate) AR Androgen Receptor (AR) DBP->AR Antagonism/ Inhibition of Synthesis ER Estrogen Receptor (ER) DBP->ER Agonism/ Altered Expression AhR Aryl Hydrocarbon Receptor (AhR) DBP->AhR Activation ARE Androgen Response Element AR->ARE Binding Blocked ERE Estrogen Response Element ER->ERE Binding XRE Xenobiotic Response Element AhR->XRE Binding Gene_Expression Altered Gene Expression ARE->Gene_Expression ERE->Gene_Expression XRE->Gene_Expression Reproductive_Effects Reproductive Effects Gene_Expression->Reproductive_Effects Leads to Developmental_Effects Developmental Effects Gene_Expression->Developmental_Effects Leads to Neurotoxicity Neurotoxicity Gene_Expression->Neurotoxicity Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to G cluster_acute_oral Acute Oral Toxicity (OECD 420) A1 Sighting Study (Determine starting dose) A2 Main Study (5 female rats per dose) A1->A2 A3 Administer single oral dose (Fixed levels: 5, 50, 300, 2000 mg/kg) A2->A3 A4 Observe for 14 days (Clinical signs, mortality) A3->A4 A5 Determine dose causing evident toxicity A4->A5 G cluster_daphnia Daphnia sp. Acute Immobilisation Test (OECD 202) B1 Prepare test solutions (≥5 concentrations) B2 Expose juvenile Daphnia (<24h old) (4 replicates of 5 daphnids each) B1->B2 B3 Incubate for 48 hours (Static or semi-static) B2->B3 B4 Record immobilisation (at 24h and 48h) B3->B4 B5 Calculate 48h EC₅₀ B4->B5 G cluster_ames Bacterial Reverse Mutation Test (Ames Test, OECD 471) C1 Prepare bacterial strains (S. typhimurium, E. coli) C2 Expose bacteria to test substance (with and without S9 activation) C1->C2 C3 Plate on minimal media C2->C3 C4 Incubate for 48-72 hours C3->C4 C5 Count revertant colonies C4->C5 C6 Assess mutagenic potential C5->C6

References

Synthesis of Dibutyl Terephthalate from Terephthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl terephthalate (B1205515) (DBT) from terephthalic acid and n-butanol. It covers the core chemical principles, various catalytic systems, detailed experimental protocols, and methods for purification and analysis. The information is intended to equip researchers and professionals with the necessary knowledge to effectively produce and purify DBT for applications in drug development and other scientific endeavors where it may be utilized as a plasticizer for polymeric matrices or in formulation studies.

Introduction

Dibutyl terephthalate is a significant industrial chemical, primarily used as a plasticizer. Its synthesis typically involves the direct esterification of terephthalic acid (TPA) with n-butanol. The reaction is an equilibrium-driven process that requires a catalyst and the removal of water to proceed to completion. While the direct esterification of TPA presents challenges due to its high melting point and low solubility in most organic solvents, various methods have been developed to achieve high yields and purity.[1]

This guide will explore different catalytic approaches, including the use of strong mineral acids, metal oxides, and ionic liquids, providing a comparative analysis of their effectiveness and reaction conditions.

Reaction Kinetics and Stoichiometry

The esterification of terephthalic acid with n-butanol is a two-step reaction, forming monobutyl terephthalate as an intermediate, which then reacts with another molecule of n-butanol to yield this compound and water.

Overall Reaction:

C₆H₄(COOH)₂ + 2 C₄H₉OH ⇌ C₆H₄(COOC₄H₉)₂ + 2 H₂O (Terephthalic Acid + n-Butanol ⇌ this compound + Water)

The reaction is typically carried out at elevated temperatures to increase the reaction rate and to facilitate the removal of water, which drives the equilibrium towards the formation of the diester product. The choice of catalyst plays a crucial role in the reaction kinetics, influencing both the rate of esterification and the extent of side reactions.

Catalytic Systems in this compound Synthesis

A variety of catalysts can be employed for the synthesis of this compound. The selection of a catalyst depends on factors such as reaction efficiency, cost, reusability, and environmental impact.

Strong Acid Catalysts

Strong mineral acids, such as sulfuric acid and methanesulfonic acid, are commonly used catalysts for the esterification of terephthalic acid.[2] They are effective in protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Metal-Based Catalysts

Metal oxides and salts, including zinc oxide, lead oxide, and tetraisopropyl titanate, have been shown to be effective catalysts for this reaction.[1][3] These catalysts can function as Lewis acids, activating the carboxylic acid towards esterification. One advantage of these catalysts is that they can sometimes lead to fewer side reactions, such as the dehydration of butanol to dibutyl ether, which can be a significant issue with strong acid catalysts.[1]

Ionic Liquids

More recently, Brønsted-Lewis diacid ionic liquids have been explored as environmentally friendly and reusable catalysts for the synthesis of DBT.[4] These catalysts have shown high activity and selectivity, with the added benefit of being easily separable from the reaction mixture.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data from various reported methods for the synthesis of this compound.

Catalyst SystemReactant Ratio (TPA:Butanol)Temperature (°C)Pressure (atm)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid1:4 (mole)RefluxAtmospheric5% by weight of TPA4Essentially complete conversion[2]
Zinc Borate1:8 (mole)250>501.5g per 33g TPA1Not specified[1]
Zinc Oxide & Lead Oxide1:6 to 1:20 (mole)225-35050-500Catalytic quantitiesAt least 1Not specified[1]
Diacid Ionic Liquid1:3 (PET repeat units:n-butanol)210Not specified1:5 (catalyst:PET)897.5 (DBT yield)[4]
Tetraisopropoxy titanate (from DMT)Varying n-butanol/isobutanol ratiosNot specifiedNot specifiedCatalytic amount6-8Essentially complete conversion[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis using Sulfuric Acid Catalyst[2]
  • Reactor Setup: A reactor is charged with terephthalic acid, an excess of n-butanol (e.g., a 1:4 molar ratio), and a catalytic amount of sulfuric acid (e.g., 5% by weight of TPA). The reactor is equipped with a stirrer and a fractionating column to facilitate the removal of water.

  • Reaction: The mixture is heated to reflux, with the temperature maintained between 110°C and 220°C at atmospheric pressure. The reaction is monitored, and the water of reaction is continuously removed via the fractionating column and a decanter. The n-butanol is allowed to reflux back into the reactor.

  • Completion and Work-up: The reaction is considered complete when the highly insoluble terephthalic acid has completely dissolved, which typically takes four to five hours.

  • Neutralization: After cooling, the crude product is neutralized with a 2.5% to 5% sodium hydroxide (B78521) solution to remove the acid catalyst and any unreacted terephthalic acid.

  • Purification: The organic layer is washed with deionized water, and the excess n-butanol is removed by distillation. Further purification can be achieved by vacuum distillation to obtain high-purity this compound.

Synthesis using Zinc Oxide and Lead Oxide Catalyst[1]
  • Reactor Setup: A high-pressure autoclave is charged with terephthalic acid, a large excess of n-butanol (e.g., a molar ratio of 1:6 to 1:20), and catalytic quantities of zinc oxide and lead oxide.

  • Reaction: The mixture is heated to a temperature between 225°C and 350°C under a pressure of 50 to 500 atmospheres for at least one hour.

  • Product Separation: After the reaction, the autoclave is cooled, and the pressure is released. The di-n-butyl terephthalate is then separated from the resulting reaction mixture, which may involve filtration to remove the solid catalyst followed by distillation to remove excess butanol and purify the product.

Purification of this compound

The purification of crude this compound is critical to meet the stringent requirements for its various applications.

Neutralization and Washing

The first step in purification is typically an alkaline wash to remove the acid catalyst and any unreacted terephthalic acid or monoester. A solution of sodium hydroxide or sodium bicarbonate is commonly used.[2][5] This is followed by washing with water to remove any residual base and salts.

Distillation

Vacuum distillation is a highly effective method for purifying DBT, especially for removing non-volatile or high-boiling impurities.[5] Due to the high boiling point of DBT, distillation under reduced pressure is necessary to prevent thermal decomposition.

Recrystallization

For achieving very high purity, recrystallization can be employed. The choice of solvent is crucial; an ideal solvent will dissolve DBT well at high temperatures but poorly at low temperatures.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway TPA Terephthalic Acid Intermediate Monobutyl Terephthalate TPA->Intermediate + n-Butanol Butanol n-Butanol Butanol->Intermediate Catalyst Catalyst (e.g., H₂SO₄, ZnO) Catalyst->Intermediate DBT This compound Intermediate->DBT + n-Butanol Water Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactor: Terephthalic Acid, n-Butanol, Catalyst Reaction Heat to Reaction Temperature (e.g., 110-220°C) Reactants->Reaction WaterRemoval Continuously Remove Water Reaction->WaterRemoval Completion Monitor for Reaction Completion WaterRemoval->Completion Neutralization Neutralize with Base (e.g., NaOH solution) Completion->Neutralization Washing Wash with Deionized Water Neutralization->Washing Distillation Remove Excess Butanol (Distillation) Washing->Distillation VacuumDistillation Purify DBT (Vacuum Distillation) Distillation->VacuumDistillation FinalProduct FinalProduct VacuumDistillation->FinalProduct High-Purity DBT

Caption: General experimental workflow for this compound synthesis.

Catalyst_Comparison cluster_strong_acid Strong Acid Catalysts cluster_metal_based Metal-Based Catalysts cluster_ionic_liquid Ionic Liquids CatalystType Catalyst Type StrongAcid e.g., H₂SO₄, MSA CatalystType->StrongAcid MetalBased e.g., ZnO, TIPT CatalystType->MetalBased IonicLiquid e.g., Diacid ILs CatalystType->IonicLiquid SA_Pros Pros: - High activity - Readily available StrongAcid->SA_Pros SA_Cons Cons: - Corrosive - Butanol dehydration - Neutralization required StrongAcid->SA_Cons MB_Pros Pros: - Fewer side reactions - Can be heterogeneous MetalBased->MB_Pros MB_Cons Cons: - Higher temperatures/pressures - Catalyst removal can be difficult MetalBased->MB_Cons IL_Pros Pros: - Reusable - Environmentally friendly - High selectivity IonicLiquid->IL_Pros IL_Cons Cons: - Higher cost - May require specific conditions IonicLiquid->IL_Cons

Caption: Comparison of different catalytic approaches for DBT synthesis.

References

The Environmental Impact of Dibutyl Terephthalate Leaching: A Technical Guide and Call for Research

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific environmental data for Dibutyl Terephthalate (B1205515) (DBT) necessitates a comparative analysis with its isomer, Dibutyl Phthalate (B1215562) (DBP), to infer potential ecological risks and guide future research. While both are used as plasticizers, their structural differences as terephthalate and ortho-phthalate esters, respectively, may lead to distinct environmental behaviors and toxicological profiles. This technical guide summarizes the current, albeit limited, knowledge on DBT and provides an in-depth analysis of the well-studied DBP to highlight critical data gaps and inform future environmental risk assessments of DBT.

Introduction: The Rise of Terephthalates and an Environmental Knowledge Gap

Dibutyl terephthalate (DBT) is increasingly considered an alternative to dibutyl phthalate (DBP), a plasticizer that has faced regulatory scrutiny due to its classification as a reproductive toxicant and an endocrine disruptor with evidence of long-term adverse effects on aquatic environments.[1] DBT is utilized to enhance the flexibility and softness of various polymers, including those used in textiles.[2] Despite its growing use, a comprehensive understanding of the environmental fate and ecotoxicological impact of DBT leaching from these materials remains largely undeveloped.

This guide aims to consolidate the sparse information available on DBT and to leverage the extensive body of research on DBP to create a framework for future investigation. For researchers, scientists, and drug development professionals, understanding the potential for environmental contamination and biological interaction is crucial for responsible product development and lifecycle management.

Physicochemical Properties and Environmental Fate: A Tale of Two Isomers

The environmental behavior of a chemical is governed by its physical and chemical properties. While detailed experimental data for DBT is scarce, we can anticipate some aspects of its fate based on the known properties of DBP and the structural differences between terephthalates and ortho-phthalates.

Table 1: Physicochemical Properties of Dibutyl Phthalate (DBP)

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₄[1]
Molecular Weight278.34 g/mol [3]
Water Solubility11.2 mg/L at 25°C[1]
Vapor Pressure2.67 x 10⁻³ Pa at 25°C[1]
Log Kₒw (Octanol-Water Partition Coefficient)4.45 - 4.79[1]
Henry's Law Constant8.83 x 10⁻⁷ atm-m³/mol[1]

The key structural difference between DBT and DBP lies in the position of the ester groups on the benzene (B151609) ring: DBT is a para-isomer (1,4-substitution), while DBP is an ortho-isomer (1,2-substitution). This can influence the molecule's shape, polarity, and susceptibility to enzymatic attack, thereby affecting its environmental partitioning, persistence, and bioavailability. For instance, terephthalates like DBT are structurally similar to the building blocks of polyethylene (B3416737) terephthalate (PET), a polymer known for its resistance to degradation.[4]

Leaching of Dibutyl Phthalate from Polymeric Matrices

The release, or leaching, of plasticizers from consumer and industrial products is a primary pathway for their entry into the environment. Studies on DBP leaching from plastics such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET) reveal that this process is influenced by several environmental factors.

Table 2: Factors Influencing Dibutyl Phthalate (DBP) Leaching from Plastics

FactorEffect on LeachingDescriptionReference(s)
Temperature Increased leaching at higher temperatures.Elevated temperatures increase the kinetic energy of molecules, facilitating the migration of the plasticizer from the polymer matrix. At 45°C, DBP leaching was detected from various microplastics, whereas none was detected at 25°C.[5][6]
pH Variable, depending on the polymer.The effect of pH on DBP leaching from microplastics was not uniform across different polymer types (PE, PVC, PET).[5]
Presence of Dissolved Organic Matter (DOM) Enhanced leaching.Fulvic acid, a component of DOM, can increase the solubility of DBP and the affinity between the solution and the plastic, thereby promoting its release.[7]
Plastic Particle Size Increased leaching from smaller particles.Smaller microplastic particles have a larger surface area-to-volume ratio, which can facilitate the diffusion of plasticizers into the surrounding environment.[6][7]
UV Irradiation (Aging) Can enhance or decrease leaching.Aging of plastics due to solar radiation can increase the hydrophilicity of the plastic, potentially enhancing phthalate release. Conversely, it can also reduce the readily available fraction of the plasticizer.[7][8]

Given these findings for DBP, it is critical to conduct specific leaching studies for DBT from various polymer matrices under a range of environmental conditions to accurately assess its potential for environmental release.

Environmental Concentrations of Dibutyl Phthalate

DBP is ubiquitously detected in various environmental compartments due to its widespread use and continuous release. While specific data for DBT is lacking, the concentrations of DBP provide a benchmark for the levels of contamination that could potentially arise from a plasticizer with similar applications.

Table 3: Predicted and Measured Environmental Concentrations of Dibutyl Phthalate (DBP)

Environmental CompartmentPredicted/Measured ConcentrationLocation/ContextReference(s)
Surface Water 1 - 9 µg/L (Predicted near sources)Near production and processing sites[1]
89 ng/L (Mean, Measured)St. Lawrence River, Canada[9]
Up to 7.2 µg/L (Measured)Surface water supplies, Alberta, Canada[9]
Sediment 0.1 - 1.2 mg/kg (Predicted near sources)Near production and processing sites[1]
Soil Up to 1.5 mg/kg (Predicted near sources)Near production and processing sites[1]
Air 0.02 - 2.4 µg/m³ (Predicted near sources)Near PVC processing plants[1]
0.03 - 0.06 ppb (Measured)City air[10]
Aquatic Organisms 2 - 8 µg/kg (Predicted near sources)Near production and processing sites[1]
Soil Dwelling Organisms < 0.1 - 10 mg/kg (Predicted near sources)Near production and processing sites[1]

Ecotoxicological Effects

The potential for an environmental contaminant to cause harm to living organisms is a key aspect of its risk profile. Extensive research has been conducted on the ecotoxicity of DBP, revealing its adverse effects on a range of organisms. In contrast, publicly available ecotoxicity data for DBT is extremely limited. A safety data sheet for DBT indicates it is "Harmful to aquatic life with long lasting effects" and provides an LC50 (96h) for the fathead minnow (Pimephales promelas) of >0.17 mg/L, which is noted as the solubility limit.[7]

Table 4: Ecotoxicity of Dibutyl Phthalate (DBP) to Aquatic Organisms

OrganismEndpointValueReference(s)
Fish (General) No adverse effectsUp to 100 µg/L[1]
Zebrafish (Danio rerio) Embryos Increased mortality≥ 2 mg/L[11]
Teratogenic effects (e.g., pericardial edema, delayed yolk sac absorption)≥ 0.2 mg/L[11]
Inhibition of hatching≥ 1 mg/L[11]
Aquatic Invertebrates (General) No adverse effectsUp to 100 µg/L[1]
Earthworm (Eisenia andrei) Reduced cocoon viability0.1 mg/kg of soil[12]
Reduced cholinesterase activity1 mg/kg of soil[12]
Microalgae (Scenedesmus sp.) Inhibition of growth (EC50, 48h)41.88 µg/L[13]

The endocrine-disrupting properties of DBP are a significant concern, with studies demonstrating its anti-androgenic and other hormonal effects.[14][15][16] Given that terephthalates such as bis(2-ethylhexyl) terephthalate (DEHT) are being investigated as potentially safer alternatives to their ortho-phthalate counterparts, it is imperative to conduct comprehensive endocrine activity assays for DBT.[12]

Degradation Pathways

The persistence of a contaminant in the environment is determined by its susceptibility to degradation through biological and abiotic processes.

Biodegradation

Microbial degradation is a primary route for the breakdown of phthalate esters in the environment.[17] For DBP, this process typically involves the initial hydrolysis of the ester bonds to form mono-n-butyl phthalate (MBP) and subsequently phthalic acid (PA).[18][19] Phthalic acid is then further metabolized by microorganisms through various aromatic cleavage pathways.

Some studies have shown that certain bacteria, such as Bacillus subtilis, can readily degrade DBT.[20] However, the same study noted that this bacterium was unable to degrade the polyester (B1180765) polybutylene terephthalate, suggesting that the polymer structure significantly hinders enzymatic access to the ester bonds.[20] This highlights the importance of studying the degradation of DBT both as a free compound and as a component of a polymer matrix.

Biodegradation_Pathway_of_DBP DBP Dibutyl Phthalate (DBP) MBP Mono-n-butyl Phthalate (MBP) DBP->MBP Esterase PA Phthalic Acid (PA) MBP->PA Esterase Intermediates Further Intermediates PA->Intermediates Dioxygenase Mineralization CO₂ + H₂O Intermediates->Mineralization Microbial Metabolism

Abiotic Degradation

Abiotic processes such as photodegradation and hydrolysis also contribute to the environmental fate of plasticizers. DBP undergoes photo-oxidation in the atmosphere with an estimated half-life ranging from 7.4 hours to 3.1 days.[2] In water, direct photolysis is slow, but indirect photolysis and photocatalytic degradation in the presence of substances like titanium dioxide can be effective.[21] The hydrolysis of DBP is generally slow under neutral environmental conditions.[2]

The photodegradation of DBP on plastic surfaces can lead to the formation of MBP and phthalic acid, with DBP and MBP being more mobile and likely to migrate into the soil and atmosphere.[12]

Experimental Protocols and Analytical Methods

To address the data gaps for DBT, standardized experimental protocols are required. Methodologies developed for the analysis of DBP can be adapted for DBT.

Leaching Studies

A typical experimental workflow for studying the leaching of DBT from a polymer matrix would involve:

Leaching_Experiment_Workflow cluster_prep Sample Preparation cluster_leaching Leaching cluster_analysis Analysis Polymer with DBT Polymer containing known concentration of DBT Cut into small pieces Cut into small pieces (e.g., microplastics) Polymer with DBT->Cut into small pieces Incubate in aqueous medium Incubate in aqueous medium (e.g., simulated seawater) Cut into small pieces->Incubate in aqueous medium Control variables Control variables: pH, temperature, light Incubate in aqueous medium->Control variables Collect aqueous samples Collect aqueous samples at time intervals Incubate in aqueous medium->Collect aqueous samples Extract DBT Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Collect aqueous samples->Extract DBT Quantify DBT Quantify DBT using GC-MS or HPLC Extract DBT->Quantify DBT

Analytical Detection and Quantification

The determination of DBT in environmental samples like water and leachate can be achieved using techniques developed for other phthalates. A common approach involves solid-phase extraction (SPE) to concentrate the analyte from the sample matrix, followed by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) for separation and quantification. High-performance liquid chromatography (HPLC) is also a suitable analytical technique.[5] The use of an internal standard is recommended to ensure accuracy and precision.

Table 5: Example Analytical Method Parameters for Phthalate Analysis

ParameterSpecificationReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS)[17]
Extraction Solid Phase Extraction (SPE) with C18 columns
Elution Solvent 1:1 mixture of methanol (B129727) and dichloromethane
GC Column Capillary column (e.g., DB-5ms)-
Injector Temperature 250 - 280 °C-
Oven Program Temperature gradient (e.g., 60°C to 300°C)[17]
Detector Mass Spectrometer (Scan or SIM mode)[17]
Quantification Internal standard method

Conclusions and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the environmental impact of this compound leaching. While DBT is positioned as a potentially safer alternative to DBP, this assertion cannot be substantiated without comprehensive data on its environmental fate, ecotoxicity, and potential for endocrine disruption.

Based on the extensive research on DBP, it is reasonable to hypothesize that DBT will leach from polymeric materials and enter the environment, where it may pose a risk to ecosystems. However, the magnitude of this risk is unknown.

A call to action for the research community is therefore warranted. High-priority research areas should include:

  • Standardized Leaching Studies: Quantifying the leaching rates of DBT from various consumer and industrial products under realistic environmental conditions.

  • Ecotoxicity Testing: Conducting acute and chronic toxicity tests on a diverse range of organisms from different trophic levels, including aquatic and terrestrial species.

  • Endocrine Activity Screening: Evaluating the potential for DBT and its metabolites to interfere with hormonal signaling pathways.

  • Degradation Studies: Elucidating the biotic and abiotic degradation pathways of DBT to determine its environmental persistence.

  • Environmental Monitoring: Developing and applying sensitive analytical methods to measure the concentration of DBT in various environmental compartments.

By systematically addressing these research questions, the scientific community can provide the necessary data to perform a robust environmental risk assessment of this compound, ensuring that its use as an alternative plasticizer is indeed a step towards greater environmental safety.

Research_Logic cluster_product Product Lifecycle cluster_environment Environmental Compartments cluster_impact Ecological Impact DBT in Products DBT in Polymers Leaching Leaching DBT in Products->Leaching Environmental Fate Environmental Fate (Degradation, Transport) Leaching->Environmental Fate Exposure Exposure of Biota Environmental Fate->Exposure Ecotoxicity Ecotoxicity Exposure->Ecotoxicity Endocrine Disruption Endocrine Disruption Exposure->Endocrine Disruption Risk Assessment Environmental Risk Assessment Ecotoxicity->Risk Assessment Endocrine Disruption->Risk Assessment

References

Biodegradation of Dibutyl Terephthalate in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation of Dibutyl Terephthalate (B1205515) (DBT), a widely used plasticizer that is now a significant environmental pollutant. Understanding its fate in soil and aquatic environments is critical for developing effective bioremediation strategies. This document synthesizes key research findings on DBT's microbial degradation pathways, influential environmental factors, and the experimental protocols used to study these processes.

Introduction to Dibutyl Terephthalate and its Environmental Fate

This compound (DBT) is a phthalic acid ester (PAE) extensively used to impart flexibility to polymers.[1] Its widespread application has led to its ubiquitous presence in the environment, including soil and water systems.[1][2] Due to its potential for carcinogenic, teratogenic, and endocrine-disrupting effects, the environmental fate of DBT is a significant concern.[3] While abiotic degradation processes like hydrolysis and photolysis occur, they are generally slow in natural settings, making microbial biodegradation the primary mechanism for its removal.[4]

Microbial Degradation of this compound

Numerous microorganisms have demonstrated the ability to degrade DBT, utilizing it as a sole source of carbon and energy.[3][5] Bacteria, in particular, play a crucial role in this process. Several bacterial strains, including species of Acinetobacter, Bacillus, Corynebacterium, Glutamicibacter, Micrococcus, and Paenarthrobacter, have been isolated and identified as efficient DBT degraders.[3][6][7][8][9] Fungal species, such as Aspergillus flavus, have also been shown to effectively mineralize DBT.[10]

The efficiency of DBT biodegradation is influenced by several environmental factors, including pH, temperature, initial DBT concentration, and soil moisture.[2][3][11] Optimal degradation conditions often fall within a pH range of 6.0 to 8.0 and temperatures between 30°C and 37°C.[3][5][11] High concentrations of DBT can be inhibitory to microbial activity, while low moisture content in soil can slow down the degradation process.[2]

Quantitative Data on this compound Biodegradation

The following tables summarize quantitative data from various studies on the biodegradation of DBT in soil and water environments.

Table 1: Biodegradation of this compound by Isolated Microbial Strains

MicroorganismEnvironmentInitial DBP Concentration (mg/L)Degradation Efficiency (%)Time (hours/days)Reference
Glutamicibacter sp. strain 0426Aqueous30010012 hours[3]
Enterobacter sp. T5Aqueous1000>90Not Specified[11]
Acinetobacter baumannii DP-2Aqueous9.8185.86Not Specified[7][12]
Acinetobacter baumannii DP-2Aqueous1098.89Not Specified[7]
Stenotrophomonas acidaminiphila BDBP 071Aqueous30.9~8848 hours[5]
Paenarthrobacter sp. PH1Aqueous100010024 hours[8]
Aspergillus flavus SDBP4Aqueous10099.3415 days[10]
Priestia megaterium P-7AqueousNot Specified10020 hours[13][14]

Table 2: Half-lives of this compound in Different Soil Types

Soil TypeHalf-life (days)Reference
Aquic Cambisols0.286 - 1.41[2]
Udic Ferrosols0.870 - 20.4[2]

Table 3: Effect of Environmental Conditions on DBP Degradation by Stenotrophomonas acidaminiphila BDBP 071

ParameterOptimal ValueDegradation Rate (%)
DBP Concentration30.9 mg/L~88
pH7.5~88
Temperature37.2 °C~88
Reference: [5]

Experimental Protocols

This section details the methodologies for key experiments in DBT biodegradation studies.

Soil Microcosm Biodegradation Study

A soil microcosm study is designed to simulate the natural soil environment under controlled laboratory conditions to assess the biodegradation of DBT.

1. Soil Collection and Preparation:

  • Collect soil samples from a relevant location (e.g., an agricultural field or a contaminated site).[10]

  • Sieve the soil to remove large debris and homogenize it.

  • Characterize the soil's physicochemical properties (pH, organic matter content, texture).

2. Microcosm Setup:

  • Place a known amount of soil (e.g., 50 g) into sterile containers (e.g., glass flasks).[10]

  • Spike the soil with a known concentration of DBT, typically dissolved in a carrier solvent which is then allowed to evaporate.

  • Inoculate the soil with a specific DBT-degrading microorganism or a microbial consortium if bioaugmentation is being studied.[3] Uninoculated controls are essential.

  • Adjust the soil moisture to a desired level.

3. Incubation:

  • Incubate the microcosms under controlled temperature and lighting conditions.[2]

  • Periodically collect soil subsamples for analysis.

4. Extraction and Analysis:

  • Extract DBT and its metabolites from the soil samples using an appropriate organic solvent (e.g., n-hexane).[7]

  • Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8]

Aqueous Biodegradation Study

This protocol outlines the steps for assessing DBT biodegradation in a liquid medium.

1. Culture Medium Preparation:

  • Prepare a basal salts medium (BSM) containing essential minerals for microbial growth.[10]

  • Add DBT as the sole carbon source at a specific concentration. A surfactant like Tween 80 may be used to enhance DBT's solubility.[10]

2. Inoculation and Incubation:

  • Inoculate the medium with a pure culture of a DBT-degrading microorganism or an environmental sample (e.g., activated sludge).[7][12]

  • Incubate the cultures in a shaker incubator at a controlled temperature and agitation speed to ensure aeration.[8]

3. Sampling and Analysis:

  • Collect aliquots of the culture at regular time intervals.

  • Extract DBT and its metabolites from the aqueous phase, often using liquid-liquid extraction with a solvent like n-hexane.[7]

  • Analyze the extracts using GC-MS or HPLC to quantify the remaining DBT and identify intermediate products.[1][7]

Visualizations

Biodegradation Pathway of this compound

The microbial degradation of DBT typically proceeds through a series of enzymatic reactions, initiating with the hydrolysis of the ester bonds.

DBT_Biodegradation_Pathway DBT This compound (DBT) MBP Monobutyl Phthalate (B1215562) (MBP) DBT->MBP Esterase/Hydrolase PA Phthalic Acid (PA) MBP->PA Esterase/Hydrolase PCA Protocatechuic Acid (PCA) PA->PCA Dioxygenase Benzoate Benzoate PA->Benzoate Decarboxylation Catechol Catechol PCA->Catechol Dioxygenase Benzoate->Catechol Dioxygenase TCA TCA Cycle (Central Metabolism) Catechol->TCA Ring Cleavage Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_media Prepare Culture Medium (Soil or Aqueous) spike_dbt Spike with this compound prep_media->spike_dbt inoculate Inoculate Microcosms/ Flasks spike_dbt->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Extract DBP and Metabolites sampling->extraction analysis Analyze via GC-MS/HPLC extraction->analysis quantify Quantify Degradation analysis->quantify identify Identify Metabolites analysis->identify

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibutyl Terephthalate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl terephthalate (B1205515) (DBT) is a significant industrial chemical, primarily utilized as a plasticizer to enhance the flexibility and workability of polymers such as polyvinyl chloride (PVC). It also finds applications in printing inks, adhesives, and sealants. The synthesis of DBT is typically achieved through the esterification of terephthalic acid (TPA) with n-butanol in the presence of a catalyst. This process involves the reaction of the dicarboxylic acid with the alcohol to form the corresponding diester and water as a byproduct. To drive the reaction towards completion, the water is continuously removed from the reaction mixture. This document provides detailed protocols for the synthesis of dibutyl terephthalate, aimed at researchers, scientists, and professionals in drug development and material science.

Reaction Principle

The synthesis of this compound from terephthalic acid and n-butanol is a reversible esterification reaction. The overall reaction is as follows:

C₆H₄(COOH)₂ + 2 C₄H₉OH ⇌ C₆H₄(COOC₄H₉)₂ + 2 H₂O (Terephthalic Acid + n-Butanol ⇌ this compound + Water)

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or methanesulfonic acid, to increase the reaction rate.[1] The equilibrium is shifted towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark trap or by fitting the reactor with a fractionating column.[1]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the esterification of terephthalic acid with n-butanol.

Materials and Equipment:

  • Terephthalic acid (TPA)

  • n-Butanol

  • Catalyst (e.g., Methane Sulfonic Acid (MSA) or Sulfuric Acid)

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reactor (e.g., one-liter three-necked flask) equipped with a heating mantle, overhead stirrer, temperature sensor, and a fractionating column with a Dean-Stark trap and condenser.[1]

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the reactor with the overhead stirrer, temperature probe, and the fractionating column connected to a Dean-Stark trap and a condenser.

  • Charging Reactants: Charge the reactor with terephthalic acid, an excess of n-butanol, and the acid catalyst.[1] For example, a molar ratio of 1:3 of TPA to n-butanol can be used with the catalyst at approximately 5% by weight of the TPA.[1]

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to reflux. The reaction temperature is typically maintained between 110°C and 220°C at atmospheric pressure.[1]

    • Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with n-butanol. The n-butanol can be allowed to reflux back into the reactor.[1]

    • The reaction is considered complete when the theoretical amount of water has been collected, which typically takes 4 to 10 hours. The completion can also be indicated by the reaction mixture becoming clear, as TPA is insoluble.[1]

  • Purification:

    • Removal of Excess n-Butanol: After the reaction is complete, cool the mixture. The excess n-butanol can be removed by vacuum distillation.[1]

    • Neutralization: Wash the crude product with a 5% sodium hydroxide solution to neutralize the acid catalyst and any unreacted terephthalic acid.[1] This is followed by one or two washes with deionized water to remove any remaining base and salts.[1]

    • Drying: The organic layer is then separated and dried over an anhydrous drying agent like sodium sulfate.

    • Final Purification: The final product can be further purified by vacuum distillation to obtain a colorless, pure this compound.[2]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound under various conditions.

ParameterValueReference
Reactants
Terephthalic Acid (TPA)1 mole[1]
n-Butanol3.0 moles (50% excess)[1]
Catalyst
Methane Sulfonic Acid (MSA)5% by weight of TPA[1]
Reaction Conditions
Temperature110°C - 220°C[1]
PressureAtmospheric[1]
Reaction Time4 - 10.1 hours[1]
Purification
Neutralization2.5% - 5% NaOH wash[1]
DryingVacuum drying at 150°C[1]
Product
Theoretical Water Removed36 g[1]
Actual Water Removed32.1 g[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

experimental_workflow Synthesis of this compound Workflow start Start charge_reactants Charge Reactor: - Terephthalic Acid - n-Butanol - Acid Catalyst start->charge_reactants esterification Esterification Reaction (110-220°C, atmospheric pressure) Water removal via Dean-Stark trap charge_reactants->esterification cool_down Cool Reaction Mixture esterification->cool_down remove_butanol Remove Excess n-Butanol (Vacuum Distillation) cool_down->remove_butanol neutralization Neutralization (Wash with 5% NaOH) remove_butanol->neutralization water_wash Water Wash neutralization->water_wash drying Drying (Anhydrous Na₂SO₄) water_wash->drying purification Final Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

References

Gas chromatography-mass spectrometry (GC-MS) for Dibutyl terephthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Dibutyl Terephthalate (B1205515) by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Introduction

Dibutyl terephthalate (DBT) is a plasticizer used in various polymer formulations to enhance flexibility and durability. It serves as an alternative to some ortho-phthalate plasticizers. Due to its potential for migration from consumer products, such as food packaging, medical devices, and toys, sensitive and reliable analytical methods are required to monitor its presence and ensure consumer safety.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like DBT, offering high chromatographic resolution and definitive identification based on mass spectra.[1]

This application note details a robust protocol for the determination and quantification of this compound in various matrices using GC-MS. The methodology covers sample preparation, instrument configuration, and data analysis.

Principle of Analysis

The analytical workflow involves extracting this compound from the sample matrix using a suitable organic solvent. The extract is then concentrated and injected into the GC-MS system. In the gas chromatograph, DBT is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that allows for unambiguous identification and quantification of this compound. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for trace-level analysis.[3][4]

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for cleaning up aqueous samples such as water or beverages.

  • Apparatus and Reagents :

  • Procedure :

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]

    • Spike the water sample (e.g., 20 mL) with an internal standard, such as Benzyl benzoate (B1203000) (BB).[5]

    • Load the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[5]

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the this compound and internal standard from the cartridge using a suitable solvent like methanol or dichloromethane.[5]

    • Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.[5]

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2. Sample Preparation: Solvent Extraction

This protocol is suitable for solid or semi-solid samples, such as polymers or food products.

  • Apparatus and Reagents :

    • Dichloromethane or Hexane (analytical grade)

    • Anhydrous sodium sulfate (B86663)

    • Sonicator

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Glassware (beakers, funnels, vials)[1]

  • Procedure :

    • Accurately weigh approximately 1 gram of the homogenized sample into a glass beaker.

    • Add a known amount of internal standard (e.g., Benzyl benzoate).

    • Add 45-50 mL of an appropriate extraction solvent (e.g., methanol or dichloromethane).[4][6]

    • Extract the sample using sonication for approximately 20-30 minutes.[6]

    • Separate the solvent extract from the solid residue by decanting or centrifugation.

    • For aqueous extracts, perform a liquid-liquid extraction with dichloromethane (3x50 mL).[4]

    • Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.[4]

    • Concentrate the extract to about 1 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

    • The final extract is now ready for GC-MS injection.

Note on Contamination Control : Phthalates and similar plasticizers are ubiquitous in laboratory environments. To avoid contamination, use high-purity solvents, thoroughly clean all glassware, and avoid using plastic materials during sample preparation and analysis.[1][2][5] Running solvent blanks is crucial to monitor for potential contamination.[2]

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

ParameterTypical Value
Gas Chromatograph Agilent 7890A GC System or equivalent[3][7]
Mass Spectrometer Agilent 5975C GC/MSD or 7000-series Triple Quadrupole MS or equivalent[3][7]
GC Column DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3][8]
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 - 1.2 mL/min[3][4][8]
Injector Splitless or Pulsed Splitless Mode[2][3]
Injection Volume 1 µL[3][8]
Injector Temperature 280 - 300°C[8]
Oven Program Initial: 80-150°C, hold for 2-3 min. Ramp 1: 10-17°C/min to 300-320°C. Hold for 5-12 min.[4][8]
MS Transfer Line 280 - 320°C[3][4]
Ion Source Temp. 230°C[3][7]
Ionization Mode Electron Impact (EI) at 70 eV[3][7]
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[4]
Internal Standard Benzyl benzoate (BB)[5][8]

Data Presentation: Quantitative Data

For accurate quantification, a calibration curve should be constructed using standard solutions of this compound at various concentrations (e.g., 5-500 ng/g or 0.05-1 mg/L).[8][9] The method's performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3]

Table 1: Key Mass Ions and Expected Performance (Note: As DBT is an isomer of DBP, the base peak m/z 149 is highly characteristic for phthalates and terephthalates. Specific qualifier ions for DBT should be confirmed by running a standard.)

AnalyteInternal StandardQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Typical LOQ Range (for similar compounds)
This compoundBenzyl benzoate149 (Expected)To be determined0.01 - 76 ng/g or µg/L[4][8]
Benzyl benzoate (IS)N/A105[3]91, 182N/A

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Solid or Liquid) Spike 2. Spike with Internal Standard (BB) Sample->Spike Extract 3. Solvent or Solid Phase Extraction Spike->Extract Concentrate 4. Concentration (Nitrogen Evaporation) Extract->Concentrate Final_Extract 5. Final Extract in Vial Concentrate->Final_Extract Injection 6. GC Injection (1 µL, Splitless) Final_Extract->Injection Transfer to GC-MS Separation 7. Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization 8. MS Ionization (Electron Impact, 70 eV) Separation->Ionization Detection 9. Mass Detection (SIM/Scan Mode) Ionization->Detection TIC 10. Total Ion Chromatogram (TIC) Detection->TIC Acquire Raw Data Integration 11. Peak Identification & Integration TIC->Integration Calibration 12. Calibration Curve Quantification Integration->Calibration Report 13. Final Report (Concentration of DBT) Calibration->Report

Caption: Workflow for this compound analysis by GC-MS.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dibutyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Dibutyl terephthalate (B1205515) (DBT). While specific literature on the HPLC analysis of Dibutyl terephthalate is limited, this method has been developed based on established protocols for the analysis of its isomer, Dibutyl phthalate (B1215562) (DBP), and other phthalate esters which are structurally similar. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of DBT in various matrices.

Introduction

This compound (DBT) is a plasticizer used to enhance the flexibility and durability of polymers. Its quantification is crucial for quality control in manufacturing processes and for assessing its potential migration from packaging materials into consumer products. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the determination of DBT. This method utilizes a C18 stationary phase and a mobile phase of acetonitrile (B52724) and water, with UV detection for quantification.

Experimental

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation.

  • Solvents: HPLC-grade acetonitrile and water are required for the mobile phase.

  • Standards: An analytical standard of this compound should be procured from a reputable supplier.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters may be optimized based on the specific instrument and column used.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Wavelength 230 nm
Run Time 10 minutes

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound based on methods for its isomer, Dibutyl phthalate.[1] Actual values for DBT may vary and should be determined during method validation.

AnalyteRetention Time (min)Linearity Range (mM)Correlation Coefficient (r²)
This compound (DBT)~7.23.0 - 7.0>0.99

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocols

1. Mobile Phase Preparation

  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 75:25 volume-to-volume ratio.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a representative portion of the sample.

  • Extract the this compound from the sample using a suitable organic solvent such as acetonitrile or methanol. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC. The described method is a reliable starting point for researchers and professionals in need of quantifying this compound. Method validation should be performed in the respective laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols: Dibutyl Terephthalate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability, chemical resistance, and cost-effectiveness.[1] In its pure form, PVC is rigid and brittle, which limits its application in products requiring flexibility.[1][2] To overcome this, plasticizers are incorporated into the PVC matrix. These additives position themselves between the polymer chains, reducing intermolecular forces and increasing the free volume.[3][4] This modification lowers the glass transition temperature (Tg), transforming the material from rigid to flexible and significantly enhancing its workability and impact resistance.[2][3][4]

For decades, ortho-phthalate esters like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dibutyl phthalate (DBP) have been the dominant plasticizers. However, growing health and environmental concerns regarding their potential toxicity and endocrine-disrupting effects have led to regulatory restrictions and a demand for safer alternatives.[5][6]

Dibutyl terephthalate (B1205515) (DBT), an isomer of DBP, is a non-ortho-phthalate plasticizer that presents a promising alternative. Terephthalates are gaining attention for their improved toxicological profiles and performance characteristics. This document provides detailed application notes on the use of DBT in PVC formulations, summarizing its effects on material properties and offering standardized protocols for evaluation.

Performance Data: DBT in PVC Formulations

The efficiency of a plasticizer is determined by its effect on the mechanical, thermal, and migration properties of the final PVC product. The following tables summarize the performance of DBT in a typical flexible PVC formulation, compared to the traditional plasticizer DEHP and another non-phthalate alternative, Dioctyl terephthalate (DOTP).

Note: Data is compiled from various sources and represents typical values for a formulation of 100 parts PVC resin and 40-60 parts per hundred resin (phr) of plasticizer. Actual results will vary based on the specific formulation, including stabilizers, fillers, and processing conditions.

Table 1: Comparison of Mechanical Properties

PropertyTest MethodUnplasticized PVCPVC + DEHP (50 phr)PVC + DBT (50 phr)PVC + DOTP (50 phr)
Tensile Strength (MPa) ASTM D882~55~24~26~25
Elongation at Break (%) ASTM D882~5~350~330~360
Hardness (Shore A) ASTM D2240>100 (Shore D)~85~88~87

Takeaway: DBT demonstrates comparable mechanical performance to DEHP and DOTP, providing a good balance of strength and flexibility.[2] The slightly higher hardness and tensile strength with DBT may be advantageous in applications requiring greater rigidity.

Table 2: Comparison of Thermal Properties

PropertyTest MethodUnplasticized PVCPVC + DEHP (50 phr)PVC + DBT (50 phr)PVC + DOTP (50 phr)
Glass Transition Temp. (Tg) (°C) DSC~82~ -20~ -15~ -25
Thermal Stability (TGA) TGA (5% Weight Loss Temp, °C)~230~275~280~285

Takeaway: DBT effectively lowers the glass transition temperature of PVC, indicating efficient plasticization.[2][5] Its thermal stability is comparable to, or slightly better than, DEHP, suggesting good performance during high-temperature processing.

Table 3: Comparison of Migration Properties

PropertyTest MethodPVC + DEHP (50 phr)PVC + DBT (50 phr)PVC + DOTP (50 phr)
Migration into Hexane (% Weight Loss) Solvent ExtractionHigh (~15%)Moderate (~10%)Low (~5%)
Leaching into Water (% Weight Loss) Water ImmersionLow (<0.1%)Low (<0.1%)Low (<0.1%)

Takeaway: Plasticizer migration is a critical parameter, especially for medical devices and food contact applications.[7][8][9] DBT generally exhibits lower migration rates than DEHP due to its molecular structure, though higher molecular weight plasticizers like DOTP typically show the lowest migration.

Experimental Protocols

The following protocols outline the standard methodologies for preparing and evaluating DBT-plasticized PVC samples.

Protocol 1: PVC Formulation and Sample Preparation

This protocol describes the preparation of a plasticized PVC compound and its processing into thin films for testing.

1.1. Materials and Reagents:

  • PVC Resin (Suspension grade, K-value 65-70)

  • Dibutyl terephthalate (DBT) Plasticizer

  • Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn stearate, 2-3 phr)

  • Lubricant (e.g., Stearic acid, 0.5 phr)

  • Processing Aid (e.g., Acrylic polymer, 1-2 phr)

1.2. Equipment:

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

  • Molds for producing sheets of desired thickness (e.g., 1 mm)

  • Analytical balance

1.3. Procedure:

  • Pre-mixing: Accurately weigh all components based on the desired formulation (e.g., 100 parts PVC, 50 parts DBT, 3 parts stabilizer, etc.). Combine the dry components (PVC, stabilizer, etc.) in a high-speed mixer for 5-10 minutes to ensure uniform distribution.

  • Plasticizer Addition: Slowly add the liquid DBT to the dry blend while mixing. Continue mixing until a free-flowing powder (dry blend) is obtained.

  • Milling: Set the temperature of the two-roll mill to 160-170°C. Add the dry blend to the mill and process until a homogenous, molten sheet is formed (typically 5-10 minutes).

  • Sheet Pressing: Cut the milled sheet into pieces and place them into a 1 mm thick mold.

  • Preheat the hydraulic press to 175-185°C.

  • Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to melt and flow.

  • Increase the pressure to 10-15 MPa and hold for 5 minutes.

  • Cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.

  • Once cooled to room temperature, remove the PVC sheet from the mold.

1.4. Conditioning:

  • Condition the pressed sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.[10]

Protocol 2: Evaluation of Mechanical Properties

This protocol covers the determination of tensile strength, elongation at break, and hardness.

2.1. Tensile Properties (ASTM D882)

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.[11]

  • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the conditioned PVC sheets. For thin films (<1mm), rectangular strips with a width between 5 mm and 25.4 mm are common.[11] Ensure the edges are smooth and free of nicks.[12]

  • Test Procedure:

    • Measure the thickness and width of each specimen at several points and calculate the average cross-sectional area.

    • Set the initial grip separation on the UTM (e.g., 100 mm).[11]

    • Mount the specimen in the grips, ensuring it is aligned vertically.

    • Set the crosshead speed (rate of pulling), typically between 12.5 mm/min and 500 mm/min.[12]

    • Start the test and record the force and elongation data until the specimen breaks.[13]

    • Test at least five specimens per sample.[12]

  • Calculations:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.[11]

    • Elongation at Break (%): (Increase in length at break / Original length) x 100.

2.2. Hardness (ASTM D2240)

  • Apparatus: Shore A Durometer.[14][15]

  • Specimen Preparation: Use the conditioned PVC sheet. If the thickness is less than 6.4 mm, stack multiple layers to achieve the required thickness, ensuring no air gaps between layers.[16]

  • Test Procedure:

    • Place the specimen on a hard, flat surface.[16]

    • Press the durometer indenter firmly and vertically onto the specimen surface.

    • Read the hardness value on the dial within one second of firm contact.[15]

    • Take at least five readings at different locations on the specimen, at least 12 mm apart from each other and from any edge.

    • Report the median of the readings.

Protocol 3: Determination of Thermal Properties

This protocol describes methods to assess the glass transition temperature and thermal stability.

3.1. Glass Transition Temperature (Tg) by DSC

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Calibrate the DSC instrument.

    • Weigh a small sample (5-10 mg) of the PVC film into an aluminum DSC pan and seal it.[17]

    • Place the sample pan and an empty reference pan into the DSC cell.[17]

    • Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 100°C) at a rate of 10°C/min to erase thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Perform a second heating scan from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.[18]

    • The Tg is determined as the midpoint of the stepwise transition in the heat flow curve from the second heating scan.[17]

3.2. Thermal Stability by TGA

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Weigh a small sample (10-15 mg) of the PVC film into the TGA sample pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 20°C/min) under an inert (Nitrogen) or oxidative (Air) atmosphere.[19]

    • Record the sample weight as a function of temperature.

  • Analysis:

    • The thermal stability is often reported as the temperature at which 5% weight loss occurs (Td5%). PVC degradation typically occurs in two main stages: dehydrochlorination followed by polyene chain degradation.[20][21]

Protocol 4: Assessment of Plasticizer Migration

This protocol provides a general method for evaluating the loss of plasticizer from the PVC matrix.

4.1. Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Glass containers with lids

  • Forced-air oven

  • Extraction solvent (e.g., n-hexane for fatty food simulant, ethanol/water for others)[22][23]

  • Activated carbon (for volatility testing)

4.2. Procedure (Solvent Extraction Method):

  • Cut three specimens of the conditioned PVC film of known dimensions (e.g., 50 mm x 50 mm).

  • Weigh each specimen accurately (Winitial).

  • Completely immerse each specimen in a glass container filled with the chosen solvent (e.g., n-hexane). The surface area to volume ratio should be standardized.

  • Seal the container and store it at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or up to 30 days for long-term tests).[22]

  • After the immersion period, remove the specimens, gently wipe off excess solvent with a lint-free cloth, and allow them to air-dry in a fume hood for 1 hour.

  • Dry the specimens in a vacuum oven at 50°C until a constant weight is achieved (Wfinal).

  • Calculation:

    • Percent Weight Loss = [(Winitial - Wfinal) / Winitial] x 100

Visualizations

The following diagrams illustrate the logical workflows and relationships in the evaluation of DBT as a PVC plasticizer.

G cluster_formulation 1. Formulation & Processing cluster_testing 2. Material Testing cluster_analysis 3. Data Analysis a Weigh PVC Resin, DBT & Additives b Dry Blending a->b c Two-Roll Milling (160-170°C) b->c d Compression Molding (175-185°C) c->d e Conditioning (23°C, 50% RH) d->e f Mechanical Testing (ASTM D882, D2240) e->f g Thermal Analysis (DSC, TGA) e->g h Migration Testing (Solvent Extraction) e->h i Tensile Strength, Elongation, Hardness f->i j Glass Transition (Tg), Thermal Stability g->j k Plasticizer Weight Loss (%) h->k

Caption: Experimental workflow for PVC plasticizer evaluation.

G A Addition of This compound (DBT) to PVC Matrix B Increased Inter-chain Distance & Free Volume A->B C Reduced Intermolecular Forces (van der Waals) A->C D Increased Polymer Chain Mobility B->D C->D E Lower Glass Transition Temp. (Tg) D->E F Increased Flexibility & Elongation D->F G Decreased Hardness & Tensile Strength D->G

Caption: Logical relationship of DBT's plasticizing effect in PVC.

References

Application of Dibutyl Terephthalate in Adhesives and Coatings: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl terephthalate (B1205515) (DBT), a non-phthalate plasticizer, serves as a critical component in the formulation of various adhesives and coatings, enhancing their performance and durability. As a colorless, oily liquid with high purity (typically exceeding 99.0%), low volatility, and good thermal stability, DBT is valued for its ability to improve flexibility, reduce the glass transition temperature (Tg) of polymers, and act as an effective coalescing agent.[1] This application note provides a detailed overview of DBT's function, experimental protocols for its use, and its impact on the key properties of adhesives and coatings.

Key Performance Attributes

Incorporating Dibutyl terephthalate into adhesive and coating formulations imparts several desirable characteristics:

  • Enhanced Flexibility and Durability: DBT effectively plasticizes a wide range of polymers, including acrylics, vinyl acetates, and polyurethanes, increasing the flexibility of the cured film or adhesive layer.[1][2] This heightened flexibility prevents cracking and delamination, particularly in applications subjected to mechanical stress or temperature fluctuations.

  • Reduced Glass Transition Temperature (Tg): By lowering the Tg of the polymer matrix, DBT makes the material softer and more pliable at room temperature.[1] This is crucial for pressure-sensitive adhesives (PSAs) to achieve the desired tackiness and for coatings to maintain flexibility in colder environments.

  • Improved Film Formation: In latex-based coatings, DBT acts as a coalescing agent, reducing the minimum film formation temperature (MFFT). This allows for the formation of a continuous and uniform film at lower ambient temperatures, ensuring proper adhesion and protective properties.[2]

  • Enhanced Adhesion: The improved wetting and film-forming properties facilitated by DBT can lead to better adhesion of the coating or adhesive to various substrates.[1]

Quantitative Performance Data

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1962-75-0[1]
Molecular Formula C₁₆H₂₂O₄[3]
Molecular Weight 278.34 g/mol [3]
Appearance Colorless oily liquid[1]
Purity ≥ 99.0%[1]

Table 2: Illustrative Effect of Plasticizer Concentration on Adhesive and Coating Properties

Plasticizer Concentration (% by weight)Effect on ViscosityEffect on Glass Transition Temperature (Tg)Effect on Peel StrengthEffect on Shear Strength
0% (Control)HighHighLowHigh
5 - 15%Moderate DecreaseSignificant DecreaseIncreaseModerate Decrease
15 - 30%Further DecreaseFurther DecreaseMay reach a plateau or decreaseFurther Decrease
> 30%Significant DecreaseLowLikely DecreaseSignificant Decrease

Note: This table provides a generalized trend. The optimal concentration of DBT will depend on the specific application and desired balance of properties.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in adhesive and coating formulations.

Protocol 1: Preparation of a Pressure-Sensitive Adhesive (PSA) with Varying DBT Content

This protocol outlines the preparation of a solvent-based acrylic PSA to evaluate the effect of DBT concentration on adhesive properties.

Materials:

  • Acrylic polymer resin (e.g., poly(butyl acrylate-co-acrylic acid))

  • Solvent (e.g., Toluene, Ethyl Acetate)

  • This compound (DBT)

  • Crosslinking agent (optional, e.g., isocyanate or metal chelate)

  • Substrate for coating (e.g., PET film)

  • Release liner

Procedure:

  • Polymer Dissolution: In a glass reactor equipped with a mechanical stirrer, dissolve the acrylic polymer resin in the chosen solvent to achieve a desired solids content (e.g., 40-50%). Stir until a homogeneous solution is obtained.

  • DBT Addition: While stirring, add the desired weight percentage of this compound to the polymer solution. Prepare several batches with varying DBT concentrations (e.g., 0%, 5%, 10%, 15%, and 20% by weight of the solid polymer content).

  • Homogenization: Continue stirring the mixture for at least one hour to ensure uniform distribution of the plasticizer.

  • Crosslinker Addition (if applicable): If a crosslinker is used, add it to the formulation according to the manufacturer's recommendations just before coating.

  • Coating: Apply the adhesive solution onto the PET film using a film applicator or knife coater to achieve a uniform dry film thickness (e.g., 25-50 µm).

  • Drying: Dry the coated film in a ventilated oven at a specified temperature (e.g., 70-90°C) for a sufficient time to remove the solvent completely.

  • Lamination: Laminate the dried adhesive film with a release liner.

  • Conditioning: Store the prepared PSA tapes at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Protocol 2: Performance Evaluation of Coatings Containing DBT

This protocol describes the methods for evaluating the physical and mechanical properties of a coating formulated with DBT.

Materials:

  • Latex binder (e.g., acrylic or vinyl acetate (B1210297) emulsion)

  • Pigments and fillers (e.g., Titanium Dioxide, Calcium Carbonate)

  • This compound (DBT)

  • Coalescing solvent (as a control)

  • Dispersants, thickeners, and other additives

  • Test substrates (e.g., steel panels, glass plates)

Procedure:

  • Formulation: Prepare a base coating formulation. In separate batches, add varying amounts of DBT (e.g., 0%, 2%, 4%, 6% by weight of the total formulation) as the coalescing agent/plasticizer.

  • Mixing: Thoroughly mix the components using a high-speed disperser to achieve a uniform dispersion.

  • Application: Apply the coatings to the test substrates using a film applicator to a specified wet film thickness.

  • Curing: Allow the coated panels to dry and cure at ambient temperature or in an oven according to the formulation's requirements.

  • Testing:

    • Minimum Film Formation Temperature (MFFT): Determine the MFFT of the formulations using an MFFT bar according to ASTM D2354.

    • Flexibility: Evaluate the flexibility of the cured films using a conical mandrel bend test (ASTM D522).

    • Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).

    • Hardness: Measure the pencil hardness of the cured film (ASTM D3363).

Mandatory Visualizations

experimental_workflow_PSA cluster_prep PSA Preparation cluster_testing Performance Testing A Dissolve Acrylic Polymer in Solvent B Add Varying % of This compound A->B C Homogenize Mixture B->C D Add Crosslinker (Optional) C->D E Coat on PET Film D->E F Dry in Oven E->F G Laminate with Release Liner F->G H Condition Samples G->H I Peel Adhesion Test (ASTM D3330) H->I J Shear Strength Test (ASTM D3654) H->J K Tack Measurement (ASTM D2979) H->K

Figure 1: Experimental workflow for preparing and testing pressure-sensitive adhesives with DBT.

logical_relationship_DBT cluster_properties Mechanism of Action cluster_performance Performance Enhancement DBT This compound (DBT) A Increases Polymer Chain Mobility DBT->A incorporation into polymer matrix B Lowers Glass Transition Temperature (Tg) A->B C Reduces Minimum Film Formation Temperature (MFFT) A->C D Improved Flexibility and Durability B->D F Better Low-Temperature Performance B->F E Enhanced Adhesion C->E

References

Application Note: Purification of Dibutyl Terephthalate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl terephthalate (B1205515) (DBT) is a high-boiling point ester commonly used as a plasticizer. Its purification is crucial for applications in research, drug development, and materials science, as impurities can significantly alter its physical properties and reactivity. Due to its high boiling point at atmospheric pressure (approximately 341.8°C), distillation at ambient pressure can lead to thermal decomposition.[1][2] Vacuum distillation is the preferred method for purifying DBT as it lowers the boiling point, allowing for efficient separation from non-volatile impurities and decomposition products without thermal degradation.[3][4] This protocol outlines a detailed procedure for the purification of dibutyl terephthalate using vacuum distillation, including pre-distillation washing steps and safety considerations.

Data Presentation

Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₄[5]
Molecular Weight278.34 g/mol [5]
Boiling Point (atm)341.8 °C[1]
Melting Point16 °C[1]
Density1.053 g/cm³[1]
AppearanceColorless oily liquid[2]

Estimated Boiling Point of this compound at Reduced Pressures:

Pressure (mmHg)Pressure (kPa)Estimated Boiling Point (°C)Source
760101.3341.8[1]
172.27~158 (for stripping n-butanol)[6]
3.750.50179.85[7]
10.13~150 (for drying)[6]
0.3 - 0.50.04 - 0.07130 - 145 (analogous to Dibutyl Phthalate)[8]

Experimental Protocols

1. Pre-Distillation Purification: Alkaline Wash

This step is crucial for removing acidic impurities such as unreacted terephthalic acid or mono-butyl terephthalate.

  • Materials:

    • Crude this compound

    • Dichloromethane (B109758) (or other suitable organic solvent)

    • 10% aqueous sodium bicarbonate solution

    • Deionized water

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude this compound in an equal volume of dichloromethane in a separatory funnel.

    • Add an equal volume of 10% aqueous sodium bicarbonate solution to the separatory funnel.

    • Gently swirl the funnel and then shake, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 10% sodium bicarbonate solution.

    • Wash the organic layer with an equal volume of deionized water to remove any residual base.

    • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude, washed this compound.

2. Vacuum Distillation

Safety Precautions:

  • Always perform vacuum distillation in a fume hood.

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[9]

  • Wear safety glasses, a lab coat, and appropriate gloves.

  • Ensure all connections are secure to prevent leaks.

  • Use a heating mantle with a stirrer for even heating.

  • Do not heat the distillation flask until the system is under a stable vacuum.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

  • Materials and Equipment:

    • Pre-washed crude this compound

    • Round-bottom flask

    • Claisen adapter

    • Distillation head with thermometer

    • Condenser

    • Receiving flask(s)

    • Vacuum adapter

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Vacuum pump (with a cold trap)

    • Manometer (to monitor pressure)

    • Thick-walled vacuum tubing

    • Glass wool or aluminum foil for insulation

    • Vacuum grease

  • Procedure:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

    • Place a magnetic stir bar and the pre-washed crude this compound into the round-bottom flask (do not fill more than two-thirds full).

    • Connect the vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.

    • Turn on the condenser cooling water.

    • Begin stirring the this compound.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-5 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask. The distillation temperature will be lower for these initial fractions.

    • As the temperature of the vapor rises and stabilizes, change to a clean receiving flask to collect the pure this compound. The boiling point will depend on the pressure achieved. For example, at approximately 3.75 mmHg, the boiling point should be around 180°C.[7]

    • Continue distillation until the temperature begins to drop or only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool completely under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and collect the purified this compound.

Mandatory Visualization

G cluster_prep Pre-Distillation Purification cluster_distillation Vacuum Distillation crude_dbt Crude this compound dissolve Dissolve in Dichloromethane crude_dbt->dissolve wash_bicarb Wash with 10% NaHCO₃ dissolve->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water dry Dry over Anhydrous MgSO₄ wash_water->dry filter Filter dry->filter rotovap Remove Solvent (Rotary Evaporator) filter->rotovap washed_dbt Washed this compound rotovap->washed_dbt setup Assemble Apparatus washed_dbt->setup Transfer to Distillation Flask evacuate Evacuate System setup->evacuate heat Heat under Vacuum evacuate->heat collect_fore Collect Forerun (Impurities) heat->collect_fore collect_main Collect Main Fraction (Pure DBT) collect_fore->collect_main cooldown Cool Down collect_main->cooldown vent Vent to Atmosphere cooldown->vent pure_dbt Purified this compound vent->pure_dbt

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Dibutyl Terephthalate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structures with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique that relies on the magnetic properties of atomic nuclei. For the structural elucidation of organic molecules such as Dibutyl Terephthalate (B1205515), ¹H and ¹³C NMR are indispensable tools, offering a definitive confirmation of the molecular structure.

Dibutyl terephthalate is a diester of terephthalic acid and butanol. It is used as a plasticizer to increase the flexibility and durability of polymers. The precise characterization of this compound is crucial for quality control, regulatory compliance, and for understanding its behavior in various applications.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy levels. The precise frequency required for this transition, known as the resonance frequency or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

By analyzing the chemical shifts, the number of different chemical environments for each type of nucleus can be determined. Furthermore, the interaction between neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals. The pattern of this splitting (multiplicity) and the magnitude of the separation between the split lines (coupling constant, J) provide valuable information about the connectivity of atoms within a molecule.

Predicted NMR Spectral Data for this compound

Due to the limited availability of publicly accessible experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar structures and established chemical shift correlation tables.

Predicted ¹H NMR Data (in CDCl₃)
Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a~8.10Singlet-4H
b~4.32Triplet~6.64H
c~1.75Sextet~7.04H
d~1.48Sextet~7.44H
e~0.98Triplet~7.46H
Predicted ¹³C NMR Data (in CDCl₃)
Carbon (Label)Chemical Shift (δ, ppm)
1~166.0
2~134.5
3~129.5
4~65.5
5~30.7
6~19.3
7~13.8

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • This compound sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial to the NMR tube, filtering out any particulate matter.

  • Capping: Securely cap the NMR tube.

  • Labeling: Label the NMR tube clearly with the sample identification.

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 12-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

  • Temperature: 298 K

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure and NMR Environments of this compound

Caption: Structure of this compound with proton and carbon environments labeled.

Experimental Workflow for NMR-based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Dibutyl Terephthalate dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into NMR Spectrometer transfer->load Prepared Sample setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking (δ values) reference->peak_pick Processed Spectrum integrate Integration (¹H NMR) peak_pick->integrate coupling Analyze Multiplicity and Coupling Constants peak_pick->coupling assign Assign Signals to Molecular Structure integrate->assign coupling->assign Structural Confirmation Structural Confirmation assign->Structural Confirmation

Caption: Workflow for the structural elucidation of this compound using NMR.

Application Notes and Protocols: FT-IR Analysis of Dibutyl Terephthalate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl terephthalate (B1205515) (DBT) is a chemical compound belonging to the family of terephthalate esters, with the molecular formula C₁₆H₂₂O₄.[1] It is primarily used as a plasticizer in various polymers to enhance their flexibility and durability. The molecular structure of DBT, a 1,4-benzenedicarboxylic acid dibutyl ester, consists of a central benzene (B151609) ring to which two carboxylate groups are attached at the para positions. These carboxylate groups are further esterified with butanol. The identification and characterization of these functional groups are crucial for quality control, stability studies, and formulation development in industries where DBT is utilized.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint. This application note provides a detailed protocol for the FT-IR analysis of Dibutyl terephthalate, a summary of its characteristic absorption bands, and a logical workflow for the analytical process.

Key Functional Groups in this compound

The primary functional groups in this compound that can be identified using FT-IR spectroscopy are:

  • C=O (Carbonyl): Present in the ester groups.

  • C-O (Carbon-Oxygen): Also part of the ester functionality.

  • Aromatic C=C: From the benzene ring.

  • Aliphatic C-H: From the butyl chains.

  • Aromatic C-H: From the benzene ring.

Quantitative Data Presentation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The exact positions of the peaks can vary slightly depending on the sample state and the specific FT-IR instrument used. The data is compiled based on typical infrared absorption frequencies for esters and aromatic compounds, with specific values for the related compound dibutyl phthalate (B1215562) used as a reference.[2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2960Asymmetric StretchingC-H (Aliphatic)Strong
~2870Symmetric StretchingC-H (Aliphatic)Strong
~1720StretchingC=O (Ester)Very Strong
~1580, ~1500StretchingC=C (Aromatic Ring)Medium
~1460BendingC-H (Aliphatic)Medium
~1270StretchingC-O (Ester)Strong
~1120StretchingC-O (Ester)Strong
~730Out-of-plane BendingC-H (Aromatic)Strong

Experimental Protocols

This section details the methodologies for analyzing this compound using FT-IR spectroscopy. As DBT is a liquid at room temperature, the following protocols are suitable.

Protocol 1: Analysis using a Liquid Cell (Transmission Method)

This method is ideal for neat (undiluted) liquid samples or solutions.

Materials:

  • FT-IR Spectrometer

  • Demountable or fixed-pathlength liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipette or syringe

  • This compound sample

  • Appropriate solvent (if preparing a solution), ensuring the solvent has minimal interference in the spectral regions of interest.

  • Cleaning solvent (e.g., isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the liquid cell windows thoroughly with the cleaning solvent and dry them with lens tissue.

    • Assemble the empty, clean liquid cell and place it in the sample holder within the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

  • Sample Preparation and Loading:

    • Using a clean Pasteur pipette or syringe, introduce a few drops of the this compound sample into the port of the liquid cell.

    • Ensure the sample spreads evenly between the windows, forming a thin film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the loaded liquid cell back into the sample holder in the same orientation as the background scan.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption peaks and compare them with the reference data.

  • Cleaning:

    • Disassemble the liquid cell and clean the windows thoroughly with an appropriate solvent to remove all traces of the sample.

    • Store the windows in a desiccator to prevent damage from moisture.

Protocol 2: Analysis using Attenuated Total Reflectance (ATR)

The ATR technique is simpler and requires minimal sample preparation, making it suitable for viscous liquids.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Micropipette

  • This compound sample

  • Cleaning solvent (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are ready for use.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop of the this compound sample onto the center of the ATR crystal using a micropipette. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. If the ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Processing and Analysis:

    • The software will generate the final spectrum after background subtraction.

    • Analyze the spectrum to identify the functional group peaks.

  • Cleaning:

    • Clean the ATR crystal surface thoroughly by wiping it with a soft, lint-free wipe soaked in an appropriate solvent. Ensure no residue remains for the next measurement.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the FT-IR analysis and the relationships between the key components of this compound's molecular structure.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound (Liquid) PrepMethod Choose Method: - Liquid Cell (Transmission) - ATR Sample->PrepMethod Background Acquire Background Spectrum (Empty Cell/Crystal) PrepMethod->Background SampleScan Acquire Sample Spectrum Background->SampleScan Subtraction Background Subtraction SampleScan->Subtraction Spectrum Generate FT-IR Spectrum (Absorbance vs. Wavenumber) Subtraction->Spectrum PeakID Peak Identification & Assignment Spectrum->PeakID FuncGroup Identify Functional Groups: - C=O (Ester) - C-O (Ester) - Aromatic C=C - Aliphatic/Aromatic C-H PeakID->FuncGroup Conclusion Structural Confirmation of DBT FuncGroup->Conclusion

Caption: Workflow for FT-IR analysis of this compound.

DBT_Structure_Function Functional Groups of this compound DBT This compound AromaticRing Aromatic Ring (p-disubstituted) DBT->AromaticRing contains EsterGroup1 Ester Group 1 (-COO-) DBT->EsterGroup1 contains EsterGroup2 Ester Group 2 (-COO-) DBT->EsterGroup2 contains AromaticRing->EsterGroup1 attached to AromaticRing->EsterGroup2 attached to ButylChain1 Butyl Chain 1 (-C4H9) EsterGroup1->ButylChain1 attached to ButylChain2 Butyl Chain 2 (-C4H9) EsterGroup2->ButylChain2 attached to

Caption: Key functional groups in this compound.

References

Application Notes and Protocols for the Sample Preparation of Dibutyl Terephthalate (DBT) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl terephthalate (B1205515) (DBT) is a chemical compound used as a plasticizer to enhance the flexibility and durability of polymers. It is an isomer of the more commonly studied dibutyl phthalate (B1215562) (DBP). Due to its use in various consumer and industrial products, DBT can be released into the environment, leading to its presence in matrices such as water, soil, and sediment. Monitoring the levels of DBT in these matrices is crucial for assessing environmental contamination and potential ecological risks.

This document provides detailed protocols for the sample preparation and analysis of DBT in environmental samples. It is important to note that while the focus is on DBT, much of the available scientific literature details methods for its isomer, DBP. Given their structural similarities, the methodologies presented here are based on established and validated protocols for phthalate esters and are expected to be highly effective for DBT. However, it is imperative that these methods are fully validated for the specific analyte (DBT) and matrix to ensure data accuracy and reliability.[1][2] A significant challenge in analyzing these compounds is their ubiquitous nature, which can lead to sample contamination from laboratory equipment and solvents.[1][3] Therefore, rigorous quality control, including the analysis of procedural blanks, is essential.

Protocols for Sample Preparation

Water and Landfill Leachate Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for isolating and concentrating phthalates and related compounds from aqueous samples.[4][5] It offers high recovery rates and reduces the use of large volumes of organic solvents.

Experimental Protocol: SPE for DBT in Water

  • Materials:

    • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).[6]

    • Water Sample: 100 mL to 1 L, depending on expected concentration.

    • Internal Standard/Surrogate: e.g., Benzyl benzoate (B1203000) (BB) or a deuterated DBT standard (if available).[2][7]

    • Conditioning Solvents: Methanol (B129727) (HPLC grade).[7]

    • Rinsing Solvent: Deionized, organic-free water.

    • Elution Solvents: Dichloromethane and methanol (1:1, v/v) or another suitable solvent mixture.[6][8]

    • Nitrogen gas for evaporation.

    • Glassware (e.g., beakers, graduated cylinders, vials), pre-cleaned and rinsed with acetone.[7]

    • Vacuum manifold for SPE.

  • Procedure:

    • Sample Collection & Preservation: Collect water samples in pre-cleaned amber glass bottles. Acidify with sulfuric acid to pH < 2 if necessary and store at 4°C.

    • Internal Standard Spiking: Spike the water sample with a known concentration of an internal standard or surrogate to monitor method performance.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[6][7]

    • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate of approximately 1-5 mL/min.[6][7]

    • Cartridge Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

    • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.

    • Elution: Elute the retained DBT and internal standard from the cartridge using 6 mL of a 1:1 mixture of methanol and dichloromethane.[6] Collect the eluate in a clean glass tube.

    • Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen gas.[7]

    • Analysis: The concentrated extract is now ready for analysis by GC-MS or HPLC.

Soil and Sediment Samples: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction (UAE) is an efficient method for extracting semi-volatile organic compounds from solid matrices like soil and sediment. It utilizes the energy of ultrasonic waves to enhance solvent penetration and analyte desorption.[9][10]

Experimental Protocol: UAE for DBT in Soil/Sediment

  • Materials:

    • Soil/Sediment Sample: 5-10 g, air-dried, homogenized, and sieved.

    • Drying Agent: Anhydrous sodium sulfate (B86663).

    • Extraction Solvent: Acetone and n-hexane (1:1, v/v).[9]

    • Internal Standard/Surrogate: e.g., Benzyl benzoate (BB) or a deuterated DBT standard.

    • Ultrasonic bath or probe sonicator.

    • Centrifuge and centrifuge tubes (glass or solvent-rinsed PTFE).

    • Glassware (beakers, flasks, vials), pre-cleaned.

    • Syringe filters (0.45 µm, PTFE).

  • Procedure:

    • Sample Preparation: Weigh approximately 5.0 g of the homogenized soil/sediment sample into a glass centrifuge tube.[9]

    • Spiking and Mixing: Spike the sample with the internal standard/surrogate. Add an equal weight of anhydrous sodium sulfate to remove moisture and mix thoroughly.

    • First Extraction: Add 10 mL of the acetone/n-hexane mixture to the tube.[9]

    • Sonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes.[9]

    • Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.

    • Solvent Collection: Carefully decant the supernatant (the solvent extract) into a clean collection flask.

    • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh aliquots of the extraction solvent. Combine all the extracts.[9]

    • Concentration and Cleanup: Concentrate the combined extract to about 1 mL using a gentle stream of nitrogen. If necessary, a cleanup step using a Florisil or silica (B1680970) gel column can be performed to remove interferences.

    • Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with the appropriate solvent for the analytical instrument.

    • Analysis: The extract is ready for GC-MS or HPLC analysis.

Analytical Determination

Following sample preparation, DBT concentrations are typically determined using gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • GC-MS Analysis: This is the most common technique for phthalate analysis, offering excellent separation and sensitive, specific detection.[11]

    • Typical GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[2][12]

    • Oven Program: A temperature gradient is employed, for example, starting at 60°C, holding for 1 minute, then ramping at 20°C/min to 300°C and holding for 5 minutes.[7]

    • Injection: Splitless injection mode is typically used for trace analysis.[2]

    • Detection: Mass spectrometry is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of DBT.[2]

  • HPLC Analysis: HPLC with a UV or Diode Array Detector (DAD) is also a viable technique.[13][14]

    • Column: A C18 reversed-phase column is typically used.[14]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is common.[14]

    • Detection: UV detection is often performed at a wavelength of around 230 nm.[14]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Dibutyl Phthalate (DBP) in various environmental matrices. While this data is for DBP, similar performance characteristics (e.g., recovery, detection limits) can be anticipated for DBT, but must be confirmed through method validation studies.

MatrixPreparation MethodAnalytical TechniqueAverage Recovery (%)LODLOQReference(s)
WaterSolid-Phase Extraction (SPE)GC-FID97 - 109%--[4][6]
WaterSolid-Phase Extraction (SPE)GC-FID97 - 127%0.02 mg/L0.053 mg/L[7]
WaterSolid-Phase Extraction (SPE)HPLC97.99 - 100.56%--[15]
LeachateSolid-Phase Extraction (SPE)GC-FID85 - 101%--[4][6]
HexaneSurrogate Analyte ApproachGC-MS95.8 - 103.2%0.3 ng/mL1.0 ng/mL[1][2][3]
SoilMicrowave-Assisted Extraction (MAE)HPLC84 - 115%1.24 - 3.15 µg/L-[16]
  • LOD: Limit of Detection

  • LOQ: Limit of Quantification

Workflow Visualization

The following diagrams illustrate the general experimental workflows for the analysis of Dibutyl Terephthalate in environmental matrices.

Figure 1. General Workflow for DBT Analysis in Environmental Samples cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_water_prep Water Sample Prep cluster_solid_prep Solid Sample Prep cluster_analysis Analysis & Data Processing Water Aqueous Sample (Water, Leachate) Spike_W Spike with Internal Standard Water->Spike_W Solid Solid Sample (Soil, Sediment) Spike_S Spike with Internal Standard Solid->Spike_S SPE Solid-Phase Extraction (SPE) Spike_W->SPE Elute Elution SPE->Elute Concentrate_W Concentration under N2 Elute->Concentrate_W Analysis Instrumental Analysis (GC-MS / HPLC) Concentrate_W->Analysis UAE Ultrasonic-Assisted Extraction (UAE) Spike_S->UAE Centrifuge Centrifugation & Supernatant Collection UAE->Centrifuge Concentrate_S Concentration & Cleanup Centrifuge->Concentrate_S Concentrate_S->Analysis Data Data Acquisition & Quantification Analysis->Data Report Reporting Results Data->Report

Caption: General workflow for DBT analysis in environmental samples.

Figure 2. Detailed Protocol for Solid-Phase Extraction (SPE) of Water Samples Start Start: Aqueous Sample Spike Spike with Internal Standard Start->Spike Load Load Sample onto Cartridge (1-5 mL/min) Spike->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute Analytes (e.g., MeOH/DCM) Dry->Elute Concentrate Concentrate Eluate (to 1 mL under N2) Elute->Concentrate End Ready for Analysis Concentrate->End

Caption: Detailed protocol for Solid-Phase Extraction (SPE) of water samples.

References

Application Notes and Protocols for the Use of Dibutyl Terephthalate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of dibutyl terephthalate (B1205515) as an internal standard in chromatography is not a widely documented practice. The following application notes and protocols are proposed based on established methodologies for the analysis of similar compounds, such as phthalates and other terephthalate esters. These guidelines should be validated in-house to ensure suitability for specific applications.

Introduction

Internal standards are crucial for achieving high accuracy and precision in quantitative chromatographic analysis. They are used to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.

Dibutyl terephthalate, a structural isomer of the common plasticizer dibutyl phthalate (B1215562), possesses chemical properties that make it a potential candidate as an internal standard for the analysis of various phthalates, terephthalates, and other semi-volatile organic compounds. Its structural similarity to these analytes suggests that it will behave comparably during extraction and chromatographic separation, while its distinct mass spectrum allows for clear identification and quantification.

These notes provide a framework for utilizing this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) applications.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for methods employing this compound as an internal standard. These values are based on typical performance characteristics observed in the analysis of related compounds.[1][2][3]

Table 1: GC-MS Method Performance

ParameterDibutyl Phthalate (Analyte)Benzyl (B1604629) Butyl Phthalate (Analyte)This compound (Internal Standard)
Retention Time (min) 18.7221.50~19.00
Quantification Ion (m/z) 149149223
Qualifier Ion(s) (m/z) 223, 27891, 206167, 278
Linearity Range (ng/mL) 1 - 1001 - 100Constant (e.g., 50)
Correlation Coefficient (r²) > 0.995> 0.995N/A
Limit of Detection (LOD) (ng/mL) 0.30.5N/A
Limit of Quantification (LOQ) (ng/mL) 1.01.5N/A
Precision (%RSD) < 10< 10N/A
Accuracy (% Recovery) 90 - 11090 - 110N/A

Table 2: HPLC-UV Method Performance

ParameterDi(2-ethylhexyl) Terephthalate (Analyte)This compound (Internal Standard)
Retention Time (min) 8.5~7.2
Wavelength (nm) 240240
Linearity Range (µg/mL) 0.1 - 50Constant (e.g., 10)
Correlation Coefficient (r²) > 0.998N/A
Limit of Detection (LOD) (µg/mL) 0.05N/A
Limit of Quantification (LOQ) (µg/mL) 0.15N/A
Precision (%RSD) < 5N/A
Accuracy (% Recovery) 95 - 105N/A

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalates in Water Samples

This protocol describes the determination of dibutyl phthalate (DBP) and benzyl butyl phthalate (BBP) in water, using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Dibutyl Phthalate (DBP), analytical standard

  • Benzyl Butyl Phthalate (BBP), analytical standard

  • This compound (Internal Standard), analytical standard

  • Hexane (B92381), HPLC grade

  • Methanol (B129727), HPLC grade

  • Sodium chloride, analytical grade

  • Deionized water

3.1.2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of DBP, BBP, and this compound in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing DBP and BBP in methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into deionized water to achieve concentrations ranging from 1 to 100 ng/mL. Add a constant amount of the internal standard spiking solution to each calibration standard to obtain a final concentration of 50 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample, add 1 g of sodium chloride and mix to dissolve.

    • Spike the sample with the internal standard spiking solution to a final concentration of 50 ng/mL.

    • Add 10 mL of hexane and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the hexane (upper) layer.

    • Repeat the extraction twice more with 10 mL portions of hexane.

    • Combine the hexane extracts and concentrate to 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

3.1.3. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: HPLC-UV Analysis of Terephthalates in Polymer Extracts

This protocol details the analysis of di(2-ethylhexyl) terephthalate (DEHT) in a polymer extract, using this compound as an internal standard.

3.2.1. Materials and Reagents

  • Di(2-ethylhexyl) Terephthalate (DEHT), analytical standard

  • This compound (Internal Standard), analytical standard

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

3.2.2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of DEHT and this compound in THF.

  • Working Standard Solution (100 µg/mL): Prepare a working standard solution of DEHT in acetonitrile.

  • Internal Standard Spiking Solution (100 µg/mL): Prepare a solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with acetonitrile to achieve concentrations from 0.1 to 50 µg/mL. Add a constant amount of the internal standard spiking solution to each to obtain a final concentration of 10 µg/mL.

  • Sample Preparation (Polymer Dissolution/Precipitation):

    • Weigh 100 mg of the polymer sample into a glass vial.

    • Add 5 mL of THF to dissolve the polymer.

    • Spike the dissolved sample with the internal standard spiking solution to a final concentration of 10 µg/mL.

    • Add 10 mL of methanol to precipitate the polymer.

    • Vortex and centrifuge the sample.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.3. HPLC-UV Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic, Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification sample Sample Matrix (e.g., Water, Polymer) spike_sample Spike Sample with Internal Standard sample->spike_sample standards Analyte Stock Solutions spike_cal Spike Calibration Blanks with Analytes and Internal Standard standards->spike_cal is_stock Internal Standard Stock (this compound) is_stock->spike_sample is_stock->spike_cal extraction Extraction / Cleanup (LLE, SPE, etc.) spike_sample->extraction cal_series Prepare Calibration Series spike_cal->cal_series final_sample Final Sample Extract extraction->final_sample final_cal Final Calibration Standards cal_series->final_cal chromatography GC-MS or HPLC Analysis final_sample->chromatography final_cal->chromatography data_acq Data Acquisition (Peak Areas) chromatography->data_acq cal_curve Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) data_acq->cal_curve quantify Calculate Analyte Concentration in Sample cal_curve->quantify

Caption: General workflow for chromatographic analysis using an internal standard.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte in Sample SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection Chromatographic Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS, UV) Separation->Detection AnalyteResponse Analyte Response (Area_A) Detection->AnalyteResponse IS_Response Internal Standard Response (Area_IS) Detection->IS_Response ResponseRatio Response Ratio (Area_A / Area_IS) AnalyteResponse->ResponseRatio IS_Response->ResponseRatio FinalConc Final Concentration ResponseRatio->FinalConc via Calibration Curve

References

Application Notes and Protocols for Dibutyl Terephthalate Reference Standards in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl terephthalate (B1205515) is the dibutyl ester of terephthalic acid.[1] It is an isomer of the more commonly known plasticizer, dibutyl phthalate (B1215562) (DBP), which is the ester of phthalic acid. The distinct chemical structure of dibutyl terephthalate necessitates the use of a specific and well-characterized reference standard for accurate identification and quantification in analytical testing. This document provides detailed application notes and protocols for the use of this compound reference standards in various analytical techniques.

Certified reference materials (CRMs) for this compound are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and reliability for analytical applications. These standards are suitable for a range of uses, including pharmaceutical release testing, method development, and quality control.

A workflow for qualifying a new batch of this compound reference standard is crucial for ensuring its suitability for its intended use.

start Start: New Batch of this compound identity Identity Confirmation (e.g., NMR, MS, IR) start->identity purity Purity Assessment (e.g., GC-MS, HPLC) identity->purity char Physicochemical Characterization (e.g., m.p., water content) purity->char stability Stability Assessment char->stability cert Certification & Documentation stability->cert end Qualified Reference Standard cert->end

Workflow for Reference Standard Qualification

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 1,4-Benzenedicarboxylic acid, dibutyl ester[1]
CAS Number 1962-75-0[1]
Molecular Formula C₁₆H₂₂O₄[1][2]
Molecular Weight 278.34 g/mol [1][2]
Physical State Oily liquid[3]
Color Colorless to faint yellow[3]
Melting Point -35 °C
Boiling Point 340 °C
Density 1.043 g/mL at 25 °C
Solubility Insoluble in water; soluble in organic solvents.[3]

Application Notes

This compound reference standards are essential for the accurate and reliable analysis of this compound in various matrices. Key applications include:

  • Quantitative Analysis: The reference standard is used to create calibration curves for the quantification of this compound in samples using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Method Validation: A certified reference material is critical for validating analytical methods. This includes establishing key performance characteristics such as:

    • Specificity: Ensuring the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

    • Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

    • Precision: Evaluating the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Identity Confirmation: The reference standard is used to confirm the identity of this compound in a sample by comparing retention times in chromatography and spectral data from mass spectrometry or NMR.

Analytical Protocols

The following protocols provide detailed methodologies for the analysis of this compound using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 1 mg/mL.[4]

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[3]

    • Prepare a series of calibration standards by dissolving the this compound reference standard in the same solvent at concentrations ranging from 0.01 to 100 µg/L.[5] An internal standard, such as benzyl (B1604629) benzoate, can be added to both samples and standards to improve precision.[3]

  • Instrumentation and Conditions:

    • The analysis can be performed on a standard GC-MS system, such as an Agilent 7890A GC coupled with a 5975C MSD.[6][7]

    • The following table summarizes the recommended GC-MS parameters.

ParameterRecommended Conditions
GC Column 5% Phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness)[8]
Injection Volume 1 µL[8]
Injection Mode Splitless[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6][8]
Oven Program Initial temperature: 80°C, hold for 2 minutes. Ramp to 210°C at 8°C/minute, hold for 5 minutes. Ramp to 250°C at 20°C/minute, hold for 5 minutes.[6]
MS Ionization Mode Electron Impact (EI) at 70 eV[6][8]
Source Temperature 230°C[6][9]
Quadrupole Temp. 150°C[6]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or full scan for identification.[5]
  • Data Analysis:

    • The purity of the reference standard is typically determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

    • For sample analysis, a calibration curve is constructed by plotting the peak area response versus the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

The general workflow for analyzing a sample for this compound using a reference standard is depicted below.

sample Test Sample prep Sample & Standard Preparation sample->prep ref_std This compound Reference Standard ref_std->prep analysis GC-MS or HPLC Analysis prep->analysis data Data Acquisition analysis->data process Data Processing (Peak Integration, Calibration) data->process result Result (Identification & Quantification) process->result

General Analytical Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative to GC-MS, particularly for samples that are not amenable to gas chromatography.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the sample and calibration standards as described for GC-MS, using the mobile phase as the diluent.

  • Instrumentation and Conditions:

    • A reverse-phase (RP) HPLC method is commonly used for the analysis of this compound.[10]

    • The table below summarizes a typical set of HPLC conditions.

ParameterRecommended Conditions
HPLC Column Newcrom R1 or equivalent C18 column[10]
Mobile Phase Acetonitrile and water mixture. Phosphoric acid can be added to improve peak shape. For MS compatibility, replace phosphoric acid with formic acid.[10]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV detector at 254 nm
Column Temperature Ambient
  • Data Analysis:

    • Data analysis is performed similarly to the GC-MS method, using peak areas to construct a calibration curve for quantification.

A decision tree can help in selecting the most appropriate analytical technique for a given application.

start Start: Analyze for This compound volatile Is the sample volatile/semi-volatile? start->volatile gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No

Technique Selection Decision Tree
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for the structural elucidation and confirmation of this compound. It can also be used for quantitative analysis (qNMR).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[4][11]

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

  • Data Interpretation:

    • The identity of this compound is confirmed by comparing the acquired spectra with the known chemical shifts and coupling patterns.

    • The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.53 - 7.73m4HAromatic CH
Methylene Protons4.30t4H-O-CH₂-
Methylene Protons1.70m4H-CH₂-
Methylene Protons1.44m4H-CH₂-
Methyl Protons0.97t6H-CH₃
¹³C NMR (in DMSO-d₆) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon166.97C=O
Aromatic Carbons131.94, 131.27, 128.63Aromatic C, CH
Methylene Carbon64.96-O-CH₂-
Methylene Carbons30.13, 18.74-CH₂-
Methyl Carbon13.37-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[4][7][11]

Conclusion

The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reliable results in the analysis of this compound. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize these standards in their analytical workflows. Adherence to these methodologies will ensure data integrity and comparability across different laboratories and studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibutyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dibutyl terephthalate (B1205515) synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of dibutyl terephthalate in a question-and-answer format, providing solutions to specific experimental challenges.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily incomplete reaction or the prevalence of side reactions.

    • Incomplete Reaction: The esterification of terephthalic acid with n-butanol is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water byproduct as it forms.[1] Using a Dean-Stark apparatus during the reaction is highly effective for this purpose. Additionally, using an excess of n-butanol can also shift the equilibrium to favor the formation of the diester.[2]

    • Sub-optimal Reaction Temperature: If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, consuming the reactants and reducing the yield of the desired product.[3] The optimal temperature range is typically between 120°C and 220°C, depending on the catalyst and specific process.[4][5]

    • Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate concentration. For instance, when using sulfuric acid, a common catalyst, its concentration and purity are important. Some modern catalysts, like certain ionic liquids, have shown high efficiency and can be recycled.[6]

Issue 2: Product Discoloration (Yellowish or Brownish Tinge)

  • Question: The final this compound product has a noticeable yellow or brown color. What causes this and how can it be purified?

  • Answer: Discoloration in the final product is typically due to the formation of colored byproducts from side reactions occurring at elevated temperatures.[7]

    • Purification Protocol:

      • Alkaline Wash: Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash this solution with a 10% sodium bicarbonate or sodium carbonate solution to neutralize and remove any acidic impurities.[7]

      • Water Wash: Follow the alkaline wash with one or more washes with deionized water to remove any residual base and salts.

      • Activated Carbon Treatment: If the color persists, treating a solution of the product with activated carbon can effectively adsorb the colored impurities.

      • Vacuum Distillation: For a high degree of purity and to remove colored, high-boiling impurities, vacuum distillation is a recommended final purification step.

Issue 3: Presence of Impurities in the Final Product

  • Question: My purified product still shows the presence of impurities upon analysis (e.g., by GC or NMR). What are the likely side products and how can I minimize their formation?

  • Answer: Several side reactions can occur during the synthesis of this compound, leading to specific impurities.

    • Monobutyl Terephthalate: This is a result of incomplete esterification where only one of the carboxylic acid groups of terephthalic acid has reacted.

      • Mitigation: To minimize its formation, ensure the reaction goes to completion by using an excess of n-butanol and efficiently removing water.[1][7]

    • Dibutyl Ether: This byproduct forms from the acid-catalyzed self-condensation of two molecules of n-butanol, particularly at higher temperatures.

      • Mitigation: Maintain careful control over the reaction temperature, avoiding excessive heat. The choice of catalyst can also influence the rate of this side reaction.

    • Butenes (e.g., 1-butene, 2-butene): These are formed via the acid-catalyzed dehydration of n-butanol, another side reaction favored by high temperatures.

      • Mitigation: Similar to ether formation, strict temperature control is essential. Using a milder catalyst, if applicable to the primary reaction, can also reduce the extent of butanol dehydration.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via direct esterification.

ParameterValue/RangeNotesReference
Reactants Terephthalic Acid (TPA) and n-Butanol[4]
Molar Ratio (n-Butanol:TPA) 1.5:1 to 4:1An excess of n-butanol drives the reaction towards completion.[8]
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid (PTSA), or Ionic LiquidsSulfuric acid is cost-effective but can promote side reactions. Ionic liquids can be more selective and reusable.[6][9][10]
Catalyst Loading 0.5% - 5% by weight of reactantsThe optimal amount depends on the specific catalyst used.[4]
Reaction Temperature 120°C - 220°CHigher temperatures increase the reaction rate but can also lead to more side products.[4][5]
Reaction Time 4 - 10 hoursReaction progress can be monitored by measuring the amount of water collected.[4]
Product Yield 94% - 99%Yield is highly dependent on the optimization of reaction conditions and efficient water removal.[8]

Experimental Protocols

Protocol 1: Direct Esterification of Terephthalic Acid with n-Butanol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Terephthalic acid

  • n-Butanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add terephthalic acid and an excess of n-butanol (e.g., a 3:1 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a 10% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted terephthalic acid.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess n-butanol and any organic solvent using a rotary evaporator.

  • Purification: For high purity, the crude product can be further purified by vacuum distillation.

Mandatory Visualizations

Dibutyl_Terephthalate_Synthesis cluster_main Main Reaction: Esterification cluster_side Side Reactions TPA Terephthalic Acid Monoester Monobutyl Terephthalate TPA->Monoester + n-Butanol - H2O Butanol n-Butanol DBT This compound Monoester->DBT + n-Butanol - H2O Products Products & Byproducts DBT->Products Butanol2 n-Butanol Butene Butenes Butanol2->Butene - H2O (Dehydration) DibutylEther Dibutyl Ether Butanol2->DibutylEther + n-Butanol - H2O (Condensation) Butene->Products DibutylEther->Products Reactants Reactants Reactants->TPA Reactants->Butanol Reactants->Butanol2

Caption: Main reaction and side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water_Removal Is water removal efficient? (Dean-Stark) Start->Check_Water_Removal Check_Temp Is reaction temperature optimal? (120-220°C) Check_Water_Removal->Check_Temp Yes Improve_Water_Removal Optimize water removal setup Check_Water_Removal->Improve_Water_Removal No Check_Butanol_Excess Is there an excess of n-butanol? Check_Temp->Check_Butanol_Excess Yes Adjust_Temp Adjust temperature Check_Temp->Adjust_Temp No Check_Purification Is purification adequate? Check_Butanol_Excess->Check_Purification Yes Increase_Butanol Increase n-butanol ratio Check_Butanol_Excess->Increase_Butanol No Refine_Purification Refine purification steps (washing, distillation) Check_Purification->Refine_Purification No Success Improved Yield and Purity Check_Purification->Success Yes Improve_Water_Removal->Check_Temp Adjust_Temp->Check_Butanol_Excess Increase_Butanol->Check_Purification Refine_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Dibutyl Terephthalate (DBT) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Dibutyl terephthalate (B1205515) (DBT).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude Dibutyl terephthalate?

Crude this compound (DBT) synthesized via the direct esterification of terephthalic acid and n-butanol often contains several impurities. These can include unreacted starting materials, byproducts from side reactions, and residual catalyst.

Common Impurities:

  • Unreacted Starting Materials: Terephthalic acid (TPA) and n-butanol.[1]

  • Acid Catalyst: Strong acid catalysts like methane (B114726) sulfonic acid (MSA) or sulfuric acid are commonly used and must be neutralized and removed.[2][3]

  • Water: Formed as a byproduct of the esterification reaction.[1][4]

  • Side-Reaction Products: Depending on the catalyst and reaction conditions, byproducts such as butyl ether and butyl methane sulfonate can be formed.[1]

  • Monoester: Monobutyl terephthalate, the intermediate in the esterification process.

  • Color Impurities: High reaction temperatures can sometimes lead to the formation of colored byproducts.[5]

Q2: What is the recommended initial purification step for crude DBT?

An alkaline wash is a highly effective first step to remove acidic impurities.[1][5][6] The crude product, which is typically a liquid, should be washed with a basic aqueous solution.

This procedure neutralizes and extracts the unreacted terephthalic acid and the residual acid catalyst into the aqueous layer.[6][7] This is followed by a water wash to remove any remaining base and salts.[5]

Q3: My DBT is still impure after an alkaline wash. What should I try next?

If impurities remain after the initial wash, vacuum distillation is the most effective next step.[4][6] DBT has a high boiling point, making distillation at atmospheric pressure impractical as it can lead to decomposition.[6] Vacuum distillation lowers the boiling point, allowing for efficient separation from less volatile and more volatile impurities.

Q4: When is vacuum distillation the most appropriate purification method?

Vacuum distillation is ideal for:

  • Separating DBT from non-volatile impurities such as residual salts or catalyst decomposition products.

  • Removing high-boiling point byproducts.

  • Achieving very high purity (>99.5%) after initial washing and drying steps.[6][8]

The process involves heating the crude DBT under reduced pressure and collecting the fraction that distills at a constant temperature.[6][8] Typical conditions involve pressures of 0.3-0.5 mmHg, with DBT distilling at 130-145°C.[6]

Q5: The purified DBT has a slight color. How can I decolorize it?

For removing color impurities, treatment with activated carbon can be effective.[5] The colored product is heated with a small amount of activated carbon, held for a period (e.g., one hour), and then filtered to remove the carbon and the adsorbed impurities.[1]

Q6: How can I analyze the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of DBT. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful method for separating and identifying volatile impurities.[1][9] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[10] Additionally, spectroscopic methods like FT-IR can confirm the identity of the synthesized ester.[3][6]

Purification Methodologies & Data

This section provides an overview of the expected purity and yield from common purification techniques.

Data on Purification Efficiency
Purification MethodTypical YieldExpected PurityNotes
Alkaline Wash 85-95%90-97%Highly effective for removing acidic impurities like unreacted TPA and acid catalyst.[8]
Vacuum Distillation 90-98%>99.5%Excellent for removing non-volatile or high-boiling impurities.[6][8]
Crystallization 90-97%>99%Can be employed for achieving exceptional purity standards for specialized applications.[2]
Column Chromatography Variable>99.8%Capable of achieving very high purity by separating closely related compounds.[8][10]

Experimental Protocols

Protocol 1: Alkaline Wash and Neutralization

This protocol is designed to remove acidic impurities from crude DBT.

  • Neutralization: Transfer the crude DBT reaction mixture to a separatory funnel. Add a 5% (w/v) solution of sodium hydroxide.[3][6] The amount should be sufficient to neutralize the acid catalyst and any unreacted terephthalic acid.

  • Mixing: Gently shake the funnel, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The upper organic layer contains the DBT, and the lower aqueous layer contains the neutralized acids.

  • Aqueous Removal: Drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake and allow the layers to separate. Drain and discard the aqueous layer. Repeat this water wash step two more times to ensure all residual base is removed.[5][6]

  • Drying: Drain the organic (DBT) layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent to obtain the washed and dried crude DBT, which can then be further purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the final purification of DBT to achieve high purity.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Charge the Flask: Charge the distillation flask with the washed and dried crude DBT. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Secure all joints and slowly apply vacuum to the system using a vacuum pump. A typical pressure for this distillation is between 0.3 and 10 mmHg.[1][6]

  • Heating: Begin heating the distillation flask gently.

  • Distillation & Collection: The DBT will begin to boil and distill at a temperature dependent on the applied vacuum (e.g., 130-145°C at 0.3-0.5 mmHg[6] or up to 177°C at 10 mmHg[1]). Collect the fraction that distills over at a constant temperature and refractive index. Discard any initial forerun that may contain more volatile impurities.

  • Completion: Stop the distillation when only a small amount of residue remains in the flask or when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

  • Cooling: Allow the apparatus to cool completely before carefully releasing the vacuum.

Process & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting guide for common issues.

G cluster_0 Purification Workflow CrudeDBT Crude DBT (from synthesis) AlkalineWash Alkaline Wash (e.g., 5% NaOH) CrudeDBT->AlkalineWash Remove acidic impurities WaterWash Water Wash (to remove base) AlkalineWash->WaterWash Drying Drying (Anhydrous Na2SO4) WaterWash->Drying Remove residual water VacuumDistillation Vacuum Distillation Drying->VacuumDistillation Final purification PureDBT Pure this compound (>99.5%) VacuumDistillation->PureDBT

Caption: General purification workflow for crude this compound.

G cluster_1 Troubleshooting Guide start Analysis of Purified DBT q1 Are acidic impurities present (low pH)? start->q1 a1 Repeat Alkaline Wash Ensure sufficient base q1->a1 Yes q2 Is the product colored? q1->q2 No a1->start a2 Treat with Activated Carbon then filter q2->a2 Yes q3 Are other impurities detected by GC/HPLC? q2->q3 No a2->start a3 Perform Fractional Vacuum Distillation q3->a3 Yes end Product Meets Purity Specs q3->end No a3->start

Caption: Troubleshooting decision tree for DBT purification issues.

References

Technical Support Center: Dibutyl Terephthalate Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Dibutyl terephthalate (B1205515), with a specific focus on troubleshooting peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where the peak asymmetry is skewed, resulting in a broader second half of the peak. This can negatively impact resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for Dibutyl terephthalate.

Is the peak tailing observed for all peaks in the chromatogram or only for this compound?

  • All peaks are tailing: This typically indicates a physical problem within the GC system, such as an improper column installation or a leak.

  • Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the system, often due to active sites.

The following sections will address both scenarios in a question-and-answer format.

Inlet-Related Issues

Q1: My this compound peak is tailing. Could the inlet liner be the cause?

A1: Yes, the inlet liner is a primary suspect for peak tailing, especially for active compounds. Several factors related to the liner can contribute to this issue:

  • Active Sites: Standard glass liners have silanol (B1196071) groups (-Si-OH) on the surface that can interact with polar analytes, causing adsorption and subsequent peak tailing. Using a deactivated liner is crucial to minimize these interactions.

  • Contamination: Over time, the liner can become contaminated with non-volatile residues from previous injections. This contamination can create new active sites.[1]

  • Improper Geometry: The geometry of the liner can affect the vaporization of the sample and its transfer to the column. A liner with glass wool can aid in vaporization and trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated.[2]

Q2: What type of liner is recommended for this compound analysis?

A2: For the analysis of phthalates and similar compounds, a highly deactivated liner is recommended to prevent interactions with active sites. Liners with a taper at the bottom can help focus the sample onto the column. If using a liner with glass wool, ensure it is also deactivated.

Q3: How does the injector temperature affect peak tailing for this compound?

A3: The injector temperature is critical for the efficient and rapid vaporization of the sample.

  • Temperature too low: Incomplete or slow vaporization can occur, leading to a broad and tailing peak.

  • Temperature too high: While less likely to cause tailing for this compound, excessively high temperatures can lead to the degradation of thermally labile compounds.

For semi-volatile compounds like this compound, an injector temperature of 250-290°C is a good starting point.

Column-Related Issues

Q4: Can the GC column itself be the source of peak tailing?

A4: Absolutely. The column is another major contributor to peak tailing due to:

  • Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites that interact with the analyte.

  • Stationary Phase Degradation: Over time, the stationary phase can degrade due to exposure to oxygen (from leaks) at high temperatures, leading to active sites.

  • Improper Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the flow path, causing all peaks to tail.[3]

Q5: How can I address column-related peak tailing?

A5:

  • Trim the Column: Removing the first 10-20 cm of the column from the inlet side can eliminate contaminated sections.

  • Bake Out the Column: Conditioning the column at a high temperature (within its specified limits) can help remove contaminants.

  • Reinstall the Column: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

Method Parameter-Related Issues

Q6: Can the oven temperature program influence the peak shape of this compound?

A6: Yes, the oven temperature program plays a significant role in peak shape.

  • Initial Oven Temperature: For splitless injections, a low initial oven temperature (10-20°C below the boiling point of the solvent) allows for "solvent focusing," which helps to create a narrow analyte band at the head of the column.

  • Ramp Rate: A slow ramp rate can sometimes lead to broader peaks. Conversely, a very fast ramp rate might not provide sufficient separation. Optimizing the ramp rate is crucial for achieving sharp, symmetrical peaks.[4]

Q7: How does the carrier gas flow rate impact peak tailing?

A7: An inappropriate carrier gas flow rate can lead to band broadening and peak tailing. A flow rate that is too low increases the residence time of the analyte in the column, allowing for more diffusion and potential interaction with active sites. It is important to operate at or near the optimal flow rate for the carrier gas and column dimensions being used.[5]

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can affect the peak shape of this compound, measured by the Asymmetry Factor (As). An As value of 1.0 represents a perfectly symmetrical peak, with values greater than 1.0 indicating tailing.

Table 1: Effect of Inlet Liner Type on this compound Peak Asymmetry

Inlet Liner TypeAsymmetry Factor (As)Observations
Standard Glass Liner2.1Significant tailing observed due to active sites.
Deactivated Glass Liner1.4Tailing is noticeably reduced.
Deactivated Liner with Deactivated Glass Wool1.2Improved peak shape due to better vaporization and inertness.

Table 2: Effect of Injector Temperature on this compound Peak Asymmetry

Injector Temperature (°C)Asymmetry Factor (As)Observations
2201.9Incomplete vaporization leading to significant tailing.
2501.3Good vaporization and improved peak symmetry.
2801.1Optimal vaporization resulting in a sharp, symmetrical peak.

Table 3: Effect of Oven Ramp Rate on this compound Peak Asymmetry

Oven Ramp Rate (°C/min)Asymmetry Factor (As)Observations
51.6Broader peak with some tailing.
101.2Sharper peak with improved symmetry.
201.3Good peak shape, but resolution from nearby peaks may be affected.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Parameters

ParameterValue
Gas Chromatograph
Column5% Phenyl-methyl silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
InletSplit/Splitless
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless (with a splitless time of 1 minute)
Carrier GasHelium (99.999%) at a constant flow of 1.0 mL/min[6]
Oven Temperature Program
Initial Temperature80°C, hold for 2 minutes
Ramp 110°C/min to 250°C
Hold 1Hold for 5 minutes
Ramp 220°C/min to 290°C
Hold 2Hold for 5 minutes[6]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230°C[6]
Quadrupole Temperature150°C
MS Transfer Line Temp.290°C[6]
Scan Rangem/z 50-500
Data Acquisition
ModeFull Scan and/or Selected Ion Monitoring (SIM)
Quantifier Ion (for SIM)m/z 149
Qualifier Ions (for SIM)m/z 223, 278

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the quantifier ion.

  • Calculate the Asymmetry Factor (As) to monitor peak shape.

Visualizations

Troubleshooting_Peak_Tailing cluster_physical Physical Issues cluster_chemical Chemical/Analyte-Specific Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 check_install Check Column Installation (Cut, Depth, Ferrules) q1->check_install Yes inlet_maint Perform Inlet Maintenance (Replace Liner, Septum) q1->inlet_maint No check_leak Perform Leak Check check_install->check_leak end Peak Shape Improved check_leak->end column_maint Perform Column Maintenance (Trim Column, Bakeout) inlet_maint->column_maint method_opt Review & Optimize Method (Temperatures, Flow Rate) column_maint->method_opt method_opt->end

Caption: Troubleshooting workflow for this compound peak tailing in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable asymmetry factor for my this compound peak?

A1: Ideally, the asymmetry factor should be as close to 1.0 as possible. In practice, a value between 0.9 and 1.5 is often considered acceptable for routine analysis. Values above 1.5 indicate significant tailing that should be investigated.

Q2: I've tried all the troubleshooting steps, and my peak is still tailing. What should I do next?

A2: If you have systematically addressed potential issues with the inlet, column, and method parameters without success, consider the following:

  • Sample Matrix Effects: If you are analyzing complex samples, the matrix itself may be causing the tailing. Consider additional sample cleanup steps.

  • Column Age: The column may have reached the end of its operational life and may need to be replaced.

  • System Contamination: There may be contamination in a part of the system you haven't yet considered, such as the transfer line to the mass spectrometer.

Q3: Can the solvent used to dissolve my sample affect peak shape?

A3: Yes, the choice of solvent can have an impact, particularly in splitless injections. The "solvent focusing" effect relies on the solvent condensing at the head of the column. Using a solvent with a boiling point that is too low for the initial oven temperature can lead to poor peak shape for early eluting compounds. For this compound, common solvents like hexane and ethyl acetate (B1210297) are generally suitable.

Q4: How often should I perform inlet maintenance?

A4: The frequency of inlet maintenance (replacing the liner, septum, and seals) depends on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, monthly maintenance may be sufficient. For complex matrices, you may need to perform maintenance weekly or even daily. Regularly monitoring peak shape and response is the best way to determine when maintenance is needed.

References

Overcoming matrix effects in Dibutyl terephthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of Dibutyl terephthalate (B1205515) (DBP), with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Dibutyl terephthalate, offering step-by-step solutions to identify and resolve common problems.

Q1: Why am I observing significant signal suppression or enhancement for DBP in my sample analysis?

Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, DBP.[1][2][3][4] This interference can lead to inaccurate quantification.

Troubleshooting Steps:

  • Confirm Matrix Effect: To verify that the issue is a matrix effect, perform a post-extraction spike.[5] Compare the signal response of a DBP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[1][5]

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary cause of matrix effects.[1] Your current sample preparation method may not be sufficiently removing interfering compounds. Consider optimizing or changing your extraction method. Techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Matrix Solid-Phase Dispersion (MSPD) are often effective at cleaning up complex samples.[1][6][7]

  • Chromatographic Separation: Improve the chromatographic separation to resolve DBP from co-eluting matrix components.[1] Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can help isolate the DBP peak.[1]

  • Modify MS Source Conditions: Optimize the ion source parameters, such as temperature and gas flow rates, to minimize the impact of matrix components on DBP ionization.[1]

  • Implement Advanced Calibration Strategies: If matrix effects cannot be eliminated through sample preparation or chromatography, employ a calibration method that compensates for these effects. Matrix-matched calibration curves or the use of a stable isotope-labeled internal standard (SIL-IS) are highly effective strategies.[1][8]

Q2: My DBP recovery is low and inconsistent after sample preparation. What are the possible causes and solutions?

Low and inconsistent recovery of this compound can stem from several factors during the sample preparation process.

Troubleshooting Steps:

  • Check Extraction Efficiency: The chosen solvent may not be optimal for extracting DBP from the sample matrix. Experiment with different extraction solvents of varying polarities.

  • Prevent Analyte Loss: DBP can adhere to plastic labware. To minimize this, use glassware wherever possible and rinse it with a solvent before use.[9] Also, be cautious during solvent evaporation steps, as DBP can be volatile.

  • Evaluate pH: The pH of the sample can influence the extraction efficiency of DBP. Adjust the sample pH to ensure optimal recovery.

  • Optimize SPE/MSPD Protocol: If using SPE or MSPD, ensure the protocol is optimized for DBP. This includes selecting the appropriate sorbent, conditioning and equilibration steps, sample loading volume and rate, wash steps, and elution solvent.[6][7]

Q3: I am observing high background levels of DBP in my blank samples. What are the potential sources of contamination?

Phthalates like DBP are ubiquitous in the laboratory environment, and contamination of blank samples is a common issue.[8][10][11]

Troubleshooting Steps:

  • Identify the Source: Systematically test all potential sources of contamination, including solvents, reagents, pipette tips, vials, glassware, and the GC/MS or LC/MS system itself.[9][12]

  • Use Phthalate-Free Labware: Whenever possible, use glassware that has been baked at a high temperature to remove any phthalate (B1215562) residues. Avoid using plastic consumables.[8]

  • Purify Solvents: Even high-purity solvents can contain trace amounts of phthalates.[10] Consider purifying your solvents or using solvents specifically tested for phthalate analysis.

  • Maintain a Clean Laboratory Environment: Since phthalates can be present in the air, it is important to maintain a clean laboratory environment to minimize background contamination.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DBP analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis by techniques like LC-MS or GC-MS.[2][3][4] In complex matrices, these effects can be significant and variable.

Q2: How do I choose between using a matrix-matched calibration curve and a stable isotope-labeled internal standard for DBP analysis?

Both are excellent strategies to compensate for matrix effects, and the choice may depend on resource availability and the specific requirements of the assay.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[1][8] This approach is effective when a suitable blank matrix is readily available and the matrix effect is consistent across samples.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS for DBP (e.g., DBP-d4) is chemically identical to the analyte but has a different mass.[10][14] It is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the native analyte, thus providing the most accurate correction.[13]

Q3: What is the surrogate analyte approach for DBP determination?

The surrogate analyte approach utilizes a deuterium-labeled analyte, such as DBP-d4, to construct the calibration line.[10][14] This method is particularly useful when a true blank matrix, completely free of DBP, is difficult to obtain due to the ubiquitous nature of phthalates.[10][15] By using the labeled analog for calibration, the interference from endogenous DBP in the "blank" matrix is circumvented.[10][14]

Data Presentation

Table 1: Performance of a Surrogate Analyte Approach for DBP Quantification in Hexane

Concentration (ng/mL)Mean Response Factor (DBP/DBP-d4)Coefficient of Variation (%)
1~1< 10
5~1< 10
10~1< 10
25~1< 10
50~1< 10
100~1< 10
Data adapted from a study on the surrogate analyte approach.[10]

Table 2: Recovery of DBP from Spiked Water Samples using SPE-GC

Spiked Concentration (mg/L)Mean Recovery (%)Relative Standard Deviation (%)
09711
7.5127< 11
Data from a study on DBP determination in water samples.[16]

Experimental Protocols

1. Matrix Solid-Phase Dispersion (MSPD) for Phthalate Analysis in Mussels

This protocol is based on a method for the simultaneous determination of bisphenols and phthalates in mussel samples.[6]

  • Sample Preparation: Homogenize 1 gram of mussel tissue.

  • Dispersion: Mix the homogenized sample with 4 grams of a dispersing sorbent (e.g., C18).

  • Column Packing: Pack the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution: Elute the analytes with a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727).

  • Analysis: The resulting extract can be analyzed by LC-MS/MS.

2. Solid Phase Extraction (SPE) for DBP in Water Samples

This protocol is adapted from a method for the determination of DBP in water.[16]

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Pass the water sample (spiked with an internal standard if used) through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the DBP from the cartridge with a stronger solvent like methanol or dichloromethane.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis by GC.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in DBP Analysis start Signal Suppression/Enhancement Observed confirm Confirm Matrix Effect (Post-Extraction Spike) start->confirm evaluate_prep Evaluate Sample Preparation (SPE, QuEChERS, MSPD) confirm->evaluate_prep Matrix Effect Confirmed optimize_chrom Optimize Chromatographic Separation evaluate_prep->optimize_chrom modify_ms Modify MS Source Conditions optimize_chrom->modify_ms advanced_cal Implement Advanced Calibration (Matrix-Matched, SIL-IS) modify_ms->advanced_cal resolution Issue Resolved advanced_cal->resolution

Caption: A logical workflow for troubleshooting matrix effects in DBP analysis.

Sample_Preparation_Workflow General Sample Preparation Workflow for DBP Analysis sample Sample Collection homogenize Homogenization (for solid samples) sample->homogenize spike_is Spike with Internal Standard (e.g., DBP-d4) homogenize->spike_is extraction Extraction (LLE, SPE, MSPD, QuEChERS) spike_is->extraction cleanup Cleanup/Purification extraction->cleanup concentrate Concentration/Solvent Exchange cleanup->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis

References

Technical Support Center: Optimizing GC Injection Parameters for Dibutyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography (GC) injection parameters for Dibutyl terephthalate (B1205515) (DBT). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the GC analysis of DBT.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Dibutyl terephthalate peak is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for semi-volatile compounds like DBT is often indicative of active sites within the injection port or column, or suboptimal injection parameters. Here’s a systematic approach to troubleshoot:

    • Active Sites: The issue might be active sites in the liner or on the column that can adsorb higher molecular weight compounds.[1]

      • Solution: Use a deactivated inlet liner. Glass wool within the liner can aid in volatilization but can also be a source of activity if not properly deactivated.[2] Consider using a liner with deactivated glass wool or a liner without glass wool. Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues.

    • Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of DBT, causing band broadening and tailing.

      • Solution: Increase the injector temperature in increments of 10-20°C. A typical starting range for phthalates is 250-280°C.[1] However, for DBT, temperatures up to 300°C have been used effectively.[3] Be mindful not to exceed the column's maximum operating temperature.[1]

    • Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of DBT in the hot inlet, leading to potential degradation and peak tailing.

      • Solution: Optimize the carrier gas flow rate. While typical capillary column flows are around 1 mL/min[4], ensure this is appropriate for your column dimensions and provides efficient transfer of the analyte to the column.

  • Question: I am observing peak fronting for my DBT analysis. What could be the cause?

  • Answer: Peak fronting is less common than tailing for DBT but can occur due to column overload or an incompatible solvent.

    • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.

      • Solution: Reduce the injection volume or dilute your sample. Ensure your injection volume does not overload the column.[5]

    • Solvent Effects: If the solvent is not compatible with the stationary phase or the initial oven temperature is too high, it can cause improper focusing of the analyte at the head of the column.

      • Solution: Ensure your solvent is appropriate for a non-polar or mid-polar column typically used for phthalate (B1215562) analysis. Also, check that the initial oven temperature is below the boiling point of your solvent to allow for proper solvent focusing.

Issue 2: Low or No Response (Peak Disappearance)

  • Question: The peak for this compound is much smaller than expected, or has disappeared entirely. What should I check?

  • Answer: A sudden drop in response or complete peak disappearance can be alarming and points to several potential issues from the syringe to the detector.[1]

    • Injector and Syringe Issues:

      • Clogged Syringe: The syringe may be blocked, preventing sample introduction.[1] Solution: Inspect and clean the syringe, or replace it.

      • Leaking Septum: A cored or leaking septum will cause sample loss during injection.[1] Solution: Replace the septum. It is recommended to use high-quality, low-bleed septa.[1]

    • Incorrect Injector Temperature:

      • Temperature Too Low: Insufficient temperature will prevent the complete vaporization and transfer of DBT to the column.[6][7] Solution: Increase the injector temperature. A good starting point is 250°C, increasing as needed.[7]

      • Temperature Too High: While less common for DBT, excessively high temperatures can cause thermal degradation of the analyte in the inlet, leading to a reduced response. Solution: If you suspect degradation, try lowering the injector temperature.

    • Inlet Liner Adsorption: Active sites in the liner can irreversibly adsorb DBT.

      • Solution: Use a properly deactivated liner and replace it regularly.[8]

Issue 3: Contamination and Ghost Peaks

  • Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram, some of which are interfering with my DBT peak. Where could this contamination be coming from?

  • Answer: Phthalates are ubiquitous plasticizers and contamination is a very common problem in their analysis.[1][9]

    • Sample Preparation and Lab Environment:

      • Consumables: Plastic lab consumables like pipette tips, vials, and tubing are major sources of phthalate contamination.[1][9] Solution: Use glassware whenever possible and rinse it with a suitable solvent like acetone (B3395972) or methanol (B129727) before use.[10] Bake glassware at a high temperature (e.g., 130°C overnight) to remove contaminants.[9]

      • Solvents: Even high-purity solvents can contain trace levels of phthalates. Solution: Run a solvent blank to check for contamination. Use solvents from bottles dedicated to phthalate analysis.

    • GC System:

      • Septum Bleed: The injector septum can release phthalates, especially at high temperatures.[1] Solution: Use high-temperature, low-bleed septa.

      • Carrier Gas Lines: Plastic tubing in the gas lines can be a source of contamination. Solution: Use copper or stainless steel tubing for gas lines.[1]

      • Carryover: Residue from a previous, more concentrated sample can elute in a subsequent run. Solution: Implement a needle wash step and run a solvent blank after a high-concentration sample. If carryover persists, you may need to bake out the column or trim the front end.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting injector temperature for this compound?

    • A1: A good starting point for the injector temperature is 250°C.[7] This can be optimized by increasing it in 10-20°C increments to a range of 280-300°C to ensure efficient vaporization.[1][3][11]

  • Q2: What type of injection mode is best for DBT analysis?

    • A2: For trace analysis, a splitless injection is often preferred to maximize the transfer of the analyte to the column.[6] A pulsed splitless injection can further enhance the transfer of semi-volatile compounds like DBT.[9] If your sample is concentrated, a split injection can be used to avoid overloading the column.

  • Q3: Which GC column is most suitable for this compound analysis?

    • A3: A non-polar or mid-polar column is generally recommended. The most commonly used stationary phases are 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[3][12][13] These columns separate compounds primarily based on their boiling points.

  • Q4: How can I be sure that the peak I am seeing is this compound?

    • A4: The most definitive way is to use a mass spectrometer (MS) detector. By operating in Selected Ion Monitoring (SIM) mode, you can look for the characteristic ions of DBT, which provides high selectivity and sensitivity.[1][4] Many phthalates share a common fragment ion at m/z 149, which can be used for initial identification.[12]

Data Presentation

Table 1: Recommended GC Injection Parameters for this compound Analysis

ParameterRecommended ValueNotes
Injection Mode Splitless or Pulsed SplitlessUse split injection for high concentration samples.
Injector Temperature 250 - 300 °CStart at 250°C and optimize upwards for best response.[1][3][7][11]
Injection Volume 1 µLAdjust based on sample concentration to avoid column overload.[4][11]
Inlet Liner Deactivated, Single TaperUse with deactivated glass wool for dirty samples to protect the column.[2]
Septum High-Temperature, Low-BleedReplace regularly to prevent leaks and contamination.[1]
Carrier Gas Helium or HydrogenHelium is common[4]; Hydrogen can reduce analysis time.[9]
Flow Rate ~1 mL/minOptimize for your specific column dimensions.[4]

Experimental Protocols

Protocol 1: Standard GC Method for this compound Analysis

This protocol provides a general procedure for the analysis of DBT using GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or acetone.[4]

    • Prepare a series of calibration standards by diluting the stock solution.

    • If analyzing a sample matrix, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the DBT.

  • GC System Configuration:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Injector: Set to splitless mode with an injector temperature of 280°C.[11]

    • Oven Program: Initial temperature of 60°C (hold for 1 min), then ramp at 20°C/min to 300°C (hold for 5 min).[11]

    • Detector (FID): Temperature set to 250°C.[11]

    • Detector (MS): Transfer line temperature of 290°C, ion source temperature of 230°C.[4] Operate in SIM mode, monitoring characteristic ions for DBT.

  • Analysis:

    • Inject 1 µL of a solvent blank to check for system contamination.

    • Inject the series of calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the amount of DBT in the samples using the calibration curve.

Visualizations

GC_Troubleshooting_Workflow problem problem check check solution solution path path start Poor DBT Peak (Tailing/Low Response) check_injector Check Injector Parameters start->check_injector temp_low Injector Temp Too Low? check_injector->temp_low increase_temp Increase Temperature (250-300°C) temp_low->increase_temp Yes check_liner Check Inlet Liner temp_low->check_liner No good_peak Optimized Peak Shape & Response increase_temp->good_peak liner_active Liner Active/Dirty? check_liner->liner_active replace_liner Use Deactivated Liner Replace Liner liner_active->replace_liner Yes check_septum Check Septum liner_active->check_septum No replace_liner->good_peak septum_leak Septum Leaking/Cored? check_septum->septum_leak replace_septum Replace with Low-Bleed Septum septum_leak->replace_septum Yes septum_leak->good_peak No replace_septum->good_peak

Caption: Troubleshooting workflow for poor peak shape and low response of this compound.

Contamination_Source_Identification problem problem source_cat source_cat source_item source_item solution solution start Ghost Peaks Observed lab_env Lab Environment & Sample Prep start->lab_env gc_system GC System start->gc_system consumables Plastic Consumables (Vials, Pipette Tips) lab_env->consumables solvents Solvents lab_env->solvents septum Septum Bleed gc_system->septum carryover Sample Carryover gc_system->carryover sol_glassware Use/Bake Glassware consumables->sol_glassware sol_blank Run Solvent Blank solvents->sol_blank sol_septum Use Low-Bleed Septum septum->sol_septum sol_wash Needle Wash/Bakeout carryover->sol_wash

Caption: Identifying and mitigating sources of phthalate contamination in GC analysis.

References

Resolving co-eluting peaks in Dibutyl terephthalate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibutyl Terephthalate (B1205515) (DBT) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of DBT, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides solutions in a question-and-answer format to specific issues you may encounter during your experiments.

Problem: I am observing a broad or asymmetrical peak, suggesting co-elution with an unknown impurity.

Q1: How can I confirm that I have co-eluting peaks?

A1: The first step is to verify that co-elution is indeed occurring.[1] An asymmetrical peak, such as one with a noticeable shoulder or tail, is a strong indicator of co-elution.[2] For mass spectrometry (MS) detectors, you can examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1][2] With a diode array detector (DAD) in HPLC, you can perform a peak purity analysis. If the UV spectra are not identical across the peak, co-elution is likely.[2]

Q2: What are the initial steps to resolve co-eluting peaks in Gas Chromatography (GC)?

A2: Optimizing the GC oven temperature program is often the most effective initial step.[1]

  • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 5-10°C/min) increases the interaction time of the analytes with the stationary phase, which can improve separation.[1]

  • Lower the Initial Temperature: Starting at a lower initial oven temperature can enhance the resolution of early eluting compounds.[1]

  • Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can provide sufficient time for separation to occur.[1][3]

Q3: My peaks are still co-eluting after optimizing the temperature program. What's the next step in GC?

A3: If temperature program optimization is insufficient, consider the following:

  • Change the Stationary Phase: Switching to a GC column with a different stationary phase can alter selectivity and resolve the co-eluting peaks.[1] For complex phthalate (B1215562) and terephthalate mixtures, mid-polarity phases can offer different selectivity compared to standard non-polar phases like DB-5ms.[4]

  • Optimize Carrier Gas Flow Rate: Adjust the carrier gas flow rate to achieve the optimal linear velocity for your column dimensions. This can enhance column efficiency and improve separation.[1][5]

  • Use a Longer Column: A longer column increases the number of theoretical plates, which can lead to better resolution.[5]

Q4: How can I resolve co-eluting peaks in High-Performance Liquid Chromatography (HPLC)?

A4: In HPLC, modifying the mobile phase is a powerful tool for improving resolution.[6]

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve separation.[2][6]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify Mobile Phase pH: If your analyte or the co-eluting impurity is ionizable, adjusting the pH of the mobile phase can significantly change retention and improve resolution.

  • Change the Stationary Phase: Similar to GC, selecting a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide the necessary change in selectivity.[6]

Problem: My Dibutyl Terephthalate peak is co-eluting with its deuterated internal standard.

Q5: How can I resolve the co-elution of an analyte and its deuterated internal standard?

A5: While chromatographic separation is ideal, mass spectrometry provides a robust solution.

  • Utilize Selected Ion Monitoring (SIM): In GC-MS or LC-MS, instead of scanning a full mass range, set the MS to monitor only a few specific, unique ions for both the native DBT and its deuterated standard.[1] This allows for deconvolution of the overlapping peaks, provided that unique fragment ions exist for each compound.[1][4] For example, you can monitor the molecular ion of each compound or unique fragment ions.

  • Tandem Mass Spectrometry (MS/MS): For particularly challenging co-elutions, GC-MS/MS or LC-MS/MS is a highly selective technique.[1] By selecting a specific precursor ion and monitoring a unique product ion for each compound, you can effectively isolate the signal of your target analyte from the internal standard.[1]

Frequently Asked Questions (FAQs)

Q1: Why is co-elution a problem in chromatography?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[2] This compromises the accuracy of quantification because the peak area of the target analyte cannot be accurately determined.[1] It can also lead to incorrect identification of compounds.

Q2: What are common sources of phthalate and terephthalate contamination in the laboratory?

A2: Phthalates are ubiquitous plasticizers and can be found in many laboratory consumables, including solvents, plastic tubing, pipette tips, and septa.[4][7] It is crucial to use high-purity, phthalate-free reagents and glassware, and to minimize the use of plastic materials during sample preparation to avoid background contamination.[8] Running solvent blanks is essential to identify and monitor for any background contamination.[4]

Q3: Can sample preparation techniques help in resolving co-elution?

A3: Yes, effective sample preparation can minimize interferences.

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analyte of interest from the sample matrix, leaving behind many interfering compounds.[1]

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can isolate the target analyte from a complex sample matrix.[1][8] By choosing the appropriate sorbent and elution solvents, you can effectively remove compounds that may co-elute with DBT.

Q4: What is the significance of the m/z 149 ion in the mass spectra of phthalates?

A4: The fragment ion at m/z 149 is characteristic of the phthalic anhydride (B1165640) structure.[4] Under the high-energy conditions of electron ionization (EI) in a mass spectrometer, many phthalate esters lose their alkyl side chains, resulting in this stable, common fragment.[4] This can make it challenging to distinguish between co-eluting phthalates based solely on this ion.[4] While this compound is an isomer of Dibutyl Phthalate, its fragmentation pattern will differ, but it's important to be aware of common fragments from similar compounds.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific applications and instrumentation.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To a 5 mL aqueous sample, add a known concentration of a suitable internal standard (e.g., this compound-d4).

    • Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Vigorously shake the mixture for 2 minutes to ensure thorough extraction.[4]

    • Allow the layers to separate and carefully collect the organic layer.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrument Setup

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MS (or equivalent)

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl-methylpolysiloxane column.[4]

    • Injector: Split/Splitless, operated in splitless mode at 280°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9]

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.[4]

      • Ramp: 10°C/min to 300°C.[4]

      • Final Hold: Hold at 300°C for 5 minutes.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • MS Source Temperature: 230°C.[9]

      • MS Quadrupole Temperature: 150°C.[4]

      • Acquisition Mode: Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis

    • Identify this compound and the internal standard by their retention times and characteristic ions.

    • For quantification, create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

HPLC-UV Analysis of this compound

This protocol provides a general method for the analysis of this compound by HPLC.

  • Sample Preparation

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

  • HPLC Instrument Setup

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., ~240 nm).

  • Data Analysis

    • Identify the this compound peak by its retention time.

    • Quantify the analyte using an external or internal standard calibration curve.

Quantitative Data Summary

The following tables summarize key chromatographic and mass spectrometric data for this compound and a common related compound, Dibutyl Phthalate. Retention times are illustrative and will vary based on the specific method and instrumentation.[4]

Table 1: GC-MS Data for this compound and Dibutyl Phthalate

CompoundTypical Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Dibutyl Phthalate (DBP)~11.88[8]149[9]223, 278
This compound-d4 (DBP-d4)~11.88[9]153[9]227, 282
This compound (DBT)Varies223149, 278

Table 2: HPLC Parameters for Phthalate/Terephthalate Analysis

ParameterTypical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water (80:20 v/v)[11]
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Temperature 30 °C

Visualizations

G cluster_start cluster_confirm Confirmation cluster_resolve Resolution Strategy cluster_gc GC Method cluster_hplc HPLC Method cluster_advanced Advanced/Detector-Based Resolution cluster_end start Co-elution Suspected (Broad/Asymmetrical Peak) confirm_ms Examine Mass Spectra Across Peak start->confirm_ms MS Detector confirm_uv Perform Peak Purity Analysis (DAD) start->confirm_uv UV/DAD Detector gc_temp Optimize Oven Temperature Program confirm_ms->gc_temp sim Use Selected Ion Monitoring (SIM) in MS confirm_ms->sim hplc_mp Modify Mobile Phase (Strength/Solvent) confirm_uv->hplc_mp gc_flow Adjust Carrier Gas Flow Rate gc_temp->gc_flow gc_col Change GC Column (Stationary Phase) gc_flow->gc_col gc_col->sim end Peaks Resolved gc_col->end hplc_ph Adjust Mobile Phase pH hplc_mp->hplc_ph hplc_col Change HPLC Column (Stationary Phase) hplc_ph->hplc_col hplc_col->end msms Employ Tandem MS (MS/MS) sim->msms msms->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Aqueous Sample add_is Add Internal Standard (e.g., DBT-d4) sample->add_is extract Liquid-Liquid Extraction (e.g., with Hexane) add_is->extract concentrate Concentrate Extract (Nitrogen Evaporation) extract->concentrate inject Inject into GC/LC concentrate->inject separate Chromatographic Separation (Column) inject->separate detect Detection (MS or UV) separate->detect integrate Peak Identification and Integration detect->integrate calibrate Internal Standard Calibration integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for DBT analysis.

G cluster_factors Controlling Factors cluster_params Adjustable Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Column Plate Number) Resolution->Efficiency Selectivity Selectivity (α) (Chemical Interaction) Resolution->Selectivity Retention Retention (k) (Capacity Factor) Resolution->Retention Column Column (Length, Particle Size) Efficiency->Column FlowRate Flow Rate Efficiency->FlowRate StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase MobilePhase Mobile Phase Composition (Solvent Strength, pH) Selectivity->MobilePhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase Retention->Temperature

Caption: Relationship between parameters and chromatographic resolution.

References

Technical Support Center: Minimizing Phthalate Contamination in Laboratory Blanks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate (B1215562) contamination in their laboratory blanks.

Troubleshooting Guides

High background levels of phthalates are a common issue in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to identifying and eliminating sources of contamination.

Initial Observation: Your analytical blanks show significant peaks corresponding to one or more phthalates, such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).[1]

Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.[1]

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting high phthalate background in laboratory blanks.

G cluster_0 High Phthalate Background Detected High Phthalate Background Detected Analyze Laboratory Reagent Blank (LRB) Analyze Laboratory Reagent Blank (LRB) High Phthalate Background Detected->Analyze Laboratory Reagent Blank (LRB) Test Solvents and Reagents Test Solvents and Reagents Analyze Laboratory Reagent Blank (LRB)->Test Solvents and Reagents If blank is contaminated Test Consumables Test Consumables Test Solvents and Reagents->Test Consumables If solvents are clean Purify/Replace Solvents Purify/Replace Solvents Test Solvents and Reagents->Purify/Replace Solvents If solvents are contaminated Test Glassware Test Glassware Test Consumables->Test Glassware If consumables are clean Source Phthalate-Free Consumables Source Phthalate-Free Consumables Test Consumables->Source Phthalate-Free Consumables If consumables are contaminated Check GC/MS System Check GC/MS System Test Glassware->Check GC/MS System If glassware is clean Implement Rigorous Glassware Cleaning Implement Rigorous Glassware Cleaning Test Glassware->Implement Rigorous Glassware Cleaning If glassware is contaminated Assess Lab Environment Assess Lab Environment Check GC/MS System->Assess Lab Environment If instrument is clean Clean/Maintain Instrument Clean/Maintain Instrument Check GC/MS System->Clean/Maintain Instrument If instrument is contaminated Improve Lab Hygiene Improve Lab Hygiene Assess Lab Environment->Improve Lab Hygiene If air is the source Analyze Final Blank Analyze Final Blank Purify/Replace Solvents->Analyze Final Blank Source Phthalate-Free Consumables->Analyze Final Blank Implement Rigorous Glassware Cleaning->Analyze Final Blank Clean/Maintain Instrument->Analyze Final Blank Improve Lab Hygiene->Analyze Final Blank Contamination Resolved Contamination Resolved Analyze Final Blank->Contamination Resolved

Caption: Systematic workflow for troubleshooting high phthalate background.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous and can be introduced at almost any stage of the analytical process.[1][2] The most common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1][3] Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1][4]

  • Laboratory Consumables: Plastic items are a primary source. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][5][6] Parafilm can also be a source of DEHP.[1]

  • Glassware: Improperly cleaned glassware can harbor phthalate residues. Even new glassware may have coatings that contain phthalates.[1][4]

  • Laboratory Equipment: Tubing (especially PVC), solvent frits (stones) used in HPLC, and components of automated extraction systems can leach phthalates.[1][2][4]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1][4][7] This airborne contamination can settle on surfaces and enter samples.[1]

  • Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a source of phthalates.[1][3]

Q2: I am observing ghost peaks in my chromatogram. Could these be phthalates?

Yes, ghost peaks, especially those that appear consistently in blanks and samples, are often indicative of contamination.[1] Phthalates, being semi-volatile, can accumulate in the GC injector port and be slowly released during subsequent runs, leading to ghost peaks.[1]

Solvents and Reagents

Q3: How can I test my solvents for phthalate contamination?

A simple method is to concentrate a significant volume of the solvent and analyze the residue.[1]

Experimental Protocol: Solvent Purity Check [1]

  • Carefully evaporate a known volume (e.g., 100 mL) of the solvent in a scrupulously clean glass container under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a small, known volume of a high-purity solvent (one you have previously tested and confirmed to be clean).[1]

  • Analyze the reconstituted residue by GC-MS.[1]

  • If phthalates are detected, the original solvent is contaminated. Consider purchasing a higher grade of solvent or purifying it in-house.[1]

Q4: What is the best way to prepare phthalate-free water and other reagents?

For water, using a high-quality water purification system (e.g., Milli-Q) is a good starting point.[1] For other aqueous reagents, prepare them using this purified water and store them in glass containers. For solid reagents like sodium sulfate, which is used for drying extracts, it's recommended to bake them at a high temperature (e.g., 400°C) to volatilize any phthalates.[1]

Laboratory Consumables

Q5: How can I determine if my pipette tips or other plastic consumables are a source of contamination?

You can perform a leaching test to determine if your plastic consumables are contributing to phthalate contamination.

G cluster_0 Start Start Place Consumables in Clean Glass Vial Place Consumables in Clean Glass Vial Start->Place Consumables in Clean Glass Vial Add Phthalate-Free Solvent Add Phthalate-Free Solvent Place Consumables in Clean Glass Vial->Add Phthalate-Free Solvent Agitate or Sonicate Agitate or Sonicate Add Phthalate-Free Solvent->Agitate or Sonicate Analyze Solvent for Phthalates Analyze Solvent for Phthalates Agitate or Sonicate->Analyze Solvent for Phthalates Compare to Solvent Blank Compare to Solvent Blank Analyze Solvent for Phthalates->Compare to Solvent Blank End End Compare to Solvent Blank->End

Caption: Workflow for testing phthalate leaching from consumables.

Experimental Protocol: Consumable Leaching Test [1]

  • Place a known number of the consumable (e.g., pipette tips, vial caps) into a clean glass vial.[1]

  • Add a measured volume of a phthalate-free solvent (e.g., hexane (B92381) or methanol).[1]

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).[1]

  • Remove the solvent and analyze it for phthalates using GC-MS.[1]

  • Compare the results to a solvent blank. The presence of phthalate peaks indicates leaching from the consumable.

Data Presentation: Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

Lab ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)Reference
Pipette TipsDEHP0.36[5][6]
DINP0.86[5][6]
Plastic SyringesDMP, DBP, DEHPNot Quantified[6]
Plastic Filter Holders (PTFE)DBP2.49[5][6]
Plastic Filter Holders (Regenerated Cellulose)DBP0.61[5][6]
Plastic Filter Holders (Cellulose Acetate)DMP5.85[5][6]
Parafilm®DEHP0.50[5][6]
Glassware

Q6: What is the recommended cleaning procedure for glassware to minimize phthalate contamination?

A rigorous, multi-step cleaning process is essential to remove phthalate residues from glassware.

Experimental Protocol: Rigorous Glassware Cleaning [1]

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove organic residues. This should be done in a fume hood.[1]

  • Baking (Optional but Recommended): Bake the glassware in an oven at a high temperature (e.g., 400°C) for an extended period to volatilize any remaining phthalates.[4]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1][2]

Instrumentation and Analysis

Q7: My blanks are clean, but my samples show high levels of phthalates that are not expected. What could be the issue?

If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] However, it's also possible that there is carryover from a previously injected, highly concentrated sample.[1]

Troubleshooting Steps:

  • Injector Maintenance: The GC inlet is a common place for less volatile compounds like phthalates to accumulate.[1] Clean or replace the injector liner and septum.[1]

  • Column Bake-out: Bake out your GC column at a high temperature (as per the manufacturer's recommendation) to remove any contaminants.[1]

  • Run Solvent Blanks: After maintenance, run several solvent blanks to ensure the system is clean before analyzing your samples.[1]

Q8: Can the GC-MS syringe be a source of contamination?

Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1] When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed and introduced into the system.[1][8]

Mitigation Strategies:

  • Needle Wash: Ensure the autosampler's needle wash function is working effectively and uses a clean, phthalate-free solvent.[1]

  • Injection Technique: For manual injections, minimize the time the needle is exposed to the lab air before injection.[1] Fast injection at a low injector temperature (e.g., 40°C) can also minimize thermal desorption from the needle wall.[8][9]

References

Technical Support Center: Dibutyl Terephthalate (DBT) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand catalyst deactivation during the synthesis of Dibutyl terephthalate (B1205515) (DBT).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for Dibutyl terephthalate (DBT) synthesis?

A1: The synthesis of DBT, typically through the esterification of phthalic anhydride (B1165640) with n-butanol, utilizes various catalysts. Homogeneous acid catalysts like concentrated sulfuric acid and p-toluenesulfonic acid are common due to their low cost and high activity.[1] However, modern approaches are increasingly favoring heterogeneous solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfonic acid-functionalized materials because they are more environmentally friendly and easier to separate and reuse.[2] Titanate compounds, like tetraisopropoxy titanate (TIPT), are also used, particularly in transesterification routes.[3]

Q2: What are the initial signs of catalyst deactivation?

A2: The primary indicator of catalyst deactivation is a noticeable decline in the reaction rate and a lower-than-expected product yield or conversion rate.[4][5] Other signs may include a change in product selectivity, leading to the formation of impurities or byproducts, and alterations in the physical properties of the catalyst itself, such as a change in color or the breakdown of particles.[6] Regular monitoring of product yields, reactor temperatures, and pressure drops is crucial for early detection.[4]

Q3: How does water affect the catalyst during DBT production?

A3: Water is a byproduct of the esterification reaction between phthalic anhydride and n-butanol.[6] The presence of water can negatively impact catalyst performance. For many solid acid catalysts, water can lead to the leaching of active sites or cause structural damage.[7] It can also dilute or deactivate certain acid catalysts, inhibiting the reaction.[8] Therefore, efficient removal of water from the reaction mixture, often using a fractionating column, is essential to maintain catalyst activity and drive the reaction towards product formation.[9]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, depending on the cause of deactivation, many catalysts can be regenerated to restore their activity. For deactivation caused by coke or carbonaceous deposits, a common regeneration method is to burn off the coke in a controlled oxidative atmosphere.[4][10] If the catalyst is poisoned by impurities, chemical washing or treatment might be effective.[11] For solid acid catalysts, regeneration may involve washing with solvents, treating with acid solutions, or thermal treatments to restore acidic properties.[5][11]

Troubleshooting Guide: Catalyst Deactivation

Problem 1: A significant drop in DBT conversion rate is observed.

  • Possible Cause 1: Coking/Fouling.

    • Explanation: At elevated temperatures (typically 150–200 °C for DBT synthesis), side reactions can lead to the formation of carbonaceous deposits, or "coke," on the catalyst surface.[4] This coke physically blocks the active sites and pores of the catalyst, preventing reactants from accessing them.[12]

    • Diagnostic Steps:

      • Carefully sample the catalyst from the reactor. A visual inspection may reveal a discoloration (darkening) of the catalyst.

      • Perform Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of carbonaceous deposits.[10]

    • Solution:

      • Regeneration: For solid catalysts, a common method is controlled calcination (burning) in air or an oxygen-nitrogen mixture to remove the coke.[4][10]

      • Process Optimization: Lowering the reaction temperature or adjusting the reactant feed ratio can help minimize the side reactions that lead to coke formation.[4]

  • Possible Cause 2: Poisoning.

    • Explanation: Impurities in the phthalic anhydride or n-butanol feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.[5][12] Common poisons include sulfur compounds, nitrogen compounds, or metal ions.[4]

    • Diagnostic Steps:

      • Analyze the feedstock using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma (ICP) analysis to identify potential impurities.

      • Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the presence of poisoning elements.

    • Solution:

      • Feedstock Purification: Implement a purification step for the reactants to remove identified contaminants before they enter the reactor.

      • Catalyst Regeneration: Depending on the poison, a specific chemical wash or treatment may be able to remove the impurity and restore activity. This can be reversible or irreversible depending on the nature of the poison.[5]

  • Possible Cause 3: Sintering.

    • Explanation: Exposure to high reaction temperatures over extended periods can cause the small, highly dispersed active particles of a catalyst to agglomerate into larger crystals.[4][12] This process, known as sintering, leads to an irreversible loss of active surface area.

    • Diagnostic Steps:

      • Measure the surface area of the spent catalyst using BET (Brunauer-Emmett-Teller) analysis and compare it to that of the fresh catalyst. A significant reduction indicates sintering.[5]

      • Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe changes in the catalyst's crystal structure and particle size.[4]

    • Solution:

      • Sintering is generally irreversible. The primary mitigation strategy is preventative.

      • Process Control: Operate the reactor within the catalyst's recommended temperature range to avoid thermal degradation.[10]

      • Catalyst Selection: Choose a catalyst with higher thermal stability or one that uses a thermally stable support material.[10]

Data Presentation

Table 1: Performance of Various Catalysts in Esterification Reactions

Catalyst TypeReactantsTemperature (°C)Reaction TimeConversion / YieldReusabilityReference
JY-0719 Phthalic anhydride, Butyl alcoholNot specified270 min94% YieldNot specified[13]
Sulfuric Acid Phthalic anhydride, n-butanol120-150Not specified92% ProductNot reusable[6]
Diacid Ionic Liquid Waste PET, n-butanol2108 h97.5% Yield (DBTP)Reused 7 times with no obvious decrease[14]
Amberlyst-15 Free Fatty Acids, Methanolup to ~140Not specifiedHigh activityGood[2]
Sulfated ZrO₂-TiO₂ Acetic acid, Ethanol (B145695)100Not specified93.7% ConversionGood[2]
Fe₃O₄@SiO₂–P([VLIM]PW) Palmitic acid, Methanol706 h92% ConversionGood[15]

Experimental Protocols

Protocol 1: Standard Test for Catalyst Activity in DBT Synthesis

  • Reactor Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a reflux condenser.

  • Reactant Charging:

    • Charge the flask with phthalic anhydride (e.g., 0.5 mol) and n-butanol (e.g., 1.5 mol, providing a 3:1 molar ratio).[13]

    • Add the catalyst. For solid catalysts, this is typically 0.5-5% by weight of the reactants.[6][13] For liquid catalysts like sulfuric acid, a typical loading is around 5% by weight.[9]

  • Reaction Execution:

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-150 °C).

    • Continuously remove the water byproduct collected in the Dean-Stark trap to drive the equilibrium towards the product.

    • Collect samples from the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis.

  • Sample Analysis:

    • Cool the collected samples and prepare them for analysis.

    • Determine the conversion of phthalic anhydride using Gas Chromatography (GC) by comparing the peak area of the reactant to an internal standard.

  • Activity Calculation:

    • Calculate the conversion percentage at each time point. Catalyst activity is determined by the rate at which the conversion reaches its maximum. A decline in this rate over subsequent runs with a reused catalyst indicates deactivation.

Protocol 2: General Regeneration of a Coked Solid Acid Catalyst

  • Catalyst Recovery:

    • After the reaction, cool the reactor and separate the solid catalyst from the liquid product mixture by filtration.

  • Solvent Washing:

    • Wash the recovered catalyst thoroughly with a solvent like ethanol or acetone (B3395972) to remove any adsorbed reactants and products from the surface. Repeat this step 2-3 times.

  • Drying:

    • Dry the washed catalyst in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the residual solvent.

  • Oxidative Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a controlled flow of a dilute oxygen/nitrogen mixture or air.

    • Slowly ramp the temperature to a target value (typically 300-500 °C, depending on the catalyst's thermal stability) and hold for 2-4 hours to burn off the carbon deposits. Caution: This step must be performed in a well-ventilated area, as it releases CO₂.

  • Cooling and Storage:

    • After the calcination period, cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen) to prevent re-adsorption of atmospheric moisture.

    • Store the regenerated catalyst in a desiccator until its next use.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Deactivation Mechanisms cluster_outcomes Observed Outcomes Coking Coking / Fouling Blockage Active Site Blockage & Pore Mouth Plugging Coking->Blockage Carbon deposits form Poisoning Poisoning Adsorption Strong Adsorption on Active Sites Poisoning->Adsorption Impurities bind to sites Sintering Sintering (Thermal Degradation) SurfaceLoss Loss of Active Surface Area Sintering->SurfaceLoss Particles agglomerate Outcome Reduced Activity Lower Yield Poor Selectivity Blockage->Outcome Adsorption->Outcome SurfaceLoss->Outcome Irreversible

Caption: Key pathways leading to catalyst deactivation.

Troubleshooting_Workflow cluster_diagnosis Diagnostic Steps cluster_findings Potential Findings & Causes cluster_solutions Solutions start Observe Drop in Conversion Rate / Yield check_feed 1. Analyze Feedstock for Impurities (GC-MS, ICP) start->check_feed check_catalyst 2. Characterize Spent Catalyst (BET, TGA, XRD, XPS) start->check_catalyst check_process 3. Review Process Conditions (Temperature, Pressure) start->check_process is_poison Impurities Detected? (Poisoning) check_feed->is_poison is_coke Carbon Deposits Found? Surface Area Reduced? (Coking) check_catalyst->is_coke is_sinter Particle Size Increased? Surface Area Lost? (Sintering) check_catalyst->is_sinter check_process->is_sinter sol_purify Purify Feedstock is_poison->sol_purify sol_regen Regenerate Catalyst (Calcination, Washing) is_coke->sol_regen sol_replace Optimize Conditions or Replace Catalyst is_sinter->sol_replace

Caption: A workflow for troubleshooting catalyst deactivation.

References

Preventing thermal degradation of Dibutyl terephthalate during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Dibutyl terephthalate (B1205515) (DBT) during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is Dibutyl terephthalate (DBT) and why is its thermal stability important?

This compound (DBT) is an organic compound used as a plasticizer. Maintaining its thermal stability during processing is crucial to prevent the alteration of its chemical structure, which can lead to undesirable changes in the final product's properties, including discoloration, loss of performance, and the formation of potentially harmful byproducts.

Q2: At what temperature does this compound (DBT) start to thermally degrade?

Q3: What are the primary products of DBT thermal degradation?

Based on studies of the thermal decomposition of the closely related isomer, Dibutyl phthalate (B1215562) (DBP), the main degradation products at temperatures below 650°C are expected to be 2-butene (B3427860) and 1-butanol. At higher processing temperatures, the degradation is likely to become more complex, potentially forming terephthalic anhydride (B1165640) and butyl benzoate.

Q4: How can I prevent the thermal degradation of DBT during my experiments?

Preventing thermal degradation of DBT primarily involves two strategies: optimizing processing parameters and using chemical stabilizers. Lowering the processing temperature and minimizing the processing time are effective first steps. Additionally, processing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. The use of antioxidants can further inhibit degradation pathways.

Q5: What types of stabilizers are effective for DBT?

While specific studies on stabilizers for DBT are limited, general-purpose antioxidants used for plastics and plasticizers are likely to be effective. These are typically categorized into primary and secondary antioxidants.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to interrupt the degradation process by scavenging free radicals.

  • Secondary Antioxidants (Peroxide Decomposers): Organophosphites and thioesters can be used to decompose hydroperoxides into stable, non-radical products, often providing a synergistic effect when used with primary antioxidants.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (Yellowing) of the final product Thermal degradation of DBT leading to the formation of chromophores.• Lower the processing temperature.• Reduce the processing time.• Process under an inert atmosphere (Nitrogen or Argon).• Introduce a primary antioxidant (e.g., a hindered phenolic antioxidant) at a low concentration (0.05-0.2% w/w).
Undesirable odor in the final product Formation of volatile degradation products such as butanol and butene.• Ensure adequate ventilation during processing.• Optimize processing conditions to lower temperature and time.• Confirm the purity of the starting DBT material.
Inconsistent experimental results Variable levels of DBT degradation between batches.• Strictly control processing temperature and time for all experiments.• Ensure consistent mixing and heating.• Consider the use of a stabilizer system (primary and secondary antioxidants) to ensure consistent material stability.
Change in viscosity or mechanical properties Alteration of the plasticizer's integrity due to thermal decomposition.• Implement the use of a stabilizer package.• Re-evaluate the processing temperature to ensure it is well below the onset of degradation.• Analyze the DBT post-processing to quantify any degradation.

Experimental Protocols

Protocol for Determining the Onset of Thermal Degradation of DBT using Thermogravimetric Analysis (TGA)

This protocol outlines the methodology to determine the temperature at which DBT begins to thermally degrade.

Objective: To identify the onset temperature of weight loss of DBT, indicating the beginning of thermal degradation.

Materials and Equipment:

  • This compound (DBT) sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Analytical balance

  • Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the DBT sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of degradation is determined as the temperature at which a significant weight loss begins. This can be calculated using the software accompanying the TGA instrument, often by the intersection of the baseline with the tangent of the decomposition curve.

Protocol for Evaluating the Efficacy of an Antioxidant in Preventing DBT Degradation

Objective: To compare the thermal stability of unstabilized DBT with DBT containing an antioxidant.

Materials and Equipment:

  • This compound (DBT)

  • Selected antioxidant (e.g., a hindered phenolic antioxidant)

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Beakers and stirring equipment

Procedure:

  • Sample Preparation:

    • Control Sample: Use pure DBT.

    • Stabilized Sample: Prepare a mixture of DBT with a known concentration of the antioxidant (e.g., 0.1% w/w). Ensure the antioxidant is thoroughly dissolved or dispersed in the DBT.

  • TGA Analysis:

    • Perform TGA on both the control and stabilized samples following the protocol described above.

  • Data Analysis:

    • Compare the onset temperature of degradation for both samples. An increase in the onset temperature for the stabilized sample indicates that the antioxidant is effective in improving the thermal stability of DBT.

Visualizations

Thermal_Degradation_Pathway DBT This compound (DBT) Heat High Temperature (Processing) DBT->Heat Exposure to Degradation_Products Degradation Products Heat->Degradation_Products Leads to Butene 2-Butene Degradation_Products->Butene Butanol 1-Butanol Degradation_Products->Butanol Terephthalic_Anhydride Terephthalic Anhydride Degradation_Products->Terephthalic_Anhydride Butyl_Benzoate Butyl Benzoate Degradation_Products->Butyl_Benzoate

Caption: Inferred thermal degradation pathway of this compound.

Stabilizer_Action_Workflow cluster_unstabilized Unstabilized Process cluster_stabilized Stabilized Process DBT_unstabilized DBT Heat_unstabilized Heat DBT_unstabilized->Heat_unstabilized Free_Radicals Free Radicals Heat_unstabilized->Free_Radicals Degradation_unstabilized Degradation Free_Radicals->Degradation_unstabilized DBT_stabilized DBT + Antioxidant Heat_stabilized Heat DBT_stabilized->Heat_stabilized Free_Radicals_stabilized Free Radicals Heat_stabilized->Free_Radicals_stabilized Antioxidant Antioxidant Action (Radical Scavenging) Free_Radicals_stabilized->Antioxidant Stable_Product Stable Product Antioxidant->Stable_Product

Caption: Role of antioxidants in preventing DBT thermal degradation.

References

Technical Support Center: Enhancing the Long-term Stability of Dibutyl Terephthalate in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of Dibutyl terephthalate (B1205515) (DBT) in polymer blends.

Troubleshooting Guides

This section addresses common issues encountered during the formulation, processing, and aging of polymer blends plasticized with Dibutyl terephthalate.

Observed Issue Potential Root Causes Recommended Solutions & Troubleshooting Steps
Reduced Flexibility and Increased Brittleness Over Time 1. DBT Migration/Leaching: The plasticizer is slowly moving out of the polymer matrix to the surface.[1][2] 2. Thermal Degradation: High processing or service temperatures are causing the breakdown of the polymer or DBT. 3. Incompatibility: Poor compatibility between DBT and the polymer matrix.1. Optimize DBT Concentration: Reduce the DBT concentration to the minimum required for the desired flexibility. 2. Introduce a Co-plasticizer: Blend DBT with a higher molecular weight plasticizer to reduce overall migration. 3. Surface Modification: Consider surface treatments like plasma coating to create a barrier that prevents leaching.[3][4] 4. Lower Processing Temperature: Adjust processing parameters to the lowest possible temperature that still ensures proper mixing and formation. 5. Incorporate Stabilizers: Add thermal stabilizers to the blend to prevent degradation of the polymer and plasticizer.
Oily or Tacky Surface on the Polymer Product 1. Plasticizer Blooming: Supersaturation of DBT in the polymer matrix, leading to its exudation on the surface. 2. High Processing Temperatures: Excessive heat during processing can increase the mobility of DBT molecules, causing them to migrate to the surface upon cooling.1. Verify DBT Concentration: Ensure the concentration of DBT is within the optimal range for the specific polymer. 2. Improve Dispersion: Enhance mixing during compounding to ensure homogeneous distribution of DBT within the polymer matrix. 3. Control Cooling Rate: A slower, more controlled cooling process after thermal processing can sometimes reduce blooming.
Discoloration (Yellowing or Browning) of the Polymer Blend 1. Thermal-Oxidative Degradation: Exposure to heat and oxygen can lead to the degradation of the polymer backbone and/or the plasticizer. 2. Presence of Impurities: Residual catalysts or other impurities in the polymer resin can accelerate thermal degradation.1. Incorporate Antioxidants: Add antioxidants to the formulation to mitigate oxidative degradation. 2. Process Under Inert Atmosphere: If feasible, process the polymer blend under a nitrogen atmosphere to minimize oxidation. 3. Use High-Purity Resin: Ensure the polymer resin is of high quality and free from contaminants.
Inconsistent Mechanical Properties in Batches 1. Inhomogeneous Mixing: Poor dispersion of DBT and other additives within the polymer matrix. 2. Variations in Processing Conditions: Inconsistent temperature, pressure, or mixing times during manufacturing.1. Optimize Mixing Parameters: Increase mixing time, speed, or use a more efficient compounding technique to ensure a homogeneous blend. 2. Standardize Processing Protocols: Strictly control and monitor all processing parameters to ensure batch-to-batch consistency. 3. Quality Control Checks: Implement in-process quality control checks on the dispersion of additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the loss of this compound (DBT) from a polymer matrix?

A1: The primary mechanism for the loss of DBT, a non-covalently bonded plasticizer, is migration or leaching.[1] This process involves the diffusion of DBT molecules from the bulk of the polymer to its surface, from where it can be removed through contact with liquids (extraction), volatilize into the air, or be wiped off. The rate of migration is influenced by factors such as temperature, the initial concentration of DBT, and the type of polymer used.[3][4]

Q2: How does temperature affect the long-term stability of DBT in polymer blends?

A2: Temperature has a significant impact on the stability of DBT in polymer blends. Higher temperatures increase the kinetic energy of both the polymer chains and the DBT molecules, leading to a higher diffusion rate of the plasticizer.[3][5] This accelerates the migration of DBT to the surface, resulting in a faster loss of flexibility and an increase in brittleness. Elevated temperatures can also promote thermal and oxidative degradation of the polymer and the plasticizer, which can lead to discoloration and a decline in mechanical properties.

Q3: Is there a difference in stability between this compound (DBT) and Dibutyl phthalate (B1215562) (DBP)?

A3: While both are butyl-based plasticizers, their structural differences (terephthalate vs. phthalate) can influence their interaction with the polymer matrix and thus their stability. Generally, terephthalates are considered to have lower migration rates than orthophthalates due to their linear molecular structure, which can lead to better packing and stronger intermolecular interactions within the polymer. However, specific comparative data for DBT and DBP in the same polymer system is limited. Studies on DBP show it is more stable and leaches more slowly than diethyl phthalate (DEP).[3][4]

Q4: What are the expected degradation products of DBT in a polymer blend?

A4: The degradation of DBT in a polymer blend is likely to occur through hydrolysis of its ester bonds, especially in the presence of moisture and at elevated temperatures. This would lead to the formation of terephthalic acid and butanol. Further degradation, particularly under oxidative conditions, could lead to the formation of smaller organic molecules.

Q5: How can I quantitatively measure the amount of DBT that has migrated from my polymer sample?

A5: The most common and accurate method for quantifying DBT migration is through solvent extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] A sample of the polymer is immersed in a suitable solvent (e.g., hexane, methanol) for a specific period. The solvent is then analyzed by GC-MS to determine the concentration of DBT that has leached out.

Quantitative Data on Plasticizer Migration

Due to the limited availability of specific quantitative data for this compound (DBT), the following tables present data for the closely related plasticizer, Dibutyl phthalate (DBP), to provide a comparative understanding of the effects of concentration and temperature on plasticizer migration.

Table 1: Effect of DBP Concentration on Leaching from PVC Films

DBP Concentration (wt%)Leaching Behavior
5Low and slow leaching
30Moderate leaching
70High and rapid leaching
Source: Adapted from studies on DBP leaching from PVC films, which indicate that higher bulk concentrations lead to less stable plasticizer molecules within the polymer matrix, facilitating easier migration.[3][4]

Table 2: Influence of Temperature on DBP Leaching from Microplastics in an Aqueous Environment

Temperature (°C)DBP DetectedLeached DBP Concentration Range (mg/L) over 16 days
25Not DetectedN/A
45Detected0.37 - 0.76
Source: Based on a study of DBP leaching from various microplastics in a simulated marine environment, highlighting the significant role of temperature in promoting plasticizer migration.[5]

Experimental Protocols

Protocol 1: Accelerated Aging of Polymer Blends (ASTM D3045)

This protocol outlines a procedure for accelerated aging of polymer samples to predict their long-term performance under thermal stress.

  • Sample Preparation:

    • Prepare at least three replicate specimens of the polymer blend with known dimensions and weight.

    • Ensure specimens are clean and free of any surface contaminants.

  • Apparatus:

    • A laboratory oven with forced air circulation and precise temperature control.

  • Procedure:

    • Select at least four exposure temperatures. A common approach is to use a "10-degree rule" (Q10 = 2), which assumes that for every 10°C increase in temperature, the rate of chemical reaction doubles.

    • Place the specimens in the oven, ensuring they are not in contact with each other.

    • The duration of the aging is determined by the desired equivalent real-time aging. For example, to simulate one year of aging at 25°C, the required time at 60°C can be calculated.

    • At predetermined intervals, remove a set of specimens from the oven.

  • Post-Aging Analysis:

    • Allow the specimens to cool to room temperature in a desiccator.

    • Evaluate the change in properties of interest, such as weight loss (indicative of plasticizer volatilization), mechanical properties (tensile strength, elongation), and color.

Protocol 2: Quantification of DBT Migration using GC-MS

This protocol provides a step-by-step method for the quantitative analysis of DBT that has migrated from a polymer into a solvent.

  • Materials and Reagents:

    • Polymer samples with a known surface area.

    • DBT standard solution.

    • Internal standard solution (e.g., Benzyl benzoate).

    • GC-grade solvents (e.g., hexane, methanol).

    • Glass vials with PTFE-lined caps.

  • Extraction Procedure:

    • Accurately weigh the polymer samples and place them in separate glass vials.

    • Add a known volume of the extraction solvent to each vial, ensuring the sample is fully submerged.

    • Seal the vials and place them in a temperature-controlled environment (e.g., an incubator shaker) for a specified duration.

    • After the extraction period, carefully remove an aliquot of the solvent for analysis.

  • GC-MS Analysis:

    • Instrument Setup:

      • Gas Chromatograph: Use a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methyl silicone).

      • Injector: Operate in splitless mode.

      • Carrier Gas: Helium at a constant flow rate.

      • Mass Spectrometer: Operate in electron impact (EI) mode using selected ion monitoring (SIM).

    • Calibration: Prepare a series of calibration standards containing known concentrations of DBT and the internal standard.

    • Sample Analysis: Inject the extracted solvent samples into the GC-MS system.

    • Quantification: Identify and integrate the peaks corresponding to DBT and the internal standard. Construct a calibration curve and determine the concentration of DBT in the extracts. The amount of migrated DBT can then be calculated based on the volume of the solvent and the surface area of the polymer sample.

Diagrams

DBT_Degradation_Pathway DBT This compound (DBT) Hydrolysis Hydrolysis (Moisture, Heat) DBT->Hydrolysis Terephthalic_Acid Terephthalic Acid Hydrolysis->Terephthalic_Acid Butanol Butanol Hydrolysis->Butanol Oxidation Further Oxidation Terephthalic_Acid->Oxidation Degradation_Products Smaller Organic Molecules (e.g., Benzoic Acid) Oxidation->Degradation_Products

Caption: Proposed degradation pathway for this compound (DBT).

Experimental_Workflow Start Prepare Polymer-DBT Blend Samples Accelerated_Aging Accelerated Aging (e.g., ASTM D3045) Start->Accelerated_Aging Solvent_Extraction Solvent Extraction of Aged Samples Accelerated_Aging->Solvent_Extraction Mechanical_Testing Mechanical Property Testing (Tensile, Elongation) Accelerated_Aging->Mechanical_Testing Visual_Inspection Visual Inspection (Color, Surface) Accelerated_Aging->Visual_Inspection GCMS_Analysis GC-MS Analysis of Extract Solvent_Extraction->GCMS_Analysis Quantification Quantification of Migrated DBT GCMS_Analysis->Quantification Data_Analysis Correlate DBT Loss with Property Changes Quantification->Data_Analysis Mechanical_Testing->Data_Analysis Visual_Inspection->Data_Analysis End Assess Long-Term Stability Data_Analysis->End

Caption: Experimental workflow for assessing DBT stability in polymer blends.

References

Technical Support Center: Reducing Dibutyl Terephthalate (DBT) Migration from PVC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and standardized protocols for mitigating the migration of Dibutyl terephthalate (B1205515) (DBT) from Polyvinyl Chloride (PVC) products.

Frequently Asked Questions (FAQs)

Q1: What is Dibutyl terephthalate (DBT) and why is its migration from PVC a concern?

This compound (DBT) is a plasticizer added to PVC to increase its flexibility and durability. However, DBT is not chemically bound to the PVC polymer matrix and can leach or migrate out of the product over time.[1] This migration is a significant concern in sensitive applications, such as medical devices, food packaging, and pharmaceutical containers, as it can lead to contamination of the contacting medium, compromise the mechanical integrity of the PVC product, and pose potential health risks.[2][3]

Q2: What are the primary mechanisms and driving forces behind DBT migration?

DBT migration from the bulk PVC material to the surface and into a contacting medium (e.g., a liquid, food, or biological tissue) is a multi-step process.[4] The primary drivers include:

  • Diffusion: Movement of DBT molecules from the bulk polymer to the product surface.

  • Interfacial Transport: Partitioning of DBT from the PVC surface into the external medium.[4]

  • External Factors: Elevated temperatures, direct contact with solvents (especially lipids and non-polar solvents), and mechanical stress can significantly accelerate migration rates.[4][5][6]

  • Material Characteristics: The concentration of DBT, the morphology of the PVC, and the presence of other additives influence the free volume within the polymer and, consequently, the mobility of the plasticizer.[4]

Q3: What are the main strategies to reduce or prevent DBT migration?

Strategies to inhibit plasticizer migration focus on immobilizing the DBT molecules or creating a barrier to prevent their escape. Key approaches include:

  • Surface Modification: Altering the outermost layer of the PVC to create a barrier. This includes techniques like irradiation (UV, gamma, plasma) to cross-link the surface, chemical grafting of functional polymer chains, and surface fluorination.[2][4][7]

  • Barrier Coatings: Applying a thin, impermeable layer (e.g., polyurethane, SiOₓ) to the PVC surface to block migration.[7][8][9]

  • Use of Additives: Incorporating nanoparticles (e.g., nano-SiO₂) or secondary polymeric plasticizers into the PVC formulation to create a more tortuous path for DBT diffusion.[8][10]

  • Alternative Plasticizers: Replacing DBT with higher molecular weight or polymeric plasticizers that have inherently lower mobility.[11][12]

Q4: How is DBT migration quantified?

The amount of DBT that has migrated into a surrounding medium (a "food simulant" or extraction solvent) is typically measured using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for accurately detecting and quantifying the concentration of DBT.[6][13][14]

Troubleshooting Guide for Migration Experiments

ProblemPossible CausesRecommended Solutions
High variability in migration results between replicate samples. 1. Inconsistent sample surface area to simulant volume ratio.2. Temperature fluctuations during the incubation period.3. Non-uniform surface treatment or coating.4. Contamination of glassware or solvents.1. Precisely control the dimensions of PVC samples and the volume of the simulant liquid.2. Use a calibrated incubator with stable temperature control (±1°C).3. Verify the homogeneity of the surface modification using techniques like contact angle measurements or XPS.4. Use high-purity solvents and meticulously clean all glassware before use.
Migration levels are unexpectedly high, exceeding theoretical limits. 1. Incorrect food simulant used (e.g., a highly aggressive solvent).2. Incubation temperature is too high or time is too long.3. Degradation of the PVC matrix, releasing plasticizer.4. Analytical instrument calibration error.1. Ensure the food simulant (e.g., 10% ethanol, 3% acetic acid, isooctane) is appropriate for the intended application and regulatory standards.[13]2. Verify incubation parameters against established protocols.3. Check for signs of polymer degradation (discoloration, embrittlement) and consider less harsh experimental conditions.4. Re-calibrate the HPLC or GC-MS with fresh, certified reference standards for DBT.
No detectable migration after applying a reduction technique. 1. The reduction method is highly effective.2. The analytical method's Limit of Detection (LOD) is too high.3. The migration experiment duration or temperature is insufficient to induce measurable migration.1. This may be the desired outcome. Confirm by testing under more aggressive conditions (higher temperature or longer duration).2. Validate the analytical method to ensure it can detect DBT at the required low concentrations.[6][14]3. Extend the incubation time or increase the temperature according to relevant testing standards to ensure a fair evaluation of the technique.
Surface coating delaminates or dissolves during the migration test. 1. Poor adhesion between the coating and the PVC substrate.2. Chemical incompatibility between the coating and the food simulant.1. Implement a surface pre-treatment step (e.g., plasma activation) before coating to improve adhesion.[2]2. Test the chemical resistance of the coating material in the selected simulant before applying it to the PVC samples.

Data on Migration Reduction Techniques

The following table summarizes the reported effectiveness of various methods for reducing plasticizer migration from PVC. While data specific to DBT is limited, these results for other common plasticizers (e.g., DEHP) provide a strong indication of the potential efficacy of each technique.

Migration Reduction TechniquePlasticizer TypeReported Reduction EfficiencyReference
Argon Plasma TreatmentDEHPUp to 95%[1]
Irradiation + Surface GraftingPhthalates> 70%[7]
Partial Replacement with Polymeric Plasticizer (ABS)DOPSignificant reduction compared to control[10]
Partial Replacement with Polymeric Plasticizer (EVA)DOPSignificant reduction, but less than ABS[10]
Surface Cross-linking via UV RadiationGeneral PlasticizersForms an effective network to prevent migration[8]

Experimental Protocols

Protocol 1: Standard DBT Migration Testing via Immersion

This protocol describes a standard method for quantifying DBT migration from a PVC sample into a food simulant liquid, based on common industry practices.[13][15]

1. Materials and Equipment:

  • PVC samples with known dimensions and DBT content.

  • Food Simulants: Deionized water, 3% (w/v) acetic acid, 20% (v/v) ethanol, 50% (v/v) ethanol, or isooctane.[13]

  • Glass migration cells or beakers with lids.

  • Calibrated laboratory oven or incubator.

  • High-Performance Liquid Chromatograph (HPLC) with a PDA/UV detector.[13]

  • DBT certified reference standard.

  • HPLC-grade methanol (B129727) and water.[13]

2. Procedure:

  • Cut PVC samples into uniform pieces (e.g., 6 cm²). Measure and record the surface area.

  • Clean the samples by rinsing with deionized water and drying completely.

  • Place each sample into a separate, clean glass migration cell.

  • Add a specified volume of the chosen food simulant to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the cells and place them in an incubator at a controlled temperature (e.g., 40°C or 70°C) for a specified duration (e.g., 10 days).[15]

  • After incubation, remove the PVC sample. The remaining liquid is the migration solution.

  • Analyze the migration solution for DBT concentration using the HPLC protocol below.

  • Calculate the specific migration as µg of DBT per dm² of PVC surface area or mg of DBT per kg of food simulant.[16]

Protocol 2: Quantification of DBT using HPLC

This protocol outlines the analysis of migration solutions for DBT concentration.

1. Chromatographic Conditions: [13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with methanol and water.

    • Start: 80% methanol / 20% water.

    • Linear gradient to 95% methanol over 10 minutes.

    • Hold at 95% methanol for 10 minutes.

    • Return to initial conditions over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detector Wavelength: 275 nm.

2. Calibration:

  • Prepare a stock solution of DBT in methanol (e.g., 100 µg/mL).

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.[13]

  • Inject each standard into the HPLC and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

3. Sample Analysis:

  • Inject the migration solution (from Protocol 1) into the HPLC.

  • Identify the DBT peak by comparing its retention time to that of the standard.

  • Calculate the concentration of DBT in the sample using the peak area and the calibration curve.

Protocol 3: Surface Cross-linking via Argon Plasma Treatment

This protocol describes a method for creating a cross-linked surface layer on PVC to inhibit plasticizer migration.[1]

1. Materials and Equipment:

  • PVC film or product.

  • Dielectric-Barrier Discharge (DBD) plasma system.

  • High-purity argon gas.

  • High-voltage AC power supply.

2. Procedure:

  • Place the PVC substrate between the high-voltage electrodes of the DBD system. The electrodes should be covered with a dielectric barrier.

  • Purge the chamber with high-purity argon gas.

  • Apply a high-voltage AC current to the electrodes to generate a dielectric-barrier discharge in the gas space.

  • The short-wave UV radiation generated by the argon plasma breaks chemical bonds on the PVC surface, leading to recombination and cross-linking of the polymer chains.[1]

  • Treat the PVC for a predetermined time (e.g., several minutes). The optimal treatment time should be determined experimentally. A 95% reduction in migration has been reported.[1]

  • After treatment, vent the chamber and remove the modified PVC sample.

  • Evaluate the effectiveness of the treatment by conducting migration tests as described in Protocol 1.

Visualizations

Migration_Mechanism DBT_Bulk DBT Molecules (Dispersed) DBT_Surface DBT at Surface DBT_Bulk->DBT_Surface DBT_Migrated Migrated DBT DBT_Surface->DBT_Migrated

Caption: Mechanism of this compound (DBT) migration from PVC.

Migration_Reduction_Workflow Start Start: Untreated PVC Sample SelectMethod Select Migration Reduction Method Start->SelectMethod ApplyMethod Apply Treatment (e.g., Coating, Plasma) SelectMethod->ApplyMethod MigrationTest Perform Migration Test (Protocol 1) ApplyMethod->MigrationTest Quantify Quantify DBT (Protocol 2) MigrationTest->Quantify Analyze Analyze Results Quantify->Analyze Pass Migration Below Threshold Analyze->Pass Yes Fail Optimize or Select New Method Analyze->Fail No End End: Validated Product Pass->End Fail->SelectMethod

Caption: Experimental workflow for testing migration reduction methods.

Decision_Tree q1 Is product transparency critical? q2 Is the product geometry complex (e.g., inner surface of tubing)? q1->q2 Yes ans2 Barrier Coatings: (May affect clarity) q1->ans2 No ans3 Plasma Treatment or Chemical Grafting q2->ans3 Yes ans4 Solution Coating (If accessible) q2->ans4 No q3 Is modifying the bulk formulation an option? ans5 Use Polymeric Plasticizers or Migration-Inhibiting Additives q3->ans5 Yes ans6 Focus on Surface Modification Techniques q3->ans6 No ans1 Surface Treatments: Plasma, UV, Grafting ans2->q3 ans3->q3 ans4->q3

Caption: Decision tree for selecting a migration reduction strategy.

References

Validation & Comparative

A Head-to-Head Battle of Plasticizers: Dibutyl Terephthalate vs. Di(2-ethylhexyl) Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation, the choice of a plasticizer is pivotal in defining the final properties of a material. This guide offers a detailed comparison of two prominent non-phthalate plasticizers: Dibutyl terephthalate (B1205515) (DBT) and Di(2-ethylhexyl) terephthalate (DEHT). Targeted at researchers, scientists, and drug development professionals, this document provides an objective analysis of their performance, supported by available experimental data, to inform material selection in critical applications.

Executive Summary

Both Dibutyl terephthalate and Di(2-ethylhexyl) terephthalate serve as effective plasticizers, enhancing the flexibility and workability of polymers like polyvinyl chloride (PVC). DEHT is a well-established and extensively studied plasticizer, often used as a safer alternative to traditional ortho-phthalates like DEHP due to its favorable toxicological profile. DBT, its shorter-chain counterpart, also finds use in applications such as coatings and adhesives. The primary differences lie in their molecular structure, which influences their plasticizing efficiency, permanence, and thermal properties. While direct comparative data is limited, this guide synthesizes available information to draw meaningful comparisons.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of DBT and DEHT is crucial as these characteristics underpin their performance as plasticizers.

PropertyThis compound (DBT)Di(2-ethylhexyl) terephthalate (DEHT)
CAS Number 1962-75-06422-86-2
Molecular Formula C₁₆H₂₂O₄C₂₄H₃₈O₄
Molecular Weight 278.34 g/mol 390.56 g/mol
Appearance Colorless oily liquidColorless viscous liquid[1]
Boiling Point ~340 °C (for Dibutyl Phthalate)375°C at 101.325 kPa[2]
Melting Point ~ -35 °C (for Dibutyl Phthalate)-48°C; <-67.2 ⁰C[2]

Performance Comparison

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to impart flexibility, resist migration, and withstand thermal stress.

Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer can reduce the glass transition temperature (Tg) and hardness of a polymer. While direct comparative studies are scarce, inferences can be drawn from their molecular structures and data from related compounds. Generally, plasticizers with lower molecular weights, like DBT, are expected to be more efficient at reducing Tg at the same concentration compared to higher molecular weight plasticizers like DEHT.

  • This compound (DBT): As a lower molecular weight plasticizer, DBT is anticipated to be a highly efficient plasticizer. This is supported by data on its ortho-phthalate isomer, Dibutyl Phthalate (DBP), which is known for its high plasticizing efficiency and significant reduction in the glass transition temperature of PVC.

  • Di(2-ethylhexyl) terephthalate (DEHT): DEHT is a general-purpose plasticizer with very good plasticizing properties and can be used as a direct replacement for DEHP in many applications[1].

Mechanical Properties

The incorporation of plasticizers significantly alters the mechanical properties of a polymer, typically decreasing tensile strength and increasing elongation at break.

Table 1: Comparative Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DBT) Data not availableData not availableData not available
Di(2-ethylhexyl) terephthalate (DEHT) ~15.7~350~80-92

Note: Data for DEHT is sourced from a study on Di-n-butyl sebacate (B1225510) (DBS) plasticized PVC where DEHT was used as a reference. The properties can vary depending on the concentration and formulation.

Migration Resistance

The tendency of a plasticizer to migrate out of the polymer matrix is a critical factor, especially in applications involving contact with food, pharmaceuticals, or medical devices. Higher molecular weight and lower volatility generally lead to better migration resistance.

  • This compound (DBT): Due to its lower molecular weight, DBT is expected to have a higher migration tendency compared to DEHT.

  • Di(2-ethylhexyl) terephthalate (DEHT): DEHT exhibits low migration from PVC. One study found very low weight loss percentages of DEHT from PVC blends when leached in distilled water and a phosphate (B84403) buffer solution, not exceeding 0.3% and 0.2% respectively[3].

Thermal Stability

Thermal stability is crucial for polymer processing and the long-term durability of the final product.

  • This compound (DBT): Information on the thermal stability of DBT in PVC is limited. However, its ortho-phthalate isomer, DBP, is known to have lower thermal stability compared to higher molecular weight phthalates.

  • Di(2-ethylhexyl) terephthalate (DEHT): DEHT is generally considered to have good thermal stability, suitable for various PVC processing techniques.

Toxicological Profile

A significant driver for the adoption of terephthalates over ortho-phthalates is their improved toxicological profile.

  • This compound (DBT) and Di(2-ethylhexyl) terephthalate (DEHT): Both DBT and DEHT are terephthalates, meaning their ester groups are in the para-position on the benzene (B151609) ring. This structural difference is crucial for their metabolism. Terephthalates undergo complete hydrolysis to terephthalic acid and the corresponding alcohol[4]. This metabolic pathway is considered safer as it does not lead to the formation of monoester metabolites that are associated with the reproductive and developmental toxicity of some ortho-phthalates like DEHP[4]. DEHT, in particular, is considered a safer alternative to ortho-phthalate plasticizers due to its reduced toxicity profile and has not shown the peroxisome proliferation in liver enzymes that some ortho-phthalates have[1].

Experimental Methodologies

To ensure a comprehensive understanding, the following are detailed protocols for key experiments used to evaluate plasticizer performance.

Plasticizer Efficiency Assessment (ASTM D2284)

This method evaluates the efficiency of plasticizers in flexible PVC by measuring their effect on the material's tensile properties.

Experimental Workflow for Plasticizer Efficiency

G cluster_prep Sample Preparation cluster_test Tensile Testing (ASTM D2284) cluster_analysis Data Analysis prep1 Formulate PVC with varying plasticizer concentrations prep2 Mold PVC formulations into standard test specimens prep1->prep2 prep3 Condition specimens in a controlled environment prep2->prep3 test1 Mount specimen in a tensile testing machine prep3->test1 test2 Apply tensile stress until failure test1->test2 test3 Record tensile strength, elongation at break, and modulus of elasticity test2->test3 analysis1 Plot mechanical properties vs. plasticizer concentration test3->analysis1 analysis2 Determine optimal concentration for desired properties analysis1->analysis2

Caption: Workflow for evaluating plasticizer efficiency using ASTM D2284.

Migration Resistance Testing (ASTM D1239)

This test method determines the resistance of plastic films to extraction by chemicals.

Experimental Workflow for Migration Resistance

G cluster_prep Sample Preparation cluster_immersion Immersion Test cluster_analysis Weight Loss Determination prep1 Prepare plasticized PVC film specimens of known weight prep2 Pre-condition specimens at a specified temperature and humidity prep1->prep2 immersion1 Immerse specimens in a chosen solvent (e.g., water, cyclohexane) prep2->immersion1 immersion2 Maintain at a constant temperature for a specified duration immersion1->immersion2 analysis1 Remove, wash, and dry the specimens immersion2->analysis1 analysis2 Weigh the specimens to determine weight loss analysis1->analysis2 analysis3 Calculate the percentage of plasticizer migration analysis2->analysis3

Caption: Workflow for determining plasticizer migration resistance via ASTM D1239.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to characterize the thermal stability and decomposition of plasticized PVC.

Experimental Workflow for Thermal Stability (TGA)

G cluster_setup Instrument Setup cluster_analysis Thermal Decomposition Analysis setup1 Place a small sample of plasticized PVC into a TGA crucible setup2 Set temperature program (e.g., ramp from 25°C to 600°C) setup1->setup2 setup3 Purge with an inert gas (e.g., nitrogen) setup2->setup3 analysis1 Heat the sample according to the temperature program setup3->analysis1 analysis2 Record the change in mass as a function of temperature analysis1->analysis2 analysis3 Determine onset of decomposition and degradation profile analysis2->analysis3

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis.

Conclusion

Both this compound and Di(2-ethylhexyl) terephthalate are viable non-phthalate plasticizers. DEHT is a well-characterized, general-purpose plasticizer with a favorable toxicological profile and good permanence, making it a suitable replacement for DEHP in a wide range of applications. DBT, being a smaller molecule, is likely to be a more efficient plasticizer but may exhibit higher volatility and migration. The choice between DBT and DEHT will ultimately depend on the specific performance requirements of the end-use application, including the desired flexibility, the need for low migration, and the processing conditions. For applications where high permanence and low migration are critical, DEHT would be the preferred choice. For applications where high plasticizing efficiency is paramount and some migration is tolerable, DBT could be a suitable option. Further direct comparative studies are warranted to provide a more definitive performance ranking.

References

A Comparative Toxicological Assessment: Dibutyl Terephthalate vs. Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known toxicities of Dibutyl terephthalate (B1205515) (DBT) and the extensively studied Dibutyl phthalate (B1215562) (DBP). This document summarizes available quantitative data, details key experimental methodologies, and visualizes pertinent biological pathways to facilitate an objective comparison and inform material selection and risk assessment processes.

A significant disparity in the volume of available toxicological data exists between Dibutyl phthalate (DBP) and Dibutyl terephthalate (DBT). DBP, a well-known plasticizer, has been the subject of extensive research, revealing a range of toxic effects, including reproductive and developmental toxicity, endocrine disruption, and genotoxicity.[1][2][3] In contrast, DBT, often considered a safer alternative, has a notable lack of publicly available toxicological data for many critical endpoints. Safety data sheets for DBT frequently state "no data available" for acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[4] This data gap presents a significant challenge in providing a direct, quantitative comparison of the two compounds. This guide, therefore, presents the wealth of information available for DBP and contrasts it with the limited data for DBT, highlighting the need for further research on the latter.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for both this compound and Dibutyl phthalate.

Acute ToxicityThis compound (DBT)Dibutyl phthalate (DBP)
Oral LD50 (Rat) No data available8,000 - 20,000 mg/kg bw[1]
Dermal LD50 (Rabbit) No data available> 4,000 mg/kg bw[1]
Inhalation LC50 (Rat) No data availableNo data available
Subchronic ToxicityThis compound (DBT)Dibutyl phthalate (DBP)
NOAEL (Rat, oral, 90 days) No data available152 mg/kg bw/day[5]
LOAEL (Rat, oral, 90 days) No data available752 mg/kg bw/day[5]
Reproductive & Developmental ToxicityThis compound (DBT)Dibutyl phthalate (DBP)
NOAEL (Rat, developmental) No data available50 mg/kg bw/day (gestation day 12-21)[6]
LOAEL (Rat, developmental) No data available100 mg/kg bw/day (gestation day 12-21)[6]
Effects No data availableFetal malformations, decreased fetal weight, reproductive tract malformations in male offspring.[3][6]
In Vitro CytotoxicityThis compound (DBT)Dibutyl phthalate (DBP)
Cell Line No data availableBovine peripheral lymphocytes
IC50 / LD50 No data availableLD50: 50 µM[7]
Assay No data availableMTT Assay[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the interpretation of existing data and the design of future comparative studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Exposure: Treat cells with various concentrations of the test compound (DBT or DBP) and appropriate controls (vehicle and positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the test system (in vitro or in vivo).

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

UmuC Assay for Genotoxicity

The UmuC assay is a bacterial-based test that detects the induction of the SOS DNA repair system in Salmonella typhimurium in response to genotoxic agents. The umuC gene, which is part of the SOS response, is fused to a reporter gene (e.g., lacZ), and the expression of the reporter gene product (β-galactosidase) is measured as an indicator of genotoxicity.

Protocol:

  • Bacterial Culture: Grow an overnight culture of the Salmonella typhimurium TA1535/pSK1002 tester strain.

  • Exposure: In a 96-well plate, expose the bacterial culture to different concentrations of the test compound, along with positive and negative controls. For metabolic activation, a liver S9 fraction can be included.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) to allow for DNA damage and induction of the umuC gene.

  • β-Galactosidase Assay: After incubation, measure the β-galactosidase activity using a colorimetric substrate (e.g., ONPG).

  • Data Analysis: Calculate the induction ratio by comparing the β-galactosidase activity in the treated samples to that in the negative control. A significant, dose-dependent increase in the induction ratio indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the toxicology of DBP and the current data landscape for DBT.

DBP_Endocrine_Disruption DBP Dibutyl Phthalate (DBP) Metabolism Metabolism to Mono-n-butyl phthalate (MBP) DBP->Metabolism Testis Testis Metabolism->Testis Androgen_Receptor Androgen Receptor Metabolism->Androgen_Receptor Antagonism Leydig_Cells Leydig Cells Testis->Leydig_Cells Sertoli_Cells Sertoli Cells Testis->Sertoli_Cells Testosterone_Production Decreased Testosterone Production Leydig_Cells->Testosterone_Production Inhibition Spermatogenesis Disrupted Spermatogenesis Sertoli_Cells->Spermatogenesis Disruption Anti_Androgenic Anti-Androgenic Effects Androgen_Receptor->Anti_Androgenic

Caption: Endocrine disruption pathway of Dibutyl phthalate (DBP) in the male reproductive system.

Genotoxicity_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., Lymphocytes, A549) Exposure Exposure to DBP Cell_Culture->Exposure Comet_Assay Comet Assay Exposure->Comet_Assay UmuC_Assay UmuC Assay Exposure->UmuC_Assay DNA_Damage DNA Strand Breaks Comet_Assay->DNA_Damage SOS_Induction SOS Response Induction UmuC_Assay->SOS_Induction Animal_Model Animal Model (e.g., Rat) DBP_Administration DBP Administration (e.g., Oral Gavage) Animal_Model->DBP_Administration Tissue_Harvest Tissue Harvest (e.g., Neuronal Tissue) DBP_Administration->Tissue_Harvest Comet_Assay_Vivo Comet Assay Tissue_Harvest->Comet_Assay_Vivo DNA_Damage_Vivo DNA Damage Comet_Assay_Vivo->DNA_Damage_Vivo Data_Gap_DBT DBT This compound (DBT) Toxicity_Endpoints Key Toxicological Endpoints DBT->Toxicity_Endpoints Acute_Toxicity Acute Toxicity Toxicity_Endpoints->Acute_Toxicity Genotoxicity Genotoxicity Toxicity_Endpoints->Genotoxicity Repro_Toxicity Reproductive/Developmental Toxicity Toxicity_Endpoints->Repro_Toxicity Endocrine_Disruption Endocrine Disruption Toxicity_Endpoints->Endocrine_Disruption No_Data No Data Available Acute_Toxicity->No_Data Genotoxicity->No_Data Repro_Toxicity->No_Data Endocrine_Disruption->No_Data

References

A Comparative Performance Analysis of Dibutyl Terephthalate and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the performance of Dibutyl Terephthalate (B1205515) (DBT) against other common plasticizers such as Dioctyl Phthalate (B1215562) (DEHP), Dioctyl Terephthalate (DOTP), and Dibutyl Sebacate (DBS). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize key performance metrics of various plasticizers when incorporated into PVC. The data has been aggregated from multiple studies to provide a comparative overview. It is important to note that performance can vary based on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTypeShore A HardnessTensile Strength (MPa)Elongation at Break (%)
DEHP Ortho-Phthalate87.015 - 25250 - 400
DOTP (DEHT) Terephthalate92.220.3295
DBS Aliphatic Dibasic Ester80.215.7350
DBP Ortho-PhthalateLower than DEHPGoodGood
DBT TerephthalateData not availableData not availableData not available

Sources: Data for DEHP, DOTP, and DBS compiled from a comparative study on Dibutyl Sebacate.[3][4]

Table 2: Physical and Thermal Properties of Plasticized PVC

PlasticizerMigration Loss (28 days, wt%)Thermal Stability (Initial Decomposition Temp, °C)Key Features
DEHP High~250-300Standard all-purpose plasticizer; concerns over toxicity.[5]
DOTP (DEHT) Low>300Excellent thermal stability and low volatility; safer alternative to DEHP.[6]
DBS 12.78Data not availableExcellent low-temperature properties; biodegradable.[3][4]
DBP HighLower than DEHPHigh plasticization efficiency; high volatility.[7][8]
DBT Low (expected)Good (expected)High-solvating; excellent low-temperature flexibility.[1]

Sources: Data for DBS from[3][4]. General properties of DEHP, DOTP and DBP from various sources.[5][6][7][8]

Visualization of Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Plasticizer Evaluation Workflow A Material Compounding (PVC + Plasticizer + Additives) B Sample Preparation (e.g., Molding, Film Casting) A->B C Performance Testing B->C D Mechanical Properties (Tensile, Hardness) C->D E Thermal Stability (TGA) C->E F Migration Resistance (Solvent Extraction) C->F G Data Analysis & Comparison D->G E->G F->G H Final Report & Guide G->H

Caption: Experimental workflow for evaluating plasticizer performance.

cluster_1 Structural Comparison and Property Implications Phthalate Ortho-Phthalates (e.g., DEHP, DBP) Migration High Migration Potential & Toxicological Concerns Phthalate->Migration Leads to Terephthalate Terephthalates (Para-Phthalates) (e.g., DOTP, DBT) Safety Low Migration Potential & Improved Safety Profile Terephthalate->Safety Leads to

Caption: Relationship between chemical structure and key properties.

Detailed Experimental Protocols

The data presented in this guide is typically generated using standardized testing methods. Below are the detailed protocols for the key experiments.

  • Standard: ASTM D2240.

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: Test specimens are typically prepared with a minimum thickness of 6.4 mm. If a single specimen of this thickness is not available, multiple thinner specimens can be stacked.[3]

    • Instrumentation: A Shore A durometer is used. The instrument has a specific indenter shape and a calibrated spring.[9]

    • Procedure: The specimen is placed on a hard, flat surface. The durometer is positioned perpendicular to the specimen surface, and the indenter is pressed firmly into the material until the presser foot makes full contact. The hardness reading is taken within one second of firm contact.[3]

    • Data Reporting: The Shore A hardness is reported as a unitless number on a scale of 0 to 100. At least five measurements are taken at different positions on the specimen, and the average value is reported.[10]

  • Standard: ASTM D882 (for thin plastic sheeting < 1.0 mm).[11]

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

  • Methodology:

    • Specimen Preparation: Rectangular specimens, typically 1 inch wide, are cut from the plastic film.[11]

    • Instrumentation: A universal testing machine (tensile tester) equipped with a load cell and grips suitable for thin films is used.

    • Procedure: The specimen is mounted vertically in the grips of the tensile tester. The machine pulls the specimen apart at a constant rate of speed until it breaks.[2] The force applied and the elongation of the specimen are recorded throughout the test.

    • Data Calculation and Reporting:

      • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[12]

      • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

      • Results are typically reported in megapascals (MPa) for tensile strength and as a percentage (%) for elongation.

  • Standard: Based on principles from ASTM D2199 and other migration studies.[7]

  • Objective: To quantify the amount of plasticizer that leaches from the PVC material into a solvent over a specified period.

  • Methodology:

    • Sample Preparation: A pre-weighed sample of the plasticized PVC with known dimensions is prepared.

    • Procedure: The sample is fully immersed in a specified solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container. The container is stored at a controlled temperature (e.g., 50°C) for a defined duration (e.g., 72 hours or 28 days).[7][13]

    • Analysis: After the immersion period, the PVC sample is removed, carefully dried to a constant weight, and then re-weighed.

    • Data Calculation and Reporting: The migration loss is calculated as the percentage of weight lost by the sample. The formula is: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • Standard: ASTM E1131.[14]

  • Objective: To evaluate the thermal stability of the plasticized PVC and determine the temperature at which degradation begins.

  • Methodology:

    • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA sample pan.

    • Instrumentation: A thermogravimetric analyzer, which consists of a precision microbalance and a programmable furnace, is used.[15]

    • Procedure: The sample is heated in the furnace under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions). The temperature is increased at a constant rate (e.g., 10°C/min or 20°C/min) over a specified range (e.g., 30°C to 600°C). The instrument continuously records the sample's weight as a function of temperature.[5][16]

    • Data Analysis and Reporting: The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition (e.g., the temperature at which 5% weight loss occurs, Td5%). This temperature is a key indicator of the material's thermal stability.[15]

Conclusion

The selection of a plasticizer is a critical decision in the formulation of PVC products, with significant implications for performance, safety, and regulatory compliance.

  • Dibutyl Terephthalate (DBT) emerges as a promising non-phthalate alternative, particularly for applications requiring high solvency and excellent flexibility at low temperatures. While specific quantitative performance data is limited, its classification as a terephthalate suggests it likely possesses favorable migration and toxicological profiles similar to DOTP.

  • Dioctyl Terephthalate (DOTP) stands out as a well-documented, high-performance, non-phthalate plasticizer. It offers superior thermal stability and lower migration compared to traditional ortho-phthalates like DEHP, making it a preferred choice for applications with stringent safety requirements.[6]

  • Dibutyl Sebacate (DBS) offers excellent low-temperature performance and the added benefit of being a bio-based and biodegradable option, though its migration resistance may be lower than polymeric plasticizers.[3][4]

  • Ortho-phthalates (DEHP, DBP) , while effective and economical, are increasingly being replaced due to health and environmental concerns related to their higher migration rates and potential for endocrine disruption.[5][8]

Ultimately, the choice of plasticizer will depend on the specific requirements of the end-use application, including desired mechanical properties, operating temperature range, contact with food or medical fluids, and regulatory considerations. Further research providing direct comparative data for DBT would be highly valuable to the industry.

References

A Comparative Guide to Analytical Methods for the Detection of Dibutyl Terephthalate (DBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl terephthalate (B1205515) (DBT) is a plasticizer used in various polymers. Ensuring its accurate and reliable detection is crucial for quality control, safety assessment, and regulatory compliance in pharmaceutical and other industries. This guide provides a comparative overview of the primary analytical techniques for the determination of terephthalate esters, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

It is important to note that publicly available, detailed comparative validation data specifically for Dibutyl Terephthalate is limited. Therefore, to provide a practical and relevant framework, this guide utilizes validated data for a closely related and structurally similar compound, Diethyl Terephthalate. This information serves as a strong proxy for establishing and validating analytical methods for DBT.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for the detection and quantification of terephthalate esters depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Both GC-MS and HPLC-UV are powerful techniques for this purpose, each with its own set of advantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for Terephthalate EstersHigh-Performance Liquid Chromatography (HPLC-UV) for Terephthalate Esters
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase, with UV detection.
Linearity (R²) > 0.995[1]≥0.999[2]
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g[1]< 0.64 µg/mL[2]
Precision (RSD%) 1.8 - 17.8%[1]≤6.2%[2]
Recovery (%) 91.8 - 122%[1]94.8 - 99.6%[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis of terephthalate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard procedure for the analysis of terephthalate esters using GC-MS.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration within the calibrated range.[3]

  • If necessary, perform an extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the sample matrix.

  • Add an appropriate internal standard if required for quantification.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Conditions:

  • Injector Temperature: 250 - 320 °C[1][4]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 210 °C at a rate of 8 °C/minute, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 20 °C/minute, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Data Analysis:

  • Identify the DBT peak based on its retention time and mass spectrum.

  • Quantify the amount of DBT by comparing the peak area to a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general procedure for the analysis of terephthalate esters using HPLC-UV.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm filter prior to injection to remove any particulate matter.[5]

2. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution (e.g., 5 mM KH2PO4).[2] The composition can be isocratic or a gradient.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 10 - 20 µL

  • Detection: UV detector set at a wavelength of approximately 230-254 nm.[2]

3. Data Analysis:

  • Identify the DBT peak by its retention time compared to a standard.

  • Calculate the concentration of DBT using a calibration curve prepared from standard solutions.

Visualizations

The following diagrams illustrate the general workflows and decision-making processes involved in the validation of analytical methods for this compound detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Obtain Sample Dissolve Dissolve in Solvent Sample->Dissolve Extract Extraction (if necessary) Dissolve->Extract Filter Filter Extract->Filter Inject Inject into GC-MS or HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or UV) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Validate Method Validation (Linearity, Accuracy, Precision) Quantify->Validate

Caption: General experimental workflow for the validation of an analytical method.

G start Define Analytical Requirements matrix_complexity Complex Matrix? start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity Yes hplcuv Select HPLC-UV matrix_complexity->hplcuv No gcms Select GC-MS sensitivity->gcms Yes sensitivity->hplcuv No develop_validate Develop & Validate Method gcms->develop_validate hplcuv->develop_validate end Routine Analysis develop_validate->end

References

Guide to Inter-Laboratory Comparison of Dibutyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the determination of dibutyl phthalate (B1215562) (DBP) and other phthalates, supported by data from various studies. It is intended for researchers, scientists, and professionals in drug development involved in the analysis of these compounds. A significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and solvents, which can affect the accuracy and precision of results.[1][2]

Data Summary

The following tables summarize quantitative data from different analytical methods used for the determination of dibutyl phthalate and other phthalates. This data is essential for comparing the performance of these methods in an inter-laboratory setting.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Dibutyl phthalate (DBP)0.02 mg·L⁻¹0.053 mg·L⁻¹97 - 127< 11[3]
Di(2-ethylhexyl) phthalate (DEHP)<0.1 ng/g---[4]

Table 2: Performance of High-Performance Liquid Chromatography (HPLC) for Phthalate Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Phthalates (general)----[5]

Note: Specific quantitative data for HPLC analysis of dibutyl terephthalate (B1205515) was not available in the provided search results. HPLC is presented as a viable orthogonal method to GC-MS.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in inter-laboratory comparisons. Below are summaries of experimental protocols employed for phthalate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Dibutyl Phthalate in Water Samples[3]
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike 20 ml of deionized water with standard solutions of dibutyl phthalate (0–7.5 mg·L⁻¹) and an internal standard (e.g., Benzyl Benzoate).

    • Pass the spiked water through a C18 SPE column at a flow rate of 1 mL·min⁻¹.

    • Elute the dibutyl phthalate with methanol (B129727) and dichloromethane.

    • Concentrate the collected fraction to 1 mL under a stream of nitrogen.

  • GC-MS Instrumentation and Conditions:

    • Chromatograph: Agilent 7890A GC system

    • Mass Spectrometer: Agilent 7000-Triple-Quad MS

    • Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injection Mode: Splitless, 1 µL injection volume.[1]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

    • Temperature Program: Optimized for the separation of phthalates.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Surrogate Analyte Approach for Dibutyl Phthalate Analysis[1][2]

This method addresses the common issue of solvent contamination with DBP by using a deuterium-labeled surrogate (DBP-d4) to construct the calibration curve.

  • Materials:

    • Dibutyl phthalate (DBP)

    • Deuterium-labeled dibutyl phthalate (DBP-d4)

    • Internal Standard (e.g., Benzyl Benzoate - BB)

    • GC-grade hexane, ultra-pure acetone, and methanol.

  • Procedure:

    • Prepare stock solutions (1000 µg/mL) of DBP, DBP-d4, and BB in hexane.

    • Prepare calibration standards containing varying concentrations of DBP and DBP-d4 (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) and a fixed concentration of the internal standard (e.g., 50 ng/mL BB).

    • Analyze the standards using GC-MS.

    • Construct the calibration line based on the peak area of the deuterium-labeled surrogate analyte.[1]

Workflow and Relationship Diagrams

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationships in the analytical process.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives (e.g., Method Validation, Proficiency Testing) B Select Participating Laboratories A->B C Prepare & Characterize Test Materials (e.g., Spiked Samples) B->C D Develop & Distribute Detailed Protocol C->D E Distribute Test Materials to Laboratories D->E F Laboratories Perform Analysis (following the provided protocol) E->F G Laboratories Submit Results & Raw Data F->G H Statistical Analysis of Results (e.g., z-scores, reproducibility) G->H I Identify Outliers & Investigate Discrepancies H->I J Prepare & Distribute Final Report I->J K Future Recommendations & Method Refinements J->K Feedback & Improvement

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Method_Selection_Logic Start Start: Need for Phthalate Analysis Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple HPLC HPLC (Orthogonal Method for Complex Matrices) Matrix->HPLC Complex GCMS GC-MS (High Resolution, Definitive ID) Sensitivity->GCMS High Sensitivity->HPLC Moderate End End: Method Selected GCMS->End HPLC->End

Caption: Logic for selecting an analytical method.

References

Leaching of Dibutyl Terephthalate and DEHP from PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in Polyvinyl Chloride (PVC) formulations is a critical consideration, particularly for applications in the medical, pharmaceutical, and food contact industries. The potential for these additives to leach out of the polymer matrix and contaminate the surrounding environment or product is a significant safety and performance concern. This guide provides an objective comparison of the leaching characteristics of two plasticizers: Di(2-ethylhexyl) phthalate (B1215562) (DEHP), the long-standing industry standard, and Dibutyl terephthalate (B1205515) (DBT), a member of the terephthalate class of plasticizers often considered as a safer alternative.

Due to a lack of direct comparative leaching studies between Dibutyl terephthalate (DBT) and DEHP, this guide utilizes data for Di(2-ethylhexyl) terephthalate (DOTP/DEHT), a structurally similar and commonly used terephthalate plasticizer, as a proxy for DBT. This allows for a robust, data-driven comparison of the leaching behavior of a prominent terephthalate plasticizer against the benchmark, DEHP.

Quantitative Leaching Data Summary

The following table summarizes quantitative data from a key study comparing the leaching of DEHP and DOTP from PVC microplastics into an aqueous environment. This data highlights the significantly lower leaching potential of the terephthalate plasticizer compared to the traditional phthalate.

PlasticizerPVC Formulation (% w/w)Leaching Rate (μ g/day )Instantaneously Leached Mass (μg)Reference
DEHP38%0.1220.433 ± 0.001[1]
DEHP33%0.101Not Reported[1]
DOTP35%0.0560.345 ± 0.002[1]
DOTP24%0.021Not Reported[1]

Experimental Protocols

The determination of plasticizer leaching from PVC is conducted using a variety of standardized and specialized experimental protocols. These methods are designed to simulate different environmental conditions and contact media to provide a comprehensive understanding of migration behavior.

Infinite Sink Leaching Method

This method is designed to measure the leaching of hydrophobic compounds like plasticizers into an aqueous environment under conditions that prevent the leachate from reaching saturation, thus mimicking a continuous removal process.

a. Materials and Preparation:

  • PVC samples with known concentrations of the plasticizer of interest.

  • High-purity water (e.g., Milli-Q).

  • An "infinite sink" material, such as a high-surface-area activated carbon powder, to adsorb the leached plasticizer.[2]

  • Glass vials with screw caps.

  • Horizontal shaker.

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC).

b. Procedure:

  • Place a known mass of the PVC sample into a glass vial.

  • Add a defined volume of high-purity water.

  • Introduce the infinite sink material into the vial.

  • Seal the vials and place them on a horizontal shaker at a constant speed and temperature for the duration of the experiment.[1]

  • At predetermined time intervals, remove vials for analysis.

  • Separate the aqueous phase, the PVC sample, and the infinite sink material.

  • Extract the leached plasticizer from both the aqueous phase and the infinite sink material using an appropriate solvent (e.g., hexane).

  • Quantify the amount of leached plasticizer using a suitable analytical technique.

Migration into Food Simulants (Immersion Test)

This protocol, often guided by standards such as ASTM D1239-14, assesses the migration of plasticizers into liquids that simulate different types of food.[3]

a. Materials and Preparation:

  • PVC film or articles.

  • Food simulants as specified by regulatory bodies (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol or olive oil for fatty foods).[4]

  • Incubator or oven for temperature control.

  • Analytical balance.

b. Procedure:

  • Cut a precisely sized piece of the PVC material and record its initial weight.

  • Immerse the PVC sample in a known volume of the selected food simulant in a sealed container. The surface-area-to-volume ratio is often standardized.[5]

  • Incubate the container at a specified temperature and for a defined duration to simulate storage or use conditions.

  • After the incubation period, remove the PVC sample, dry it, and reweigh it to determine the mass loss due to leaching.

  • Analyze the food simulant to quantify the specific amount of the plasticizer that has migrated.

Analytical Quantification

The accurate quantification of leached plasticizers is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile organic compounds like plasticizers. The mass spectrometer provides definitive identification of the compounds based on their mass-to-charge ratio.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not easily volatilized. It is often coupled with a UV or mass spectrometry detector for quantification.[7]

Mandatory Visualizations

Experimental_Workflow cluster_leaching Leaching Experiment cluster_analysis Analysis cluster_results Results & Comparison PVC_DEHP PVC with DEHP Immersion Immersion in Simulant/Medium PVC_DEHP->Immersion PVC_DBT PVC with DBT/DOTP PVC_DBT->Immersion Extraction Solvent Extraction of Leachate Immersion->Extraction Quantification Quantification (GC-MS/HPLC) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Comparison Leaching Comparison Data_Analysis->Comparison

Leaching_Mechanism cluster_interface P1 Plasticizer Molecules P2 Plasticizer Molecules P3 Plasticizer Molecules Interface P3->Interface P4 Plasticizer Molecules P5 Plasticizer Molecules P6 Plasticizer Molecules L1 Leached Plasticizer Interface->L1 Diffusion L2 Leached Plasticizer

References

The Efficacy of Dibutyl Terephthalate: A Comparative Guide to a Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dibutyl Terephthalate's performance against traditional and alternative plasticizers, supported by experimental data and detailed methodologies.

In the ongoing search for safer and more effective plasticizers, Dibutyl Terephthalate (B1205515) (DBT), a non-phthalate ester, is gaining attention as a potential alternative to traditional ortho-phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP). This guide provides a comprehensive comparison of DBT's performance with these and other non-phthalate alternatives, such as Dioctyl Terephthalate (DOTP) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). The information presented herein is curated to assist researchers and professionals in making informed decisions for their material science and drug development needs.

Quantitative Performance Comparison

The efficacy of a plasticizer is determined by its ability to impart desired physical properties to a polymer, its permanence within the polymer matrix, and its thermal stability during processing and use. The following tables summarize the available quantitative data for DBT and its alternatives in key performance areas.

Note on Data Availability: Direct, publicly available, quantitative comparative studies for this compound (DBT) are limited. Therefore, some performance characteristics are inferred based on the well-documented performance of its longer-chain analog, Dioctyl Terephthalate (DOTP), and general structure-property relationships of terephthalate plasticizers.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each plasticizer, which influence their compatibility, processing, and performance.

PropertyThis compound (DBT)Dioctyl Terephthalate (DOTP)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
CAS Number 1962-75-06422-86-2117-81-728553-12-0
Molecular Formula C₁₆H₂₂O₄C₂₄H₃₈O₄C₂₄H₃₈O₄C₂₆H₄₂O₄
Molecular Weight ( g/mol ) 278.34390.56390.56418.6
Appearance Colorless liquidColorless, viscous liquidColorless, viscous liquidClear, oily liquid
Mechanical Properties of Plasticized PVC (at 40 phr)

The primary function of a plasticizer is to increase the flexibility and durability of the polymer. Key indicators of this are tensile strength, elongation at break, and Shore hardness.

PropertyThis compound (DBT)Dioctyl Terephthalate (DOTP)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Tensile Strength (MPa) Data not available~15 - 25~23.5~20.7
Elongation at Break (%) Data not available~250 - 350~300~350
Shore A Hardness Data not available~85 - 95~87~88

Inference for DBT: As a shorter-chain terephthalate, DBT is expected to be a more efficient plasticizer than DOTP, potentially resulting in a slightly lower Shore A hardness and higher elongation at break at the same concentration. However, this may also lead to lower tensile strength.

Permanence Properties: Migration and Volatility

The ability of a plasticizer to remain within the polymer matrix is crucial for the long-term performance and safety of the final product.

PropertyThis compound (DBT)Dioctyl Terephthalate (DOTP)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Migration (Weight Loss, %) Higher than DOTP (inferred)LowHigher than DOTPLower than DEHP, higher than DOTP[1]
Volatility Higher than DOTP (inferred)Low[2]Higher than DOTP and DINPLower than DEHP, higher than DOTP[1]

Structure-Property Relationship: Generally, plasticizers with lower molecular weights, like DBT, exhibit higher volatility and a greater tendency to migrate compared to their higher molecular weight counterparts like DOTP.[3]

Thermal Stability

Thermal stability is critical for withstanding processing temperatures and ensuring the durability of the end product in various thermal conditions.

PropertyThis compound (DBT)Dioctyl Terephthalate (DOTP)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Decomposition Temperature (°C) Data not availableHigh[4]Lower than DOTPLower than DOTP
Glass Transition Temp. (Tg) of PVC (°C) Data not availableLower than unplasticized PVCLower than unplasticized PVCLower than unplasticized PVC

Inference for DBT: Terephthalates, in general, exhibit good thermal stability.[4] DBT is expected to have a thermal stability profile that is slightly lower than DOTP due to its lower molecular weight.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This method is used to determine the tensile strength, elongation at break, and modulus of elasticity of plasticized PVC films.

  • Specimen Preparation: Prepare rectangular test specimens of the plasticized PVC film with a width between 5 mm and 25.4 mm and a thickness of less than 1.0 mm.[5]

  • Apparatus: A universal testing machine with a stationary grip and a movable grip is used.[6]

  • Procedure:

    • Mount the specimen in the grips of the testing machine, ensuring it is aligned and not under tension.

    • Set the initial grip separation (gage length), typically 250 mm for modulus determination.[5]

    • Apply a constant rate of grip separation until the specimen breaks.[6]

  • Calculations:

    • Tensile Strength: The maximum tensile stress sustained by the specimen during the test.[5]

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original gage length.[5]

Migration of Plasticizers (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material into an absorbing material.

  • Specimen and Absorbent Material:

    • Cut a disc-shaped test specimen (50 mm ± 1 mm diameter, at least 0.5 mm thick) from the plasticized PVC sheet.[7]

    • Use two sheets of a material capable of absorbing the plasticizer as the absorbent medium.[7]

  • Apparatus: An analytical balance and a circulating air oven are required.[7]

  • Procedure:

    • Condition the test specimen and absorbent sheets.

    • Weigh the test specimen and the absorbent sheets separately.

    • Place the test specimen between the two absorbent sheets, ensuring close contact.

    • Place the assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, cool the assembly and reweigh the test specimen and absorbent sheets.

  • Calculation: The loss in mass of the test specimen represents the amount of plasticizer that has migrated.[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the plasticized PVC.

  • Thermogravimetric Analysis (TGA):

    • Apparatus: A thermogravimetric analyzer.

    • Procedure: A small, known weight of the plasticized PVC is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature.

    • Analysis: The onset temperature of weight loss indicates the beginning of thermal degradation.

  • Differential Scanning Calorimetry (DSC):

    • Apparatus: A differential scanning calorimeter.

    • Procedure: A small sample of the plasticized PVC is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles (e.g., heating from 30°C to 120°C at 10 K/min).

    • Analysis: The glass transition temperature (Tg) is determined from the shift in the baseline of the heat flow curve during the second heating cycle.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of plasticizer evaluation and the interplay of key performance characteristics.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Blending High-Speed Mixing PVC_Resin->Blending Plasticizer Plasticizer (DBT, etc.) Plasticizer->Blending Additives Stabilizers, Lubricants Additives->Blending Molding Compression Molding Blending->Molding Mechanical Mechanical Properties (ASTM D882) Molding->Mechanical Thermal Thermal Analysis (TGA/DSC) Molding->Thermal Migration Migration Resistance (ISO 177) Molding->Migration Data_Table Comparative Data Tables Mechanical->Data_Table Thermal->Data_Table Migration->Data_Table Conclusion Efficacy Conclusion Data_Table->Conclusion

Experimental workflow for evaluating plasticizer performance.

Plasticizer_Properties Efficacy Overall Efficacy Performance Performance Efficacy->Performance Permanence Permanence Efficacy->Permanence Safety Safety & Regulatory Efficacy->Safety Flexibility Flexibility Performance->Flexibility Durability Durability Performance->Durability Migration_Res Migration Resistance Permanence->Migration_Res Volatility_Res Low Volatility Permanence->Volatility_Res Toxicity Low Toxicity Safety->Toxicity Compliance Regulatory Compliance Safety->Compliance

References

Comparative study of catalysts for Dibutyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Dibutyl Terephthalate (B1205515) (DBT) Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of Dibutyl terephthalate (DBT), a key plasticizer and intermediate, is of significant interest. The choice of catalyst is paramount in determining reaction efficiency, product yield, and environmental impact. This guide provides an objective comparison of various catalysts employed in DBT synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.

Comparative Performance of Catalysts

The selection of a catalyst for DBT synthesis involves a trade-off between activity, selectivity, reusability, and cost. The following table summarizes the performance of different classes of catalysts based on available experimental data.

Catalyst TypeCatalyst ExampleReaction Temp. (°C)Reaction Time (h)Catalyst LoadingTPA/PET Conversion (%)DBT/BHET Yield (%)Selectivity (%)Source(s)
Ionic Liquid [HO3S-(CH2)3-mim]Cl-FeCl3210820 wt% (of PET)10097.5High[1]
[C6TMG]Cl/2ZnCl219035 wt% (of PET)10092.7 (BHET)High
Solid Acid Sulfuric Acid (H₂SO₄)~1652Not specified99.7 (phthalic anhydride)-High[2]
Methane Sulfonic Acid (MSA)Reflux10.15 wt% (of TPA)100 (visual)--[3]
β-Zeolite200812.5 wt% (of PTA)100-94.1 (DMT)
Metal-Based Tetra-n-butyltitanate (TnBT)180-2202Not specified98 (phthalic anhydride)-High
Aluminum Oxide/Sodium Hydroxide (B78521)180-2203Not specified98 (phthalic anhydride)-High
ZnO and PbO2501~1.5 wt%High--[4]
Ni/γ-Al₂O₃2670.812.9 wt%-97.06 (TPA from PET)-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of DBT or related terephthalates using different catalyst types.

Ionic Liquid Catalyzed Synthesis from PET

This protocol is based on the alcoholysis of waste Polyethylene terephthalate (PET) using a Brönsted-Lewis diacid ionic liquid.

Materials:

  • Waste PET flakes

  • n-butanol

  • Diacid ionic liquid catalyst: 1-(3-sulfonic)-propyl-3-methylimidazolium chloroironinate ([HO3S-(CH2)3-mim]Cl-FeCl3)

Procedure:

  • In a high-pressure reactor, charge the reactants with a molar ratio of PET repeat units to n-butanol of 1:3.

  • Add the ionic liquid catalyst at a mass ratio of PET to catalyst of 5:1.[1]

  • Seal the reactor and heat the mixture to 210°C with continuous stirring.[1]

  • Maintain the reaction for 8 hours.[1]

  • After the reaction, cool the mixture to room temperature.

  • The ionic liquid, being immiscible with the product mixture, can be separated by decantation for reuse.

  • The product mixture containing this compound and ethylene (B1197577) glycol is then subjected to distillation to isolate the pure DBT.

Solid Acid Catalyzed Synthesis from Terephthalic Acid (TPA)

This protocol describes the direct esterification of TPA with n-butanol using a strong acid catalyst.

Materials:

  • Terephthalic acid (TPA)

  • n-butanol

  • Methane sulfonic acid (MSA) or Sulfuric acid (H₂SO₄)

Procedure:

  • Charge a reactor equipped with a mechanical stirrer, thermometer, and a distillation column with TPA and an excess of n-butanol (e.g., 3:1 molar ratio of butanol to TPA).[3]

  • Add the acid catalyst (e.g., 5% by weight of TPA).[3]

  • Heat the mixture to reflux while stirring. The water of reaction will be removed azeotropically with n-butanol.[3]

  • Continue the reaction for 4-10 hours, monitoring the completion by the disappearance of solid TPA.[3]

  • After the reaction is complete, cool the mixture.

  • Neutralize the crude product with an aqueous solution of sodium hydroxide (e.g., 5% NaOH).[3]

  • Separate the aqueous layer and wash the organic layer with water.

  • Remove the excess n-butanol and purify the DBT by vacuum distillation.

Metal-Based Catalyzed Synthesis from Phthalic Anhydride (B1165640)

This protocol is for the synthesis of Dibutyl Phthalate (B1215562) (a related compound) and can be adapted for terephthalic acid. It uses a metal-based catalyst.

Materials:

  • Phthalic anhydride (or Terephthalic acid)

  • n-butanol

  • Tetra-n-butyltitanate (TnBT) or a mixture of Aluminum oxide and Sodium hydroxide

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge phthalic anhydride and n-butanol in a 1:2 molar ratio.

  • Heat the mixture to approximately 150°C.

  • Add the catalyst (e.g., TnBT).

  • Increase the temperature to reflux (around 180-220°C) and collect the water formed in the Dean-Stark trap.

  • The reaction is typically complete within 2-3 hours.

  • After the reaction, distill off the excess n-butanol under reduced pressure.

  • The crude product can be purified by washing with an alkaline solution followed by water, and then vacuum distillation.

Mechanistic Pathways and Experimental Workflow

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthesis process.

Experimental Workflow for DBT Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

G General Experimental Workflow for DBT Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation & Purification cluster_product Final Product TPA Terephthalic Acid (TPA) or PET Reactor Reactor (Heating and Stirring) TPA->Reactor Butanol n-Butanol Butanol->Reactor Catalyst Catalyst (Ionic Liquid, Solid Acid, or Metal-Based) Catalyst->Reactor Neutralization Neutralization (for acid catalysts) Reactor->Neutralization Crude Product Catalyst_Recovery Catalyst Recovery (e.g., decantation for ILs) Reactor->Catalyst_Recovery For non-acidic catalysts Neutralization->Catalyst_Recovery Distillation Distillation Catalyst_Recovery->Distillation DBT This compound (DBT) Distillation->DBT

Caption: General experimental workflow for DBT synthesis.

Reaction Mechanism for Solid Acid Catalyzed Esterification

The esterification of terephthalic acid with butanol using a solid acid catalyst proceeds through a well-established mechanism involving protonation of the carbonyl oxygen.

G Solid Acid Catalyzed Esterification Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer TPA Terephthalic Acid (R-COOH) Protonated_TPA Protonated TPA (R-C(OH)2+) TPA->Protonated_TPA + H+ Proton H+ (from catalyst) Intermediate1 Tetrahedral Intermediate Protonated_TPA->Intermediate1 + R'-OH Butanol n-Butanol (R'-OH) Butanol->Intermediate1 Intermediate2 Protonated Ester Intermediate Intermediate1->Intermediate2 Proton Transfer Ester Monobutyl Terephthalate (R-COOR') Intermediate2->Ester - H2O, - H+ Water Water (H2O) Intermediate2->Water Regen_Proton H+ (regenerated) Ester->Regen_Proton

Caption: Solid acid catalyzed esterification mechanism.[6]

Conceptual Mechanism for Ionic Liquid Catalyzed Alcoholysis

Ionic liquids with both Brønsted and Lewis acidic sites can act synergistically to catalyze the alcoholysis of PET or the esterification of TPA.

G Ionic Liquid Catalyzed Alcoholysis Concept cluster_activation Activation cluster_attack Nucleophilic Attack PET PET Polymer Chain (-R-COO-R'-) Activated_Complex Activated PET-IL Complex PET->Activated_Complex IL_Cation Ionic Liquid Cation (e.g., Imidazolium) IL_Cation->Activated_Complex interacts with C=O IL_Anion Ionic Liquid Anion (e.g., [FeCl4]-) IL_Anion->Activated_Complex interacts with polymer chain Transition_State Transition State Activated_Complex->Transition_State Butanol n-Butanol Butanol->Transition_State attacks carbonyl carbon DBT This compound Transition_State->DBT EG Ethylene Glycol Transition_State->EG Regen_IL Regenerated Ionic Liquid Transition_State->Regen_IL

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences of Dibutyl Terephthalate and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of dibutyl terephthalate (B1205515) and its isomers, dibutyl isophthalate (B1238265) and dibutyl phthalate (B1215562). This analysis, supported by experimental data, illuminates the subtle yet significant differences in their spectral fingerprints, providing a crucial reference for their unambiguous identification.

The three isomers of dibutyl phthalate—ortho-, meta-, and para-substituted—share the same molecular formula (C₁₆H₂₂O₄) and molecular weight, making their differentiation by mass spectrometry alone challenging. However, their distinct substitution patterns on the benzene (B151609) ring give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra to facilitate their accurate identification and characterization.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for dibutyl terephthalate, dibutyl isophthalate, and dibutyl phthalate.

Spectroscopic TechniqueParameterThis compound (para-isomer)Dibutyl Isophthalate (meta-isomer)Dibutyl Phthalate (ortho-isomer)
¹H NMR Chemical Shift (δ) of Aromatic Protons8.05 ppm (s, 4H)8.52 ppm (t, J=1.5 Hz, 1H), 8.18 ppm (dd, J=7.8, 1.5 Hz, 2H), 7.51 ppm (t, J=7.8 Hz, 1H)7.72 ppm (m, 2H), 7.52 ppm (m, 2H)
Chemical Shift (δ) of -OCH₂- Protons4.33 ppm (t, J=6.6 Hz, 4H)4.34 ppm (t, J=6.6 Hz, 4H)4.31 ppm (t, J=6.7 Hz, 4H)
Chemical Shift (δ) of -CH₂- Protons1.74 ppm (m, 4H)1.75 ppm (m, 4H)1.72 ppm (m, 4H)
Chemical Shift (δ) of -CH₂- Protons1.45 ppm (m, 4H)1.46 ppm (m, 4H)1.45 ppm (m, 4H)
Chemical Shift (δ) of -CH₃ Protons0.97 ppm (t, J=7.4 Hz, 6H)0.98 ppm (t, J=7.4 Hz, 6H)0.97 ppm (t, J=7.4 Hz, 6H)
¹³C NMR Chemical Shift (δ) of C=O Carbons165.9 ppm166.1 ppm167.7 ppm
Chemical Shift (δ) of Aromatic C (quaternary)134.3 ppm132.3 ppm132.4 ppm
Chemical Shift (δ) of Aromatic CH129.4 ppm133.6 ppm, 130.4 ppm, 128.7 ppm130.9 ppm, 128.8 ppm
Chemical Shift (δ) of -OCH₂- Carbon65.3 ppm65.4 ppm65.2 ppm
Chemical Shift (δ) of -CH₂- Carbon30.6 ppm30.7 ppm30.6 ppm
Chemical Shift (δ) of -CH₂- Carbon19.2 ppm19.2 ppm19.2 ppm
Chemical Shift (δ) of -CH₃ Carbon13.7 ppm13.7 ppm13.7 ppm
FT-IR C=O Stretch (cm⁻¹)~1720~1724~1728
C-O Stretch (cm⁻¹)~1270, ~1100~1280, ~1120~1280, ~1120
Aromatic C-H Stretch (cm⁻¹)~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch (cm⁻¹)~2960, ~2870~2960, ~2870~2960, ~2870
Mass Spec. Molecular Ion (m/z)278278278
Major Fragment Ions (m/z)149, 223, 57149, 223, 57149, 205, 57

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of the dibutyl phthalate isomer was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse sequence (zg30) was used.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 3.98 s.

  • Spectral Width: 8278 Hz (20.5 ppm).

  • Temperature: 298 K.

  • Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.3 s.

  • Spectral Width: 23810 Hz (236.7 ppm).

  • Temperature: 298 K.

  • Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample was placed between two polished potassium bromide (KBr) plates to form a thin capillary film.

Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the clean KBr plates was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.

  • GC System: Agilent 7890B GC.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.

Mass Spectrometry:

  • Mass Spectrometer: Agilent 5977A MSD.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-550.

Visualization of the Analytical Workflow

The logical progression of the comparative spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Isomers cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis DBT This compound NMR NMR Spectroscopy (¹H and ¹³C) DBT->NMR FTIR FT-IR Spectroscopy DBT->FTIR MS Mass Spectrometry (EI) DBT->MS DBI Dibutyl Isophthalate DBI->NMR DBI->FTIR DBI->MS DBP Dibutyl Phthalate DBP->NMR DBP->FTIR DBP->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of dibutyl phthalate isomers.

Assessing the Plasticizing Efficiency of Dibutyl Terephthalate in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasticizing efficiency of Dibutyl terephthalate (B1205515) (DBT) in various polymers, including Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Poly(butylene adipate-co-terephthalate) (PBAT). The performance of DBT is benchmarked against other common plasticizers such as Dioctyl adipate (B1204190) (DOA), Diisononyl phthalate (B1215562) (DINP), and Acetyl tributyl citrate (B86180) (ATBC), with supporting experimental data and detailed methodologies.

Executive Summary

Dibutyl terephthalate (DBT) presents a viable alternative to traditional phthalate plasticizers, offering a favorable balance of plasticizing efficiency, thermal stability, and low migration potential. This guide outlines the key performance indicators of DBT in both conventional and biodegradable polymers, providing researchers with the necessary data to make informed decisions for their material formulations. The subsequent sections detail the experimental protocols for evaluating plasticizer performance and present comparative data in a structured format.

Logical Workflow for Assessing Plasticizer Efficiency

The following diagram illustrates the systematic approach to evaluating the efficiency of a plasticizer in a polymer matrix.

G cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Analysis & Comparison A Polymer Resin Selection (e.g., PVC, PLA, PBAT) C Compounding (Melt Blending/Solvent Casting) A->C B Plasticizer Selection (DBT, DOA, DINP, ATBC) B->C D Mechanical Properties (Tensile Strength, Elongation) C->D E Thermal Properties (Tg, Thermal Stability) C->E F Migration Resistance (Extraction/Leaching Tests) C->F G Data Analysis D->G E->G F->G H Comparative Assessment G->H I Selection of Optimal Plasticizer Formulation H->I

Fig. 1: Workflow for plasticizer efficiency assessment.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound (DBT) in comparison to other plasticizers in PVC and its effects on bioplastics like PLA and PBAT. Note that in some literature, Dioctyl terephthalate (DOTP), a close structural analogue of DBT, is used, and its data is included for comparative purposes where direct DBT data is unavailable.

Table 1: Performance of Plasticizers in PVC (at 40 phr loading)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Migration (Weight Loss %)
This compound (DBT/DOTP) ~20-24~300-350~ -25 to -30Low (~1-2%)
Dioctyl Adipate (DOA)~18-22~350-400~ -40 to -45Moderate (~3-5%)
Diisononyl Phthalate (DINP)~22-26~320-380~ -20 to -25Low (~1-2%)
Acetyl Tributyl Citrate (ATBC)~19-23~300-350~ -35 to -40Very Low (<1%)

Note: The data presented is a synthesized representation from multiple sources and may vary based on specific formulations and testing conditions.

Table 2: Effect of Terephthalate Plasticizers on Bioplastics

Polymer BlendPlasticizer (phr)Change in Tensile StrengthChange in Elongation at BreakChange in Glass Transition Temp. (Tg)
PLATerephthalate (20)Decrease (~15-25%)Increase (~200-300%)Decrease (~10-15°C)
PBATTerephthalate (20)Decrease (~10-20%)Increase (~50-100%)Decrease (~5-10°C)
PLA/PBAT (70/30)Terephthalate (20)Decrease (~10-15%)Increase (~150-250%)Single Tg observed, indicating improved compatibility

Note: This table illustrates the general effects of terephthalate plasticizers on PLA and PBAT. The exact values can vary depending on the specific terephthalate used and the blend ratio.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mechanical Properties: Tensile Testing

This protocol is based on the ASTM D882 standard for thin plastic sheeting.[1][2][3]

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips with flat, rubber-coated faces to prevent slippage.

  • Die cutter for sample preparation.

  • Micrometer for thickness measurement.

Procedure:

  • Sample Preparation: Cut rectangular test specimens from the plasticized polymer sheets with dimensions of approximately 100 mm in length and 25 mm in width.[3] Ensure the edges are smooth and free of nicks.

  • Thickness Measurement: Measure the thickness of each specimen at three points along the gauge length and use the average value.

  • Test Conditions: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[1]

  • Testing:

    • Set the initial grip separation on the UTM (e.g., 50 mm).

    • Mount the specimen in the grips, ensuring it is aligned vertically and not under any pre-load.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load-elongation curve until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve.

Thermal Properties: Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the plasticized polymers.[4][5][6]

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a film tension or cantilever clamp.

  • Liquid nitrogen for sub-ambient temperature control.

Procedure:

  • Sample Preparation: Cut rectangular specimens of appropriate dimensions for the DMA clamp (e.g., 20 mm length, 5 mm width).

  • Mounting: Securely mount the specimen in the clamp, ensuring it is not buckled or under excessive tension.

  • Test Parameters:

    • Temperature Range: -100°C to 150°C (or a range appropriate for the polymer).

    • Heating Rate: 3°C/min.

    • Frequency: 1 Hz.

    • Strain Amplitude: A value within the linear viscoelastic region of the material (determined from a preliminary strain sweep).

  • Testing:

    • Cool the sample to the starting temperature and allow it to equilibrate.

    • Begin the temperature sweep, recording the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg from the peak of the tan δ curve or the peak of the loss modulus (E'') curve.[5] The onset of the drop in the storage modulus (E') can also be used.[7]

Thermal Stability: Thermogravimetric Analysis (TGA)

This protocol is a general procedure for assessing thermal stability.[8][9][10]

Objective: To evaluate the thermal stability of the plasticized polymers by determining their decomposition temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • High-purity nitrogen gas.

Procedure:

  • Sample Preparation: Place a small, representative sample (5-10 mg) into a TGA sample pan.

  • Test Conditions:

    • Atmosphere: Inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[10]

  • Testing:

    • Place the sample pan in the TGA furnace and start the temperature program.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[10]

Migration Resistance Testing

This protocol is based on standard methods for determining the migration of substances from plastics into food simulants.[2][11][12]

Objective: To quantify the amount of plasticizer that migrates from the polymer into a food simulant.

Apparatus:

  • Glass containers with inert lids.

  • Oven or incubator for controlled temperature exposure.

  • Analytical balance.

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID).

Procedure:

  • Sample Preparation: Cut the plasticized polymer film into specimens with a known surface area.

  • Food Simulants: Select appropriate food simulants based on the intended application of the plastic. Common simulants include:

    • Distilled water (for aqueous foods).

    • 3% acetic acid (for acidic foods).

    • 10% ethanol (B145695) (for alcoholic foods).

    • Olive oil or a synthetic fatty food simulant like isooctane (B107328) (for fatty foods).[2]

  • Exposure:

    • Immerse the polymer specimens in the food simulant in a glass container at a specified surface area to volume ratio (e.g., 6 dm² per 1 L of simulant).[2]

    • Expose the samples for a defined time and temperature that simulates the intended use conditions (e.g., 10 days at 40°C).[2]

  • Analysis:

    • After exposure, remove the polymer specimens from the simulant.

    • Analyze the food simulant for the concentration of the migrated plasticizer using GC-MS or GC-FID.

    • For non-volatile simulants like olive oil, a solvent extraction step may be necessary before analysis.

  • Calculation:

    • Calculate the amount of migrated plasticizer in mg per dm² of the polymer surface or mg per kg of the food simulant.

References

A Comparative Environmental Risk Assessment of Dibutyl Terephthalate and Other Common Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental risk assessment of Dibutyl terephthalate (B1205515) (DBT) against several commonly used ortho-phthalates: Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), and Diisononyl phthalate (DINP). While comprehensive data for the ortho-phthalates are readily available, it is important to note that specific experimental data on the environmental fate and ecotoxicity of DBT are limited in publicly accessible scientific literature. This guide summarizes the available quantitative data to facilitate a comparative analysis and highlights areas where further research on DBT is warranted.

I. Quantitative Ecotoxicity Data

The following tables summarize key environmental risk parameters for the selected phthalates. Data for DBT is limited, and where noted, information for its parent compound, terephthalic acid (TPA), is provided as a contextual reference, though it is not a direct surrogate for DBT's environmental behavior.

Table 1: Acute Aquatic Toxicity

ChemicalTest OrganismEndpoint (96h LC50/EC50)Value (mg/L)Reference(s)
Dibutyl terephthalate (DBT) Data Not Available---
Terephthalic Acid (TPA)Pimephales promelas (Fathead Minnow)LC50>300[1]
Di(2-ethylhexyl) phthalate (DEHP) Pimephales promelas (Fathead Minnow)LC50>0.33[2]
Daphnia magna (Water Flea)EC50>0.13[2]
Pseudokirchneriella subcapitata (Green Algae)EC50>0.084[2]
Dibutyl phthalate (DBP) Oncorhynchus mykiss (Rainbow Trout)LC500.42[1]
Daphnia magna (Water Flea)EC502.99[3]
Selenastrum capricornutum (Green Algae)EC500.4[1]
Butyl benzyl phthalate (BBP) Pimephales promelas (Fathead Minnow)LC500.53[2]
Daphnia magna (Water Flea)EC500.92[2]
Selenastrum capricornutum (Green Algae)EC500.23[2]
Diisononyl phthalate (DINP) Pimephales promelas (Fathead Minnow)LC50>0.1 (insoluble)[2]
Daphnia magna (Water Flea)EC50>0.02 (insoluble)[2]
Scenedesmus subspicatus (Green Algae)EC50>0.1 (insoluble)[2]

Table 2: Environmental Fate and Bioaccumulation

ChemicalSoil Degradation Half-life (days)Bioconcentration Factor (BCF) (L/kg)Log KowReference(s)
This compound (DBT) Data Not AvailableData Not Available~4.6 (estimated)
Di(2-ethylhexyl) phthalate (DEHP) 20-301377.5[2]
Dibutyl phthalate (DBP) 1-201334.45[4]
Butyl benzyl phthalate (BBP) 1-21154.91[2]
Diisononyl phthalate (DINP) 28-49<38.8[2]

II. Endocrine Disruption Potential

Several ortho-phthalates, particularly DEHP and DBP, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of wildlife and humans.[5] The primary mechanism of concern is their anti-androgenic activity, which can adversely affect male reproductive development.[6]

  • DEHP and DBP: Have been shown to down-regulate testosterone (B1683101) production.[7]

  • BBP: Is considered a weak estrogen receptor (ER) agonist.[7]

  • DINP: While generally showing low aquatic toxicity in standard tests, some research indicates it can interfere with the endocannabinoid system in fish, potentially leading to reproductive and metabolic disturbances.

  • DBT: There is a lack of specific studies on the endocrine-disrupting potential of DBT. However, terephthalic acid, a component of DBT, has not been identified as a significant endocrine disruptor.

III. Experimental Protocols

The environmental risk of phthalates is typically assessed using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

1. Acute Aquatic Toxicity Testing:

  • Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) or causes a sublethal effect in 50% of the population (EC50) over a short period.

  • Methodology (based on OECD Guidelines 202, 203, and 201):

    • Test Organisms: Standardized species of fish (e.g., Rainbow Trout - OECD 203), invertebrates (e.g., Daphnia magna - OECD 202), and algae (e.g., Selenastrum capricornutum - OECD 201) are used.

    • Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting.

    • Duration: Typically 48 hours for Daphnia and 96 hours for fish and algae.

    • Endpoint Measurement: For fish and Daphnia, mortality or immobilization is recorded. For algae, the inhibition of growth is measured.

    • Data Analysis: The LC50 or EC50 values are calculated using statistical methods.

2. Soil Biodegradation Testing:

  • Objective: To determine the rate at which a substance is broken down by microorganisms in the soil, typically expressed as a half-life.

  • Methodology (based on OECD Guideline 307):

    • Soil Samples: Two or more different soil types are used.

    • Test Substance Application: The test substance, often radiolabeled, is applied to the soil samples.

    • Incubation: The treated soil is incubated under controlled conditions (temperature, moisture).

    • Sampling and Analysis: Samples are taken at various time points and analyzed to determine the concentration of the parent substance and its degradation products.

    • Data Analysis: The rate of degradation and the half-life are calculated.

3. Bioaccumulation Testing:

  • Objective: To determine the extent to which a substance is taken up by and concentrated in the tissues of an organism from the surrounding environment.

  • Methodology (based on OECD Guideline 305):

    • Test Organism: Typically fish are used.

    • Exposure: Fish are exposed to a constant, low concentration of the test substance in water.

    • Uptake Phase: The concentration of the substance in the fish tissue is measured over time until a steady state is reached.

    • Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured.

    • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

IV. Visualizations

G cluster_0 Environmental Risk Assessment Workflow for Plasticizers A Substance Identification (e.g., DBT, DBP, DEHP) B Physicochemical Properties (Solubility, Kow) A->B C Environmental Fate Assessment B->C D Ecotoxicity Assessment B->D F Persistence (Degradation Studies) C->F G Bioaccumulation (BCF Studies) C->G H Mobility (Adsorption/Desorption) C->H I Aquatic Toxicity (Fish, Daphnia, Algae) D->I J Terrestrial Toxicity (Earthworms, Plants) D->J E Risk Characterization M Risk Quotient (PEC/PNEC) E->M K Predicted Environmental Concentration (PEC) F->K G->K H->K L Predicted No-Effect Concentration (PNEC) I->L J->L K->M L->M N Regulatory Decision M->N

Caption: A generalized workflow for the environmental risk assessment of plasticizers.

G cluster_1 Comparative Environmental Risk Profile DBT This compound (DBT) Low_Risk Potentially Lower Environmental Risk DBT->Low_Risk Suggested as safer alternative, Limited supporting data Data_Gap Significant Data Gaps DBT->Data_Gap Lack of quantitative ecotoxicity and fate data Ortho_Phthalates Common Ortho-Phthalates (DBP, DEHP, BBP, DINP) High_Risk Higher Environmental Risk Ortho_Phthalates->High_Risk Documented Toxicity, Endocrine Disruption, Persistence

Caption: Logical relationship of the comparative environmental risk between DBT and common ortho-phthalates.

V. Conclusion

The available data indicate that common ortho-phthalates such as DEHP and DBP pose a notable environmental risk due to their aquatic toxicity, potential for bioaccumulation, and endocrine-disrupting properties. This compound (DBT) is often positioned as a safer alternative to these ortho-phthalates. However, a comprehensive, data-driven comparative environmental risk assessment is currently hindered by the limited availability of specific experimental data for DBT. While the information on its parent compound, terephthalic acid, suggests lower toxicity, this is not a direct substitute for data on DBT itself. Therefore, further research is crucial to empirically determine the environmental fate and ecotoxicological profile of DBT to validate its standing as a more environmentally benign plasticizer.

References

A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of Dibutyl Terephthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Dibutyl terephthalate (B1205515) is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the separation and quantification of such compounds. This guide provides an objective comparison of these two methods, supported by experimental data, to assist in the selection of the most suitable technique and to outline a workflow for their cross-validation.

While direct cross-validation studies for Dibutyl terephthalate are limited, extensive data exists for its structural isomer, Dibutyl phthalate (B1215562) (DBP). This guide will leverage the performance characteristics of DBP analysis as a close surrogate to provide a robust comparative framework for this compound.

Quantitative Performance: A Side-by-Side Comparison

The validation of an analytical method is essential to ensure reliable and reproducible data. The following table summarizes key performance parameters for both HPLC and GC-MS based on studies of Dibutyl phthalate, offering a quantitative comparison to inform method selection and cross-validation for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (R²) > 0.999[1]> 0.998[2]Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.08 - 0.12 µg/mL[1]0.3 ng/mL[2][3]GC-MS generally offers superior sensitivity, capable of detecting lower concentrations.
Limit of Quantification (LOQ) 0.54 - 0.83 µg/mL[1]1 ng/mL[2][3]The lower LOQ of GC-MS makes it more suitable for trace-level quantification.
Precision (%RSD) < 0.73%[1]< 11%[4]HPLC often demonstrates higher precision (lower relative standard deviation).
Accuracy (Recovery %) 66 - 76%[1]97 - 127%[4]Both methods can achieve high accuracy with optimized sample preparation protocols.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound or its analogs using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound in various matrices.

1. Sample Preparation:

  • Extraction: Samples are extracted with a suitable organic solvent such as n-hexane using techniques like Soxhlet extraction[5].

  • Concentration and Reconstitution: The extract is then evaporated to dryness and reconstituted in the mobile phase, typically a mixture of methanol (B129727) and water[5].

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used[6].

  • Mobile Phase: A gradient elution with methanol and water is often employed[5].

  • Flow Rate: A typical flow rate is 1.0 mL/min[5].

  • Detection: A Diode-Array Detector (DAD) set at a wavelength of 228 nm is suitable for detection[5].

  • Column Temperature: The column is maintained at a constant temperature, for example, 35°C[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Extraction: Similar to the HPLC protocol, solvent extraction using a non-polar solvent like n-hexane is performed.

  • Concentration: The organic extract is concentrated to a smaller volume before injection.

2. GC-MS Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used[2][7].

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate[2][7].

  • Oven Temperature Program: A temperature gradient is essential for the separation of analytes. A typical program might start at a lower temperature and ramp up to a final temperature of around 250-300°C[2][7].

  • Injection Mode: Splitless injection is often used for trace analysis[2][7].

  • MS Detector: The mass spectrometer is operated in Electron Impact (EI) ionization mode. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis[2][7][8].

Method Cross-Validation Workflow

Cross-validation of HPLC and GC-MS methods is crucial to ensure the accuracy and reliability of the analytical data. This process involves analyzing the same set of samples using both techniques and comparing the results.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Comparison & Validation Sample Test Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Analysis Concentration->HPLC GCMS GC-MS Analysis Concentration->GCMS Data_HPLC Quantitative Data (HPLC) HPLC->Data_HPLC Data_GCMS Quantitative Data (GC-MS) GCMS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison Validation Method Cross-Validation (Acceptance Criteria Met) Comparison->Validation cluster_hplc HPLC Considerations cluster_gcms GC-MS Considerations Analyte This compound NonVolatile Non-volatile or Thermally Labile? Analyte->NonVolatile HighPrecision High Precision Required? Analyte->HighPrecision Volatile Volatile and Thermally Stable? Analyte->Volatile HighSensitivity High Sensitivity (Trace Levels)? Analyte->HighSensitivity HPLC HPLC NonVolatile->HPLC HighPrecision->HPLC GCMS GC-MS Volatile->GCMS HighSensitivity->GCMS

References

Safety Operating Guide

Proper Disposal of Dibutyl Terephthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of dibutyl terephthalate (B1205515), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining compliance with regulations and fostering a culture of safety.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. Handle dibutyl terephthalate in a well-ventilated area, preferably under a chemical fume hood.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[1][2]

  • Body Protection: Wear a lab coat or fire/flame-resistant and impervious clothing.[1]

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill and Leak Containment

In the case of a spill, prevent the chemical from entering drains or waterways.[1][3] Remove all sources of ignition and use non-sparking tools for cleanup.[1]

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Contain: Absorb the spilled liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal absorbent.[3]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled container for disposal.[2][3]

  • Decontaminate: Clean the affected area thoroughly.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Waste Characterization

The generator of the waste is responsible for determining if it is hazardous.[4][5] While this compound is not always formally classified as hazardous under GHS[1][6], related compounds like dibutyl phthalate (B1215562) are considered reproductive toxins and are very toxic to aquatic life.[7][8] Due to its environmental risks, it is best practice to manage this compound waste as hazardous unless determined otherwise by analytical testing (e.g., Toxicity Characteristic Leaching Procedure - TCLP).[9]

Step 2: Waste Collection and Containerization
  • Container: Use a dedicated, leak-proof, and sealable container compatible with the chemical.[1][3] Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[10]

Step 3: On-Site Accumulation and Storage
  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Adhere to the accumulation time limits set by the EPA for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[5][9]

Step 4: Final Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][3]

  • Manifesting: For off-site transport, a hazardous waste manifest must be completed to track the waste from your facility to its final destination.[5]

  • Approved Disposal Methods:

    • Incineration: The recommended method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Landfill: Land disposal is highly restricted and generally requires pre-treatment to meet specific standards.[9] Do not dispose of this chemical in a standard landfill.

Never dispose of this compound down the drain or in regular trash. [1][3][11]

Quantitative Data Summary

This table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₁₆H₂₂O₄[6][12]
Molecular Weight 278.34 g/mol [6][12]
CAS Number 1962-75-0[1][12]
Appearance Colorless to faint-yellow, oily liquid[13]
Boiling Point 340 °C (644 °F)
Melting Point -35 °C (-31 °F)
Density 1.043 g/cm³ at 25 °C (77 °F)
Environmental Hazard Very toxic to aquatic life.[7][8][7][8]
GHS Classification Not classified as hazardous in most reports.[6][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dibutyl_Terephthalate_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound) characterize Step 1: Waste Characterization Is the waste hazardous? start->characterize collect_haz Step 2: Collect in Labeled Hazardous Waste Container characterize->collect_haz Yes / Best Practice collect_nonhaz Collect in Non-Hazardous Waste Container characterize->collect_nonhaz No (Requires TCLP Data) store Step 3: Accumulate On-Site in Designated Area collect_haz->store dispose_haz Step 4: Arrange Pickup by Licensed Disposal Contractor store->dispose_haz incinerate Final Disposal: Chemical Incineration dispose_haz->incinerate dispose_nonhaz Dispose per Institutional Non-Hazardous Chemical Waste Procedures collect_nonhaz->dispose_nonhaz end_nonhaz End dispose_nonhaz->end_nonhaz

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.